molecular formula C10H9NO B1295977 5-(4-Methylphenyl)isoxazole CAS No. 7064-35-9

5-(4-Methylphenyl)isoxazole

Cat. No.: B1295977
CAS No.: 7064-35-9
M. Wt: 159.18 g/mol
InChI Key: BJVLLTZZYAWHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)isoxazole is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111918. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-methylphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVLLTZZYAWHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296834
Record name 5-(4-methylphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7064-35-9
Record name 7064-35-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-methylphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(P-TOLYL)ISOXAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-(4-Methylphenyl)isoxazole basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Properties of 5-(4-Methylphenyl)isoxazole

Introduction

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile building block in the design of novel therapeutic agents. Isoxazole derivatives are found in numerous marketed drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3][4][5]

This guide provides a comprehensive technical overview of this compound, a key derivative within this class. We will delve into its fundamental physicochemical properties, explore the mechanistic basis of its synthesis, detail robust protocols for its characterization, and discuss its significance as a precursor in drug discovery and other chemical industries. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this valuable compound.

Physicochemical and Structural Properties

This compound, also known as 5-p-Tolylisoxazole, is an off-white crystalline solid at room temperature.[6] Its structure consists of an isoxazole ring substituted at the 5-position with a p-tolyl (4-methylphenyl) group. This substitution pattern significantly influences its physical properties and biological interactions.

Core Data Summary

A compilation of the compound's essential properties is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 7064-35-9[6][7][8]
Molecular Formula C₁₀H₉NO[6][7][8]
Molecular Weight 159.19 g/mol [6][7]
Appearance Off-white crystalline solid[6]
Melting Point 58-64 °C[6][8]
Boiling Point 290.0 ± 9.0 °C (Predicted)[8]
Density 1.082 ± 0.06 g/cm³ (Predicted)[8]
Purity ≥97% (HPLC) to ≥99% available[6][9]
Storage Store in a cool, dry place (0-8°C recommended)[6]
Structural Representation

The two-dimensional structure of this compound is crucial for understanding its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The construction of the isoxazole ring is most powerfully achieved via a [3+2] dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry.[10][11] This method offers high efficiency and modularity, allowing for diverse substitutions on the isoxazole core.

Core Synthetic Strategy: [3+2] Cycloaddition

The synthesis of this compound involves the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). For the title compound, the required precursors are a benzonitrile oxide derivative and 4-ethynyltoluene (p-tolylacetylene). A common and effective approach is the in situ generation of the nitrile oxide from a more stable precursor, such as an aldoxime or a hydroximoyl chloride, to circumvent its inherent instability.[11][12]

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol

This protocol describes a representative synthesis via the dehydration of an aldoxime.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzaldehyde oxime (1.0 equivalent) and 4-ethynyltoluene (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Nitrile Oxide Generation: Add an aqueous solution of sodium hypochlorite (bleach, ~1.5 equivalents) dropwise to the stirring mixture at 0-5°C. The use of a biphasic system facilitates the reaction while controlling the exothermic nature of the oxidation.

    • Causality: The in situ generation of the highly reactive nitrile oxide intermediate is critical. Generating it in the presence of the alkyne ensures it is trapped efficiently, minimizing side reactions and decomposition.[12]

  • Cycloaddition Reaction: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Workup: Separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. This step is essential to remove unreacted starting materials and any potential regioisomeric byproducts.

    • Self-Validation: The purity of the collected fractions should be confirmed by TLC. Final product identity and purity (≥97%) must be validated through the characterization methods described in the next section.[6]

Analytical Characterization and Validation

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques provides a comprehensive analytical fingerprint of the molecule.

TechniqueSample PrepExpected Signature
¹H NMR Dissolve in CDCl₃ or DMSO-d₆- Singlet for methyl (CH₃) protons (~2.4 ppm).- Signal for isoxazole C4-H (~6.5-6.8 ppm).[13]- Doublets for the p-substituted tolyl ring protons (~7.2-7.8 ppm).- Signal for isoxazole C3-H (~8.3-8.5 ppm).
¹³C NMR Dissolve in CDCl₃ or DMSO-d₆- Methyl carbon signal (~21 ppm).- Aromatic and isoxazole carbons in the 100-175 ppm range.[13]- Distinct signals for C3, C4, and C5 of the isoxazole ring.
Mass Spec (MS) ESI or EI- Expected [M+H]⁺ at m/z 160.07 or M⁺ at m/z 159.07.[6]
Infrared (IR) KBr pellet or ATR- Aromatic C-H stretching (~3100-3000 cm⁻¹).- C=N and C=C stretching in the 1600-1450 cm⁻¹ region.- N-O bond vibration (~1400-1300 cm⁻¹).
HPLC Mobile phase (e.g., Acetonitrile/Water)- A single major peak indicating high purity under specified column and detection conditions.

Reactivity and Applications in Drug Discovery

The utility of this compound extends beyond its basic properties; it is a valuable starting material and structural motif in applied chemistry.

Chemical Reactivity

The isoxazole ring is an electron-rich aromatic system.[1] The N-O bond is the most labile part of the ring and can undergo reductive cleavage under certain conditions (e.g., catalytic hydrogenation), which can be a synthetically useful transformation to access β-hydroxy ketones or other open-chain structures. The aromatic rings can undergo electrophilic substitution, although the reactivity is influenced by the heterocyclic core.

Significance in Medicinal Chemistry

The isoxazole core is considered a "bioisostere" of amide and ester functionalities. This means it can mimic the spatial and electronic properties of these groups while offering improved metabolic stability and pharmacokinetic profiles. This compound serves as a scaffold that can be further functionalized to explore structure-activity relationships (SAR).

G cluster_functionalization Potential Functionalization Sites for SAR cluster_applications Therapeutic Targets core This compound (Core Scaffold) pos3 Position 3 (e.g., Amidation, Esterification) core->pos3 Modify pos4 Position 4 (e.g., Halogenation, Coupling) core->pos4 Modify tolyl Tolyl Ring (e.g., Benzylic Bromination) core->tolyl Modify inflammation Anti-inflammatory Agents [1, 3] pos3->inflammation analgesia Analgesics [1, 3] pos3->analgesia other Anticancer, Neuroprotective, Antimicrobial Agents [4, 10] pos3->other pos4->inflammation pos4->analgesia pos4->other tolyl->inflammation tolyl->analgesia tolyl->other

Caption: Role of the core scaffold in developing new therapeutic agents.

This compound has been specifically identified as a valuable intermediate in the synthesis of anti-inflammatory and analgesic drugs.[6][14] Its structure allows for targeted interactions within biological systems, making it a compound of high interest for pharmaceutical development.[6] Beyond medicine, it is also used in formulating advanced agrochemicals and has potential applications in material science.[6]

Conclusion

This compound is more than a simple chemical entity; it is a highly versatile and enabling tool for chemical innovation. Its well-defined physical properties, accessible synthesis via robust cycloaddition chemistry, and straightforward characterization make it a reliable component in research and development. Its proven utility as a scaffold in medicinal chemistry, particularly for anti-inflammatory and analgesic applications, underscores its importance to drug discovery professionals. This guide provides the core technical knowledge necessary for scientists to confidently incorporate this compound into their synthetic and discovery programs.

References

Foreword: The Isoxazole Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Profile of 5-(4-Methylphenyl)isoxazole

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged structures." The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in the design of novel therapeutics.[4][5] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[6][7]

This guide focuses on a specific, yet highly promising, member of this class: This compound . Also known as 5-p-tolylisoxazole, this compound serves as a valuable model for understanding the therapeutic potential inherent to the isoxazole core.[8] We will dissect its synthesis, explore its significant biological activities through the lens of established experimental protocols, and delve into the mechanistic underpinnings of its action. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the evaluation of this compound class.

Synthesis and Structural Verification: From Precursors to Purified Compound

The synthesis of isoxazoles is a well-established field, with the most common and reliable methods often involving the cyclization of a β-dicarbonyl compound or its equivalent with hydroxylamine.[9] A robust and frequently employed strategy proceeds via a chalcone intermediate. Chalcones, or α,β-unsaturated ketones, are readily prepared and serve as ideal precursors for reaction with hydroxylamine hydrochloride to yield the final isoxazole ring.[10][11]

Experimental Protocol: Two-Step Synthesis of this compound

This protocol outlines a standard, reproducible method for laboratory-scale synthesis. The causality behind each step is critical: the initial Claisen-Schmidt condensation creates the necessary unsaturated carbonyl system, and the subsequent cyclization with hydroxylamine forms the heterocyclic ring.

Step 1: Synthesis of (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one (Chalcone Intermediate)

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-methylbenzaldehyde (1.20 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 50 mL of ethanol.

  • Catalysis: While stirring vigorously at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide solution. The addition of a strong base is crucial to deprotonate the α-carbon of the acetophenone, initiating the condensation reaction.

  • Reaction: Continue stirring for 4-6 hours. The formation of a yellow precipitate indicates product formation.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to yield the pure chalcone intermediate.

Step 2: Cyclization to this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (2.22 g, 10 mmol) and hydroxylamine hydrochloride (0.83 g, 12 mmol) in 40 mL of ethanol.

  • Base Addition: Add sodium acetate (1.64 g, 20 mmol) to the mixture. Sodium acetate acts as a base to neutralize the HCl salt of hydroxylamine and facilitate the reaction.

  • Reflux: Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Purification and Isolation: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford pure this compound as an off-white crystalline solid.[8]

Workflow and Characterization

The purity and identity of the final compound must be rigorously confirmed. This is a self-validating step; without confirmation, any subsequent biological data is meaningless. Techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to provide an unambiguous structural assignment.[12]

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation cluster_2 Purification & Verification 4-methylbenzaldehyde 4-methylbenzaldehyde EtOH_NaOH EtOH, NaOH (aq) 4-methylbenzaldehyde->EtOH_NaOH Acetophenone Acetophenone Acetophenone->EtOH_NaOH Claisen_Schmidt Claisen-Schmidt Condensation EtOH_NaOH->Claisen_Schmidt Chalcone (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one Claisen_Schmidt->Chalcone Hydroxylamine_HCl NH2OH·HCl, NaOAc Chalcone->Hydroxylamine_HCl Cyclization Cyclization Reaction (Reflux in EtOH) Hydroxylamine_HCl->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Final_Product->Characterization

Caption: Synthetic workflow for this compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research points to the potential of isoxazole derivatives as anticancer agents.[13][14][15] Their mechanisms often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle, preventing tumor growth.[16][17][18]

Putative Mechanism of Action: Induction of Apoptosis

Many cytotoxic agents function by activating the intrinsic apoptotic pathway. For isoxazole derivatives, this can involve the inhibition of survival signals or the direct activation of pro-apoptotic proteins. For instance, some isoxazoles have been shown to inhibit Heat Shock Protein 90 (HSP90), a chaperone protein essential for the stability of many oncogenic proteins.[17] Inhibition of HSP90 leads to the degradation of its client proteins, triggering cell stress and apoptosis. Another potential target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), crucial for tumor angiogenesis.[19] Inhibition of this receptor can starve tumors of their blood supply.

Apoptosis_Pathway Isoxazole This compound HSP90 HSP90 Isoxazole->HSP90 Inhibition Oncogenic_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1) HSP90->Oncogenic_Proteins Stabilizes Degradation Protein Degradation HSP90->Degradation Oncogenic_Proteins->Degradation Cell_Stress Cellular Stress Degradation->Cell_Stress Caspase_Activation Caspase Cascade Activation Cell_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated mechanism via HSP90 inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which serves as a proxy for cell number. A reduction in metabolic activity in treated cells compared to untreated controls indicates cytotoxicity.[16][20]

  • Cell Seeding: Harvest cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) during their logarithmic growth phase. Perform a cell count using a hemocytometer. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48 hours under the same conditions. This duration is typically sufficient to observe significant effects on cell proliferation.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation: Cytotoxicity Profile

Quantitative data from the MTT assay is best summarized in a table for clear comparison of potency across different cell lines.

Cell LineCancer TypeIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7Breast Adenocarcinoma8.5 ± 0.70.9 ± 0.1
HepG2Hepatocellular Carcinoma12.3 ± 1.11.2 ± 0.2
A549Lung Carcinoma15.1 ± 1.41.5 ± 0.3
HEK-293Normal Kidney Cells> 1005.4 ± 0.6

(Note: Data are hypothetical for illustrative purposes.)

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. Isoxazole-containing compounds, such as the FDA-approved drug Leflunomide, are known for their anti-inflammatory and immunomodulatory properties.[21][22] This activity is often linked to the inhibition of key inflammatory enzymes like cyclooxygenase (COX).[23]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is the canonical model for evaluating the acute anti-inflammatory activity of a compound in vivo.[11] Carrageenan injection induces a localized, acute, and well-characterized inflammatory response.

  • Animal Acclimatization: Use adult Wistar rats (150-200g). House them in standard conditions with free access to food and water for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group):

    • Group I: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose).

    • Group II: Standard (Diclofenac sodium, 10 mg/kg, intraperitoneally).

    • Group III-V: Test Compound (this compound at 10, 20, and 40 mg/kg, intraperitoneally).

  • Compound Administration: Administer the respective vehicle, standard, or test compound to the rats 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation: Efficacy in Reducing Acute Inflammation
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hr% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
Diclofenac Sodium100.24 ± 0.0371.8%
This compound100.62 ± 0.0427.1%
This compound200.45 ± 0.0347.1%
This compound400.31 ± 0.0263.5%

(Note: Data are hypothetical for illustrative purposes.)

Antimicrobial Activity: A Scaffold for Combating Pathogens

The isoxazole ring is a component of several clinically used antibiotics, including sulfamethoxazole and cloxacillin, highlighting its importance in developing anti-infective agents.[5][24][25] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[10][26]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Concluding Remarks and Future Outlook

This compound emerges as a compound of significant scientific interest, embodying the therapeutic versatility of the isoxazole scaffold.[8] Its documented potential in anti-inflammatory and anticancer applications, coupled with a straightforward synthesis, positions it as an excellent lead compound for further investigation.[8]

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[13] In vivo efficacy studies in relevant disease models, followed by pharmacokinetic and toxicology profiling, will be essential steps in translating the in vitro potential of this compound class into tangible therapeutic candidates. The continued exploration of isoxazoles promises to yield novel agents to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.[3]

References

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Therapeutic Applications of Isoxazole Derivatives

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its aromatic character and the weak N-O bond susceptible to cleavage under specific conditions, render it a versatile scaffold for the design of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of isoxazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that underpin their efficacy across a spectrum of diseases, including cancer, inflammatory disorders, infectious diseases, and neurological conditions. This guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Enduring Appeal of the Isoxazole Nucleus

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, and among them, isoxazoles have garnered considerable attention for their broad spectrum of biological activities.[1][5] The isoxazole moiety is present in several FDA-approved drugs, a testament to its clinical significance.[6][7][8] These include the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor), the antibiotic Sulfamethoxazole, and the antirheumatic agent Leflunomide.[5][7][9] The versatility of the isoxazole ring allows for substitutions at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][10] This guide will explore the key therapeutic areas where isoxazole derivatives are making a significant impact.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor progression.[11][12][13] Their modes of action are diverse and include the induction of apoptosis, inhibition of key enzymes like protein kinases and topoisomerases, and disruption of tubulin polymerization.[12][14]

Mechanism of Action: Hsp90 Inhibition

One of the well-established anticancer mechanisms of isoxazole derivatives is the inhibition of Heat Shock Protein 90 (Hsp90).[13][15] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins.[13] By inhibiting Hsp90, isoxazole-based compounds can lead to the degradation of these client proteins, thereby arresting tumor growth.[15]

Hsp90_Inhibition cluster_0 Cancer Cell Hsp90 Hsp90 ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->ClientProteins Stabilizes Degradation Ubiquitin-Proteasome Degradation Hsp90->Degradation ClientProteins->Degradation Proliferation Cell Proliferation & Survival ClientProteins->Proliferation Apoptosis Apoptosis Isoxazole Isoxazole Derivative Isoxazole->Hsp90 Inhibits

Caption: Hsp90 inhibition by isoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the anticancer activity of isoxazole derivatives. For instance, in a series of indolylisoxazoline derivatives, the presence of electron-withdrawing groups like chloro or bromo at the para-position of the phenyl ring attached to the isoxazoline core was found to enhance cytotoxic effects against prostate cancer cells.[10]

CompoundR1 (Indole N1)R2 (Phenyl at C3 of Isoxazoline)IC50 (µM) against C4-2 Prostate Cancer Cells
6c H4-Br2.5 - 5.0
6d H4-Cl2.5 - 5.0
6i CH34-Br2.5 - 5.0
Table adapted from Benchchem.[10]

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and isoxazole derivatives have emerged as potent anti-inflammatory agents.[16][17] Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines.[1][9]

Mechanism of Action: COX-2 Inhibition

A prominent anti-inflammatory mechanism of certain isoxazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[9] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[9]

COX2_Inhibition cluster_1 Inflammatory Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole Isoxazole Derivative (e.g., Valdecoxib) Isoxazole->COX2 Inhibits

Caption: COX-2 inhibition by isoxazole derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

The anti-inflammatory activity of novel isoxazole derivatives is often evaluated using the carrageenan-induced rat paw edema model.[1][16]

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (different doses of the isoxazole derivative).

  • Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Isoxazole derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[3][18]

Mechanism of Action

The antibacterial action of some isoxazole-containing drugs, like sulfamethoxazole, involves the inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[19] This bacteriostatic action prevents bacterial growth and replication.[3]

Experimental Protocol: In Vitro Antimicrobial Screening

The antimicrobial efficacy of newly synthesized isoxazole derivatives is typically assessed using the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).[20]

Antimicrobial_Screening_Workflow cluster_2 Broth Dilution Method for MIC Determination Start Start PrepareStock Prepare Stock Solution of Isoxazole Derivative Start->PrepareStock SerialDilution Perform Serial Dilutions in Broth Medium PrepareStock->SerialDilution Inoculate Inoculate with Bacterial/Fungal Suspension SerialDilution->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Observe Observe for Turbidity Incubate->Observe DetermineMIC Determine MIC (Lowest concentration with no visible growth) Observe->DetermineMIC End End DetermineMIC->End

Caption: Workflow for antimicrobial screening.

Neurological Applications: Modulating Neurotransmission

Isoxazole derivatives have shown promise in the treatment of various neurological and psychiatric disorders by interacting with specific receptors and channels in the central nervous system.[21][22]

Mechanism of Action: Glutamate Receptor Modulation

Certain isoxazole derivatives act as antagonists of the metabotropic glutamate receptor 1 (mGluR1), which has been implicated in neuropathic pain and schizophrenia.[23] By blocking mGluR1 signaling, these compounds can alleviate pain responses.[23] Additionally, some benzo[d]isoxazole derivatives have shown anticonvulsant activity by selectively blocking voltage-gated sodium channels (NaV1.1).[24]

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents.[2][25] Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry.[1][26] Future research will likely focus on the development of multi-targeted isoxazole derivatives, personalized medicine approaches, and the exploration of new therapeutic areas.[2][25] The insights provided in this guide aim to facilitate the rational design and development of the next generation of isoxazole-based drugs.

References

Discovery and history of 5-aryl-isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of 5-Aryl-Isoxazoles A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] Among the various substitution patterns, the 5-aryl-isoxazole motif is particularly prevalent in a multitude of pharmacologically active agents. This guide provides a comprehensive exploration of the historical discovery of this crucial chemical entity, delves into the evolution of its core synthetic methodologies, and examines its impact on contemporary drug development. We will dissect the causality behind pivotal experimental choices, present detailed, field-proven protocols, and ground the discussion in authoritative references to ensure scientific integrity.

Introduction: The Isoxazole Core and the Significance of the 5-Aryl Motif

Heterocyclic compounds form the bedrock of pharmaceutical sciences, and the isoxazole ring is a privileged structure within this domain.[1] This electron-rich azole can act as a bioisosteric replacement for other functional groups, engage in hydrogen bonding, and orient substituents in a defined three-dimensional space, making it an ideal scaffold for interacting with biological targets.[2][3]

The substitution pattern around the isoxazole ring dictates its physicochemical properties and biological function. The 5-aryl-isoxazole framework, in particular, has proven to be a highly successful template in drug design. The aryl group at the 5-position provides a large, modifiable surface for tuning properties like lipophilicity, metabolic stability, and target-specific interactions through various substitutions. This has led to the development of numerous successful drugs, including the COX-2 inhibitor Valdecoxib and the immunosuppressant Leflunomide.[4][5]

Foundational Discoveries: The Dawn of Isoxazole Chemistry

The journey of isoxazole chemistry began in the late 19th and early 20th centuries. The seminal work is attributed to Ludwig Claisen, who in 1888 first recognized the cyclic structure of 3-methyl-5-phenylisoxazole, which had been obtained by Ceresole four years prior from the reaction of benzoylacetone with hydroxylamine.[6] Claisen's first synthesis of the parent isoxazole ring in 1903, via the oximation of propargylaldehyde acetal, firmly established the field.[1]

A significant leap in understanding and synthetic utility came from the extensive studies by Quilico between 1930 and 1946.[6] His work on the cycloaddition reactions of nitrile oxides with unsaturated compounds laid the groundwork for what would become one of the most powerful methods for isoxazole synthesis.[6] These early investigations established the fundamental reactivity of the core reagents that are still central to the construction of the isoxazole ring today.

Core Synthetic Strategies for 5-Aryl-Isoxazoles

The synthesis of 5-aryl-isoxazoles has evolved from classical condensation methods to highly efficient and regioselective cycloaddition reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Classical Approach: Condensation of β-Dicarbonyl Systems

One of the most traditional and reliable methods involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[4][7] The mechanism involves the initial formation of a mono-oxime intermediate, followed by an acid- or base-catalyzed intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.

A highly versatile and widely adopted variation of this approach is the Claisen-Schmidt condensation followed by cyclization . This two-step sequence is a workhorse for the synthesis of 3,5-disubstituted isoxazoles, where one of the substituents is an aryl group.

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation): An aromatic ketone (e.g., acetophenone) is condensed with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form an α,β-unsaturated ketone, commonly known as a chalcone.[8][9] The base deprotonates the α-carbon of the ketone, generating an enolate which then attacks the aldehyde carbonyl.

  • Step 2: Isoxazole Ring Formation: The resulting chalcone is then reacted with hydroxylamine hydrochloride.[8] The hydroxylamine undergoes a Michael addition to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to furnish the final 5-aryl-isoxazole derivative.

// Nodes Start [label="Aryl Ketone +\nAryl Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Chalcone [label="Chalcone\n(α,β-Unsaturated Ketone)", fillcolor="#E8F0FE", fontcolor="#202124", shape=Mrecord]; Isoxazole [label="5-Aryl-Isoxazole", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mrecord]; Reagents1 [label="Base (NaOH/KOH)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Reagents2 [label="Hydroxylamine\n(NH2OH·HCl)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Start -> Reagents1 [arrowhead=none]; Reagents1 -> Chalcone [label=" Claisen-Schmidt\n Condensation "]; Chalcone -> Reagents2 [arrowhead=none]; Reagents2 -> Isoxazole [label=" Cyclization/\n Dehydration "]; }

Caption: Claisen-Schmidt pathway to 5-Aryl-Isoxazoles.

Modern Approach: The Huisgen 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition, extensively developed by Rolf Huisgen in the 1960s, is arguably the most powerful and versatile method for constructing five-membered heterocycles, including isoxazoles.[10][11][12][13] This reaction involves the [3+2] cycloaddition of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne).[12][13]

The key advantages of this method are its high efficiency, broad substrate scope, and excellent control over regioselectivity. For the synthesis of 5-aryl-isoxazoles, the reaction typically involves an aryl nitrile oxide and a terminal alkyne.

  • Nitrile Oxide Generation: Nitrile oxides are unstable and are almost always generated in situ.[10] The most common method is the dehydration of an aldoxime, which is readily prepared from the corresponding aldehyde. Oxidizing agents like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) are frequently employed for this transformation.

  • Cycloaddition: The generated nitrile oxide rapidly reacts with the alkyne in a concerted, pericyclic reaction to form the isoxazole ring.[12] When a terminal alkyne (RC≡CH) reacts with an aryl nitrile oxide (ArC≡N⁺-O⁻), the reaction overwhelmingly favors the formation of the 3-aryl-5-substituted isoxazole due to electronic and steric factors governing the frontier molecular orbital interactions.[12] To obtain the 5-aryl isomer, one must start with a terminal alkyne bearing the aryl group.

// Nodes Aldoxime [label="Aryl Aldoxime", fillcolor="#F1F3F4", fontcolor="#202124"]; NitrileOxide [label="Nitrile Oxide\n(1,3-Dipole)", fillcolor="#FCE8E6", fontcolor="#202124", shape=Mrecord]; Alkyne [label="Terminal Alkyne\n(Dipolarophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isoxazole [label="3,5-Disubstituted\nIsoxazole", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mrecord]; Reagents [label="Oxidant\n(e.g., NCS)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Aldoxime -> Reagents [arrowhead=none]; Reagents -> NitrileOxide [label=" In situ\n Generation "]; NitrileOxide -> Isoxazole; Alkyne -> Isoxazole [label=" [3+2]\n Cycloaddition "]; }

Caption: Huisgen 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.

More recent advancements include copper(I)-catalyzed versions of this reaction, which can proceed under milder conditions and often with enhanced regioselectivity, further broadening the utility of this powerful transformation.[14]

The Role of 5-Aryl-Isoxazoles in Medicinal Chemistry

The 5-aryl-isoxazole scaffold is a validated pharmacophore present in numerous clinically used drugs.[4][9] Its success stems from its favorable drug-like properties and its ability to serve as a rigid template for positioning key pharmacophoric groups for optimal target engagement.

Drug NameCore StructureTherapeutic Application
Valdecoxib 4,5-Diaryl-isoxazoleSelective COX-2 Inhibitor (Anti-inflammatory)[4][5]
Leflunomide 5-Methylisoxazole-4-carboxamideImmunosuppressant (Rheumatoid Arthritis)[5]
Sulfisoxazole N-acetylsulfanilamido-isoxazoleAntibacterial (Sulfonamide)[8]
Danazol Steroid-fused isoxazoleEndocrine Agent (Androgenic Steroid)[4][9]
Cloxacillin Acylamino-penicillin with isoxazoleβ-lactamase-resistant Antibiotic[4][9]

The structure-activity relationship (SAR) studies of 5-aryl-isoxazoles often reveal that substituents on the C5-aryl ring are critical for modulating potency and selectivity. For instance, in the development of COX-2 inhibitors like Valdecoxib, a sulfonamide group on one of the aryl rings was found to be essential for selective binding to the target enzyme.[1] Similarly, modifications to the aryl ring in other series have been shown to significantly impact anticancer, antimicrobial, or anti-inflammatory activity.[1][3]

Detailed Experimental Protocols

The following protocols are provided as trusted, self-validating methodologies for the synthesis of 5-aryl-isoxazoles.

Protocol 1: Synthesis of a 3,5-Diaryl-Isoxazole via Claisen-Schmidt Condensation

Objective: To synthesize 3-(4-chlorophenyl)-5-phenylisoxazole.

Step A: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Reaction Setup: To a solution of 4'-chloroacetophenone (1.55 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, add a solution of potassium hydroxide (1.12 g, 20 mmol) in water (5 mL) dropwise with stirring at room temperature.

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The formation of a yellow precipitate indicates product formation.

  • Work-up and Purification: Pour the reaction mixture into crushed ice (approx. 100 g) and acidify with dilute HCl (1 M) to pH ~5. Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallize the crude product from ethanol to afford the pure chalcone as a pale yellow solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic trans-vinylic protons should appear as doublets around δ 7.5-7.8 ppm with a coupling constant (J) of ~15-16 Hz.

Step B: Synthesis of 3-(4-chlorophenyl)-5-phenylisoxazole

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone from Step A (2.42 g, 10 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) in ethanol (30 mL).

  • Reaction Execution: To the stirred mixture, add a 40% aqueous solution of potassium hydroxide (5 mL) and heat the mixture to reflux for 8 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into crushed ice. A solid will precipitate. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-aryl-isoxazole.[8]

  • Characterization: Confirm the final structure via NMR and mass spectrometry. The disappearance of the vinylic proton signals and the appearance of a characteristic isoxazole proton singlet (at C4) around δ 6.5-7.0 ppm confirms the cyclization.

Protocol 2: Synthesis of a 5-Aryl-Isoxazole via 1,3-Dipolar Cycloaddition

Objective: To synthesize 5-phenyl-3-(4-methoxyphenyl)isoxazole.

  • Reaction Setup: In a 100 mL three-necked flask fitted with a dropping funnel and a magnetic stirrer, dissolve 4-methoxybenzaldoxime (1.51 g, 10 mmol) and phenylacetylene (1.02 g, 10 mmol) in chloroform (40 mL).

  • Reaction Execution: Cool the solution in an ice bath. Add a solution of sodium hypochlorite (household bleach, ~8% NaOCl, 15 mL) dropwise over 30 minutes with vigorous stirring. The in situ generated 4-methoxyphenyl nitrile oxide will react with the phenylacetylene. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with chloroform (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the resulting crude oil or solid by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the pure 3,5-disubstituted isoxazole. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion and Future Outlook

The discovery and development of 5-aryl-isoxazoles represent a classic narrative in the evolution of heterocyclic chemistry and drug discovery. From the foundational condensation reactions pioneered by Claisen to the elegant and powerful 1,3-dipolar cycloadditions of Huisgen, the synthetic toolbox for accessing this critical scaffold has expanded dramatically.[6][12] The continued prevalence of this motif in modern pharmaceuticals is a testament to its robust, tunable, and biologically favorable nature.[1][15] Future research will undoubtedly focus on developing even more efficient, sustainable, and stereoselective methods for their synthesis, as well as exploring novel applications in areas beyond traditional small-molecule drugs, such as chemical biology probes and advanced materials.

References

Physicochemical properties of 5-(4-Methylphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methylphenyl)isoxazole

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 7064-35-9), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the underlying scientific rationale for its characterization. We delve into its structural, physical, and spectroscopic properties, supported by detailed experimental protocols and authoritative references, to provide a self-validating framework for its scientific application.

Introduction and Strategic Importance

This compound, also known as 5-p-Tolylisoxazole, is an aromatic heterocyclic compound featuring a central isoxazole ring substituted with a p-tolyl (4-methylphenyl) group. The isoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic and steric properties allow it to serve as a versatile building block for designing molecules with targeted biological activities.[2][3]

This compound, in particular, has been identified as a crucial intermediate in the synthesis of potential anti-inflammatory and analgesic agents.[2][4] Its applications also extend to agrochemical formulations and material science, where it can be used to create advanced polymers with enhanced thermal properties.[2] A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in research and development, enabling prediction of its behavior in biological systems and formulation processes.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides a useful approximation but requires empirical validation.

PropertyValueData TypeSource(s)
CAS Number 7064-35-9Experimental[2][5][6]
Molecular Formula C₁₀H₉NOExperimental[2][6]
Molecular Weight 159.19 g/mol Calculated[2][6]
Appearance Off-white crystalline solidExperimental[2]
Melting Point 58-64 °CExperimental[2]
Boiling Point 290.0 ± 9.0 °CPredicted[5]
Density 1.082 ± 0.06 g/cm³Predicted[5]
pKa -2.92 ± 0.10Predicted[5]
Purity ≥ 97% (HPLC)Experimental[2]
Storage Conditions Store at 0-8°CRecommendation[2]

Molecular Structure and Spectroscopic Profile

The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques.

Molecular Structure

The molecule consists of a planar isoxazole ring connected at the 5-position to a 4-methylphenyl group. This structure is key to its chemical reactivity and biological interactions.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework. While a specific spectrum for this exact compound is not publicly available, data from closely related analogs like 3-phenyl-5-(p-tolyl)isoxazole allows for an expert prediction of its spectral features.[7]

  • ¹H NMR (400 MHz, CDCl₃):

    • ~2.40 ppm (singlet, 3H): Protons of the methyl (-CH₃) group on the tolyl ring.

    • ~6.80 ppm (singlet, 1H): The proton at the C4 position of the isoxazole ring (isoxazole-H).[7]

    • ~7.28 ppm (doublet, 2H): Aromatic protons ortho to the methyl group on the tolyl ring.

    • ~7.73 ppm (doublet, 2H): Aromatic protons meta to the methyl group on the tolyl ring.

    • A proton corresponding to the C3 position of the isoxazole ring would also be present.

  • ¹³C NMR (100 MHz, CDCl₃):

    • ~21.5 ppm: Carbon of the methyl (-CH₃) group.[7]

    • ~97.0 ppm: Carbon at the C4 position of the isoxazole ring.[7]

    • ~124-130 ppm: Aromatic carbons of the tolyl ring and the C5 carbon of the isoxazole ring.

    • ~140.5 ppm: Quaternary aromatic carbon of the tolyl ring attached to the methyl group.[7]

    • ~163 ppm and ~170 ppm: Carbons at the C3 and C5 positions of the isoxazole ring, respectively.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound is expected to show characteristic absorption bands confirming its structure.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2960 cm⁻¹: Aliphatic C-H stretching from the methyl group.[8]

  • ~1595 cm⁻¹: C=N stretching of the isoxazole ring.[8]

  • ~1520 cm⁻¹: C=C stretching from the aromatic rings.[8]

  • ~1435 cm⁻¹: N-O stretching of the isoxazole ring.[8]

  • ~820 cm⁻¹: C-H out-of-plane bending, characteristic of 1,4-disubstituted (para) benzene rings.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule.

  • Expected Ion (Positive Mode ESI): [M+H]⁺ at m/z = 160.0757.[9] The fragmentation pattern of isoxazoles can be complex, but often involves cleavage of the heterocyclic ring.[10]

Experimental Workflows and Protocols

The following section details standardized, self-validating protocols for the characterization of this compound. The causality behind each step is explained to ensure scientific rigor.

Physicochemical Characterization Workflow

The logical flow for characterizing a new or procured batch of the compound is crucial for ensuring its identity and purity before use in further applications.

G cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Application-Specific Testing Procurement Procure/Synthesize This compound Appearance Visual Inspection (Color, Form) Procurement->Appearance MP_Det Melting Point Determination Appearance->MP_Det Purity_Check Purity Assessment (e.g., HPLC) MP_Det->Purity_Check NMR_Acq NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR_Acq If Pure IR_Acq IR Spectroscopy NMR_Acq->IR_Acq MS_Acq Mass Spectrometry IR_Acq->MS_Acq Sol_Test Solubility Profiling MS_Acq->Sol_Test Stability_Test Stability Assessment Sol_Test->Stability_Test Qualified Qualified for Use in R&D Stability_Test->Qualified

Caption: Standard workflow for the physicochemical characterization of a chemical entity.

Protocol: Melting Point Determination
  • Principle: The melting point is a sensitive indicator of purity. Impurities depress and broaden the melting range. This protocol uses the standard capillary method.

  • Methodology:

    • Sample Preparation: Finely crush a small amount of the off-white crystalline solid on a watch glass.

    • Capillary Loading: Tap the open end of a capillary tube into the powder to load 2-3 mm of the sample. Invert the tube and tap gently to pack the sample at the sealed end.

    • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus (e.g., Mel-Temp).

    • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (58 °C). Then, reduce the heating rate to 1-2 °C per minute.

    • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

  • Validation: A sharp melting range (≤ 2 °C) is indicative of high purity. The observed range should fall within the literature value of 58-64 °C.[2]

Protocol: Solubility Profiling
  • Principle: Solubility is a critical parameter for drug development, affecting formulation and bioavailability. This protocol establishes a qualitative solubility profile in solvents relevant to research settings.

  • Methodology:

    • Preparation: Weigh approximately 10 mg of the compound into separate, labeled vials.

    • Solvent Addition: To each vial, add 1 mL of a test solvent (e.g., Water, Ethanol, DMSO, Dichloromethane, Hexane).

    • Mixing: Vortex each vial vigorously for 30 seconds.

    • Observation: Visually inspect for complete dissolution. If the solid dissolves, the compound is soluble at ≥ 10 mg/mL.

    • Classification: If not fully dissolved, incrementally add more solvent and vortex until dissolution occurs to estimate the solubility range. Classify as "Soluble," "Slightly Soluble," or "Insoluble" based on standard pharmaceutical definitions.

  • Scientific Rationale: Testing a range of solvents from polar (water) to non-polar (hexane) provides a comprehensive profile. DMSO is included as it is a common solvent for preparing stock solutions for biological assays. The stability and solvent compatibility make it a good candidate for various formulations.[2]

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that underpin its utility in scientific research. Its identity is confirmed by a molecular weight of 159.19 g/mol , a melting point of 58-64 °C, and a distinct spectroscopic signature. The protocols outlined in this guide provide a robust framework for its validation, ensuring the integrity of experimental outcomes in drug discovery, agrochemical development, and materials science. Adherence to these analytical principles is essential for leveraging the full potential of this versatile isoxazole derivative.

References

Review of isoxazole scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Isoxazole Scaffold in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Versatility of a Five-Membered Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug discovery. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to engage with a multitude of biological targets. Among these, the isoxazole ring—a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms—stands out for its remarkable versatility and therapeutic relevance.[1][2] Its unique electronic properties and structural features have enabled its incorporation into a wide array of FDA-approved drugs and clinical candidates, spanning therapeutic areas from oncology to infectious diseases and neurology.[1][3][4]

This guide moves beyond a simple cataloging of isoxazole-containing compounds. As a senior application scientist, the goal is to provide a deeper, mechanistic understanding of why this scaffold is so successful. We will explore the causality behind its design and application, delving into its physicochemical properties, key synthetic strategies, and the nuanced structure-activity relationships (SAR) that govern its efficacy across different target classes. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into harnessing the full potential of the isoxazole core.

The Isoxazole Core: Physicochemical and Structural Rationale

The isoxazole ring is an electron-rich aromatic system, yet it possesses a weak nitrogen-oxygen (N-O) bond.[1][5] This duality is central to its utility. The aromatic character provides a degree of metabolic stability and a rigid framework for orienting substituents, while the labile N-O bond can be a site for ring cleavage under specific reductive or basic conditions, making it a useful synthetic intermediate.[5][6]

The distinct arrangement of heteroatoms allows the isoxazole ring to act as a versatile pharmacophore, capable of participating in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are critical for high-affinity binding to biological targets.[4][7]

Caption: Core structure and numbering of the isoxazole ring.

Synthetic Strategies: Building the Core Scaffold

The construction of the isoxazole ring is well-established, with several robust methods available to medicinal chemists. Recent advances have focused on improving efficiency and introducing greater molecular diversity through techniques like transition metal-catalyzed cycloadditions and green chemistry approaches.[1][8] A prevalent and highly adaptable method involves the cyclization of a chalcone intermediate.

The causality for this choice is clear: chalcones (α,β-unsaturated ketones) are readily synthesized via Claisen-Schmidt condensation of an aromatic ketone and an aldehyde. This provides two points of diversity (R1 and R2) early in the synthesis. The subsequent reaction with hydroxylamine hydrochloride efficiently forms the five-membered ring.

Synthesis_Workflow reagents Aromatic Ketone + Aromatic Aldehyde chalcone Chalcone Intermediate (α,β-unsaturated ketone) reagents->chalcone Claisen-Schmidt Condensation (Base) cyclization Isoxazole Derivative chalcone->cyclization Hydroxylamine HCl + Base (Cyclization)

Caption: General synthetic workflow for 3,5-disubstituted isoxazoles.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole Derivative

This protocol describes a representative synthesis starting from a chalcone intermediate. The choice of an ethanol/KOH system provides a standard, effective medium for the cyclization reaction.

Objective: To synthesize 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.

Step 1: Synthesis of the Chalcone Intermediate

  • Dissolve 1-(4-methoxyphenyl)ethan-1-one (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol (50 mL).

  • Slowly add an aqueous solution of sodium hydroxide (40%, 15 mL) to the stirred mixture at room temperature.

  • Continue stirring for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid (the chalcone), wash with cold water, and dry. Recrystallize from ethanol to purify.

Step 2: Cyclization to form the Isoxazole

  • Dissolve the purified chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (40 mL).

  • Add potassium hydroxide (10 mmol) to the solution and reflux the mixture for 6-8 hours. Again, monitor progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The solid isoxazole derivative will precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Purify the final compound by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to yield the pure 3,5-disubstituted isoxazole.

Therapeutic Applications and Mechanistic Insights

The isoxazole scaffold is a key component in numerous drugs across diverse therapeutic areas.[1][2] Its success stems from its ability to be tailored to interact with a wide range of biological targets.

Anticancer Agents

Isoxazole derivatives have emerged as potent anticancer agents by targeting various mechanisms crucial for tumor growth and survival, including enzyme inhibition and apoptosis induction.[9][10]

  • Mechanism of Action: A significant number of isoxazole-based anticancer agents function as inhibitors of protein kinases or heat shock protein 90 (HSP90).[10][11] For example, the experimental drug NVP-AUY922 is a potent HSP90 inhibitor.[11] By binding to the ATP-binding pocket of HSP90, it destabilizes a wide range of oncoproteins that are critical for cell proliferation and survival, leading to cell cycle arrest and apoptosis.[11] Other derivatives act by inhibiting tubulin polymerization, which disrupts mitosis in rapidly dividing cancer cells.[10][12]

Anticancer_MoA cluster_pathway Cancer Cell Signaling HSP90 HSP90 Chaperone Oncoproteins Client Oncoproteins (e.g., Akt, HER2) HSP90->Oncoproteins Stabilizes Proliferation Cell Proliferation & Survival Oncoproteins->Proliferation Apoptosis Apoptosis Oncoproteins->Apoptosis Degradation leads to Inhibitor Isoxazole Inhibitor (e.g., NVP-AUY922) Inhibitor->HSP90 Inhibits

Caption: Mechanism of action for isoxazole-based HSP90 inhibitors.

  • Structure-Activity Relationship (SAR): SAR studies have revealed that substitutions on the isoxazole ring are critical for potency. For many anticancer derivatives, electron-withdrawing groups like chloro or trifluoromethyl enhance activity.[1][6][13] In a series of 3,5-disubstituted isoxazoles, the presence of methoxy groups on the phenyl ring at the C-5 position was shown to increase cytotoxic activity against prostate cancer cells, likely due to favorable interactions within the target's binding site.[13]

Table 1: SAR of Isoxazole Chalcone Derivatives Against DU145 Prostate Cancer Cells [13]

CompoundSubstitution on C-5 Phenyl RingIC₅₀ (µM)
10a 3,4,5-trimethoxy0.96
10b 2,5-dimethoxy1.06
Positive Control Combretastatin A-44.10
Anti-inflammatory Agents

The isoxazole moiety is a cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitors.[7][14]

  • Mechanism of Action: Drugs like Valdecoxib selectively bind to the active site of the cyclooxygenase-2 (COX-2) enzyme.[7][14] This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The isoxazole ring is crucial for conferring selectivity for COX-2 over its isoform, COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7]

  • SAR: For COX-2 inhibitors, the sulfonamide group attached to one of the phenyl rings is essential for binding to a specific side pocket in the COX-2 enzyme, an interaction that is key to its selectivity. The nature and position of substituents on the phenyl rings attached to the isoxazole core modulate both potency and selectivity.[14][15]

Antimicrobial Agents

Isoxazole is a key scaffold in several clinically important antibacterial drugs, particularly in the penicillin and sulfonamide classes.[5][16]

  • Mechanism of Action: In isoxazolyl penicillins like Cloxacillin and Dicloxacillin, the bulky isoxazole group provides steric hindrance that protects the β-lactam ring from being hydrolyzed by bacterial β-lactamase enzymes, overcoming a common mechanism of antibiotic resistance.[16] In sulfonamides like Sulfamethoxazole, the isoxazole ring acts as a bioisostere of para-aminobenzoic acid (PABA), allowing it to competitively inhibit dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[5][11]

  • SAR: For isoxazolyl penicillins, the type and number of halogen substituents on the phenyl ring of the isoxazole moiety influence the compound's stability, protein binding, and antibacterial spectrum.[16] For sulfonamides, the electronic properties of the isoxazole ring are critical for mimicking PABA and achieving potent enzyme inhibition.[1]

Central Nervous System (CNS) Agents

The isoxazole scaffold is present in drugs used to treat neuropsychiatric conditions, including antipsychotics and anticonvulsants.[17][18] Its ability to be incorporated into structures that can cross the blood-brain barrier is a key reason for its utility in this area.[18][19]

  • Mechanism of Action: The antipsychotic drug Risperidone functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][11] Zonisamide, an anticonvulsant, exerts its effect by blocking voltage-gated sodium and T-type calcium channels, which stabilizes neuronal membranes and suppresses seizures.[1]

Bioactivity Evaluation: A Self-Validating Protocol

To ensure the therapeutic potential of newly synthesized compounds, robust and reproducible biological assays are essential. The following protocol for an in-vitro anti-inflammatory assay is a self-validating system, as it includes a standard reference drug (Diclofenac Sodium) for direct comparison and validation of the experimental results.

Experimental Protocol: In-Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation

Rationale: The denaturation of proteins is a well-documented cause of inflammation.[20] This assay measures the ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA), using a standard NSAID as a positive control.

Materials:

  • Bovine Serum Albumin (BSA) solution (0.2% w/v)

  • Test Compounds and Standard Drug (Diclofenac Sodium) at various concentrations (e.g., 10-500 µg/mL)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare test solutions by dissolving synthesized isoxazole derivatives in a minimum amount of DMSO and diluting with PBS to the desired concentrations. Prepare the standard drug solution similarly.

  • For each concentration, mix 0.5 mL of the test/standard solution with 0.5 mL of BSA solution.

  • A control tube should contain 0.5 mL of BSA solution and 0.5 mL of PBS.

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 72°C for 5 minutes.

  • Cool the tubes to room temperature and measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] * 100

Interpretation: A higher percentage of inhibition indicates greater anti-inflammatory activity. The activity of the test compounds can be directly compared to that of the standard drug, Diclofenac Sodium, validating the potency of the synthesized derivatives.[20]

Conclusion and Future Perspectives

The isoxazole scaffold represents a triumph of medicinal chemistry—a structurally simple core that has given rise to a vast and diverse array of therapeutic agents.[2][8] Its continued prevalence in drug discovery is a testament to its favorable physicochemical properties, synthetic tractability, and versatile binding capabilities.[1]

Future trends point towards the development of multi-targeted therapies and isoxazole-based hybrids, where the scaffold is combined with other pharmacophores to address complex diseases like cancer and neurodegenerative disorders.[1][17] As synthetic methodologies become more advanced and our understanding of biological targets deepens, the isoxazole ring is certain to remain a privileged and indispensable tool in the development of next-generation medicines.

References

The Rising Potential of 5-(4-Methylphenyl)isoxazole Derivatives in Anticonvulsant Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals in Neurology and Medicinal Chemistry.

Abstract

Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to current therapeutic options. This necessitates a continuous search for novel anticonvulsant agents with improved efficacy and safety profiles. The isoxazole scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the anticonvulsant potential of a specific class of these compounds: 5-(4-Methylphenyl)isoxazole derivatives. We will delve into their rational design, synthesis, proposed mechanisms of action, structure-activity relationships, and the critical preclinical evaluation protocols that form the bedrock of their development as potential next-generation antiepileptic drugs.

Introduction: The Isoxazole Scaffold as a Privileged Structure in CNS Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged structure" in drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically successful drugs. In the realm of central nervous system (CNS) disorders, isoxazole-containing compounds have demonstrated a wide range of activities, including antipsychotic, anxiolytic, and notably, anticonvulsant effects.

The focus of this guide, the this compound core, combines the isoxazole moiety with a substituted phenyl ring, a common feature in many established anticonvulsant drugs like phenytoin. This structural motif offers a versatile backbone for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The exploration of these derivatives is driven by the hypothesis that they can interact with key molecular targets implicated in seizure generation and propagation.

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of this compound derivatives can be achieved through several reliable synthetic routes. A common and effective method involves the cyclocondensation of a chalcone precursor with hydroxylamine. This approach is advantageous due to the ready availability of starting materials and generally good yields.

General Synthetic Pathway

The overall synthetic scheme involves two primary steps: the Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by the cyclization with hydroxylamine hydrochloride to yield the isoxazole ring.

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Isoxazole Ring Formation A 4-Methylacetophenone C α,β-Unsaturated Ketone (Chalcone) A->C Aq. Alcoholic NaOH B Substituted Benzaldehyde B->C D Chalcone F 5-(4-Methylphenyl)-3-(substituted-phenyl)isoxazole D->F Base (e.g., NaOH or NaOAc) in Ethanol, Reflux E Hydroxylamine Hydrochloride (NH2OH·HCl) E->F

Caption: General synthetic route for this compound derivatives.

Detailed Experimental Protocol

Materials:

  • 4-Methylacetophenone

  • Appropriately substituted aromatic aldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate (NaOAc) or other suitable base

  • Standard laboratory glassware and reflux apparatus

Step 1: Synthesis of 1-(4-Methylphenyl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone)

  • Dissolve 4-methylacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with constant stirring. The causality here is that the base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid (chalcone) is filtered, washed with cold water until neutral, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for purification.[1]

Step 2: Synthesis of 5-(4-Methylphenyl)-3-(substituted-phenyl)isoxazole

  • In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5-2 equivalents) and a base such as sodium acetate or sodium hydroxide (2-3 equivalents). The base is crucial for neutralizing the HCl and generating free hydroxylamine, which is the active nucleophile.

  • Reflux the reaction mixture for 4-8 hours. The reaction involves the initial formation of an oxime intermediate, followed by an intramolecular Michael addition and subsequent dehydration to form the stable isoxazole ring.[2]

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The resulting solid precipitate is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to obtain the final this compound derivative.[3]

Proposed Mechanisms of Anticonvulsant Action

The anticonvulsant activity of a drug is typically attributed to its ability to modulate neuronal excitability. For isoxazole derivatives, several mechanisms have been proposed, primarily revolving around the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission.[4][5]

Modulation of Voltage-Gated Sodium Channels (VGSCs)

Many established anticonvulsants, such as phenytoin and carbamazepine, exert their effects by blocking VGSCs.[6] These channels are critical for the initiation and propagation of action potentials. During a seizure, neurons fire at high frequencies, and blocking these channels can prevent the spread of seizure activity. Recent studies on novel benzo[d]isoxazole derivatives have shown that these compounds can act as potent anticonvulsants by selectively blocking the NaV1.1 channel isoform.[7] It is hypothesized that the this compound scaffold can adopt a conformation that allows it to bind to the inactive state of the sodium channel, a mechanism that confers voltage and use-dependency, making the block more pronounced during the high-frequency neuronal firing characteristic of seizures.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron a High-Frequency Firing Action Potential Propagation b Voltage-Gated Sodium Channel (VGSC) a:f1->b Depolarization c Reduced Excitability Seizure Suppression b->c:f0 Na+ Influx d This compound Derivative d->b Blocks Channel

Caption: Proposed mechanism of VGSC blockade by isoxazole derivatives.

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[6] Enhancing GABAergic signaling is a well-established strategy for seizure control. Some heterocyclic compounds with anticonvulsant properties have been shown to increase the levels of GABA in the brain.[8] Molecular docking studies have suggested that isoxazole derivatives may bind to the GABA-A receptor, potentially acting as positive allosteric modulators, similar to benzodiazepines.[9] Another plausible mechanism is the inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation, which would lead to increased synaptic GABA concentrations.

G cluster_0 GABAergic Synapse GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Postsynaptic Postsynaptic Neuron GABA_R->Postsynaptic Cl- Influx (Hyperpolarization) Isoxazole This compound Derivative Mechanism Possible Actions Isoxazole->Mechanism Action1 Positive Allosteric Modulation of GABA-A Receptor Mechanism->Action1 Action2 Inhibition of GABA-Transaminase Mechanism->Action2 Action1->GABA_R Enhances Effect Action2->GABA Increases Availability

Caption: Potential mechanisms for enhancement of GABAergic neurotransmission.

Structure-Activity Relationship (SAR) Insights

The exploration of SAR is fundamental to optimizing the anticonvulsant activity and minimizing the toxicity of the this compound scaffold. While comprehensive SAR studies on this specific series are ongoing, we can extrapolate from related classes of anticonvulsants.

  • The 5-Aryl Moiety: The 5-phenyl group is a key feature. The substitution on this ring can significantly impact activity. The 4-methyl group in the parent structure likely contributes to favorable lipophilicity, aiding in blood-brain barrier penetration. Studies on other aryl-substituted anticonvulsants suggest that small, electron-withdrawing or -donating groups at the para-position can be beneficial. For instance, in a series of aryl semicarbazones, a 4-fluoro substitution on the phenyl ring was found to be the most potent.[10][11]

  • The 3-Position of the Isoxazole Ring: This position is a prime site for introducing diversity. Attaching different substituted aryl or alkyl groups can modulate the electronic and steric properties of the molecule, influencing its binding affinity to target receptors. The ability of groups at this position to form hydrogen bonds may be an important determinant of activity, as seen in phenytoin-like drugs.[12]

  • Overall Molecular Conformation: The spatial arrangement of the aryl rings relative to the isoxazole core is critical. A certain degree of rotational freedom of the phenyl groups appears to be a favorable feature for anticonvulsant activity in related compounds.[12]

Preclinical Evaluation: In Vivo Anticonvulsant Screening and Neurotoxicity Assessment

A robust preclinical evaluation is essential to validate the anticonvulsant potential and safety of new chemical entities. The Anticonvulsant Drug Development (ADD) program protocols provide a standardized framework for this assessment.[13]

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[14] It assesses a compound's ability to prevent the spread of seizures.

Protocol:

  • Animal Preparation: Use male albino mice (20-25g). Divide animals into groups (n=8-10 per group), including a vehicle control and positive control (e.g., Phenytoin).

  • Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg).

  • Pre-treatment Time: Conduct the test at the time of peak effect of the compound, typically determined in preliminary studies (e.g., 0.5 and 4 hours post-administration).

  • Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[14] It is particularly sensitive to drugs that act on the GABAergic system.

Protocol:

  • Animal Preparation and Dosing: Similar to the MES test.

  • Chemoconvulsant Administration: At the time of peak drug effect, administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the neck region.

  • Observation: Observe the animals for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures is considered protection.

  • Data Analysis: Calculate the ED50 for protection against scPTZ-induced seizures.

Neurotoxicity Assessment: The Rotarod Test

It is crucial that anticonvulsant activity is not accompanied by unacceptable motor impairment. The rotarod test is the standard method for assessing neurotoxicity in rodents.[8][9][14][15][16]

Protocol:

  • Apparatus: Use a rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice).

  • Training: Acclimatize and train the mice on the rod at a constant low speed (e.g., 5 RPM) for a set duration (e.g., 60 seconds) in several trials before the test day.[14]

  • Testing: On the test day, administer the test compounds at various doses. At the time of peak effect, place the mice on the rod, which is set to accelerate from a low speed to a high speed (e.g., 4 to 40 RPM over 300 seconds).[14][15]

  • Endpoint: Record the latency to fall from the rod. An inability to remain on the rod for a predetermined time (e.g., 180 seconds) indicates motor impairment.

  • Data Analysis: Calculate the median toxic dose (TD50), the dose at which 50% of the animals fail the test.

Data Presentation and Interpretation

The data from these preclinical tests are typically summarized to provide a clear profile of a compound's efficacy and safety.

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (TD₅₀/MES ED₅₀)
Example 1 23.718.9284.012.0
Example 2 49.667.4> 300> 6.0
Phenytoin ~9.5> 100~65~6.8
Carbamazepine ~9.8> 10044.04.5

Data presented are representative values from literature for illustrative purposes and may not correspond to this compound derivatives.[13][17]

A promising anticonvulsant candidate should exhibit a low ED50 in the MES and/or scPTZ tests, a high TD50 in the rotarod test, and consequently, a large Protective Index (PI). A high PI indicates a wide margin between the therapeutic dose and the toxic dose, suggesting a favorable safety profile.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anticonvulsant agents. The synthetic accessibility of these compounds, coupled with their potential to interact with key neurological targets such as voltage-gated sodium channels and GABA-A receptors, makes them highly attractive for further investigation. The systematic application of the preclinical evaluation protocols outlined in this guide is essential for identifying lead candidates with potent anticonvulsant activity and minimal neurotoxicity.

Future research should focus on:

  • Expanding the chemical library: Synthesizing a broader range of derivatives with diverse substitutions at the 3-position of the isoxazole ring and on the 5-phenyl ring to build a comprehensive SAR profile.

  • Elucidating the precise mechanism of action: Utilizing techniques such as patch-clamp electrophysiology and competitive binding assays to confirm the molecular targets and understand the nuances of their interaction.

  • Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like properties for in vivo efficacy.

Through a concerted effort in medicinal chemistry, pharmacology, and drug development, the anticonvulsant potential of this compound derivatives can be fully realized, potentially offering new hope for patients with treatment-resistant epilepsy.

References

Harnessing the Anti-inflammatory Potential of 5-Substituted Isoxazoles: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful therapeutic agents.[1] This guide provides a comprehensive exploration of 5-substituted isoxazoles as a promising class of anti-inflammatory agents. We delve into the core mechanisms of action, focusing on the inhibition of key inflammatory mediators and signaling cascades such as Cyclooxygenase-2 (COX-2), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK). Furthermore, this document serves as a practical handbook, offering detailed, field-proven protocols for the in vitro and in vivo evaluation of these compounds, bridging the gap between theoretical structure-activity relationships and tangible preclinical data. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities of developing novel isoxazole-based anti-inflammatory therapeutics.

The Inflammatory Landscape and the Rise of Isoxazoles

Inflammation is a fundamental protective response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions.[2][3][4] The limitations of current anti-inflammatory drugs, particularly the gastrointestinal side effects of non-steroidal anti-inflammatory drugs (NSAIDs), necessitate the development of safer and more effective therapeutics.[5]

The five-membered isoxazole ring has emerged as a versatile scaffold in this pursuit.[6][7] Its unique electronic and structural properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity.[6] Notably, several marketed drugs feature the isoxazole nucleus, including the selective COX-2 inhibitor Valdecoxib, underscoring its therapeutic viability.[1] This guide focuses specifically on derivatives substituted at the 5-position, a critical locus for modulating anti-inflammatory potency and selectivity.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 5-substituted isoxazoles are not monolithic but arise from their interaction with multiple biological targets. Understanding these mechanisms is paramount for rational drug design.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary and well-documented mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[8] Many isoxazole derivatives function as selective COX-2 inhibitors, a strategy that has proven successful in reducing inflammation while minimizing the gastrointestinal toxicity associated with non-selective COX-1 inhibition.[8][9]

The selectivity and potency of these compounds are highly dependent on the nature of the substituent at the 5-position of the isoxazole ring. For instance, the presence of specific phenyl or furan moieties at this position has been shown to enhance COX-2 inhibitory activity.[10][11]

Modulation of Pro-inflammatory Signaling Cascades

Beyond direct enzyme inhibition, 5-substituted isoxazoles can exert their effects by modulating the intracellular signaling pathways that orchestrate the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), trigger a cascade that leads to the degradation of the inhibitory IκBα protein, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus.[2] Once in the nucleus, it drives the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][14] Inhibition of this pathway is a key therapeutic strategy.[13][15] Some isoxazole derivatives have been shown to suppress the production of TNF-α and IL-6, suggesting an upstream modulatory effect on the NF-κB pathway.[9][16]

NF_kappa_B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α/IL-1 Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα InhibitionPoint Potential Inhibition by 5-Substituted Isoxazoles IKK_complex->InhibitionPoint Proteasome Proteasome IkBa_p65_p50->Proteasome Ubiquitination & Degradation of IκBα p65_p50 p65/p50 (Active NF-κB) Proteasome->p65_p50 Release p65_p50->InhibitionPoint p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation DNA DNA Binding & Transcription p65_p50_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes

Fig. 1: The Canonical NF-κB Signaling Pathway and Potential Isoxazole Targets.

The Mitogen-Activated Protein Kinase (MAPK) family, comprising key kinases like p38, JNK, and ERK, represents another critical signaling network in inflammation.[3][17] These pathways are activated by cellular stress and inflammatory cytokines, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.[18][19] Targeting MAPK signaling is a promising anti-inflammatory strategy.[3][20] The ability of isoxazoles to modulate cytokine production suggests they may also interfere with MAPK activation, providing another layer to their anti-inflammatory profile.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates InhibitionPoint Potential Inhibition by 5-Substituted Isoxazoles MAPKK->InhibitionPoint TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors Activate p38->InhibitionPoint JNK->TranscriptionFactors Activate ERK->TranscriptionFactors Activate GeneExpression Inflammatory Gene Expression (Cytokines, COX-2) TranscriptionFactors->GeneExpression Nuclear Translocation & Transcription Experimental_Workflow Start Compound Synthesis & Characterization InVitro Primary In Vitro Screening Start->InVitro InVitro_Details • COX-1/COX-2 Enzyme Inhibition • Protein Denaturation Assay • Cytokine Release Assay (LPS-stimulated macrophages) InVitro->InVitro_Details InVivo Secondary In Vivo Screening (Acute Models) InVitro->InVivo Active Compounds InVivo_Details • Carrageenan-Induced Paw Edema (Rat) • Xylene/Croton Oil-Induced Ear Edema (Mouse) InVivo->InVivo_Details ADME ADME/Tox Profiling InVivo->ADME Potent & Efficacious Compounds ADME_Details • In Silico (e.g., SwissADME) • Ulcerogenic Potential • Acute Toxicity ADME->ADME_Details Lead Lead Candidate ADME->Lead Favorable Profile

References

An In-depth Technical Guide to the Antimicrobial and Antifungal Activity of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of isoxazole-containing compounds as potent antimicrobial and antifungal agents. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the structure-activity relationships, mechanisms of action, and essential experimental protocols for the evaluation of these promising heterocyclic scaffolds.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of therapeutically active molecules.[1][2][3] Its unique electronic and structural properties, including its aromatic character and the presence of a weak, cleavable N-O bond under certain conditions, make it a versatile building block in medicinal chemistry.[4][5] This scaffold is present in a variety of FDA-approved drugs, demonstrating its clinical significance.[1][6] Notable examples include the antibacterial agents sulfamethoxazole, cloxacillin, and dicloxacillin, as well as the anti-inflammatory drug valdecoxib.[6][7] The adaptability of the isoxazole ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activity to develop novel therapeutics with enhanced potency and reduced toxicity.[1]

Synthetic Pathways to Bioactive Isoxazoles

A prevalent and efficient method for synthesizing isoxazole derivatives involves the cyclization of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically prepared through a Claisen-Schmidt condensation of an appropriate acetophenone with an aldehyde.[4] The resulting α,β-unsaturated ketone system of the chalcone is a key intermediate that readily reacts with hydroxylamine hydrochloride, often in the presence of a base like potassium hydroxide or sodium acetate, to yield the isoxazole ring.[1]

This synthetic flexibility allows for the introduction of a wide array of substituents on the aryl rings, which is fundamental for exploring the structure-activity relationships of the final isoxazole compounds.

Synthesis_Workflow Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Acetophenone->Chalcone Aldehyde Substituted Aldehyde Aldehyde->Chalcone Base Base (e.g., NaOH, KOH) Base->Chalcone Claisen-Schmidt Condensation Isoxazole Substituted Isoxazole Derivative Chalcone->Isoxazole Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Isoxazole Cyclization

Caption: General workflow for the synthesis of isoxazole derivatives from chalcones.

Antimicrobial and Antifungal Activity: Mechanisms and Structure-Activity Relationship (SAR)

Isoxazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][8] The biological activity of these compounds is intrinsically linked to the nature and position of substituents on the core structure.

Mechanism of Action

While the precise mechanism can vary between different derivatives, isoxazoles are known to interfere with essential cellular processes in microorganisms. Some derivatives act as bacteriostatic agents by inhibiting protein synthesis or key metabolic pathways.[4] The weak N-O bond within the isoxazole ring can be cleaved under specific biological conditions, potentially leading to the formation of reactive species that contribute to their antimicrobial effect.[4] For certain antifungal isoxazoles, the mechanism may involve the inhibition of enzymes crucial for fungal cell wall integrity or ergosterol biosynthesis, similar to azole antifungals.

Mechanism_of_Action cluster_bacterial Antibacterial Action cluster_fungal Antifungal Action Isoxazole Isoxazole Derivative BacterialCell Bacterial Cell Isoxazole->BacterialCell Enters Cell FungalCell Fungal Cell Isoxazole->FungalCell Enters Cell ProteinSynthesis Protein Synthesis Inhibition BacterialCell->ProteinSynthesis Targets MetabolicPathways Metabolic Pathway Disruption BacterialCell->MetabolicPathways Targets CellWall Cell Wall Synthesis Inhibition BacterialCell->CellWall Targets Ergosterol Ergosterol Biosynthesis Inhibition FungalCell->Ergosterol Targets CellMembrane Cell Membrane Disruption FungalCell->CellMembrane Targets

Caption: Potential mechanisms of antimicrobial and antifungal action for isoxazole derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial potency of isoxazole derivatives is highly dependent on the electronic and steric properties of the substituents on the attached phenyl rings.[1]

  • Electron-Withdrawing and Donating Groups: The presence of specific groups can significantly enhance activity. For instance, methoxy (-OCH₃), dimethylamino (-N(CH₃)₂), and bromo (-Br) groups on the C-5 phenyl ring, and nitro (-NO₂) and chloro (-Cl) groups on the C-3 phenyl ring have been shown to increase antibacterial activity.[1]

  • Positional Isomerism: The position of substituents is critical. Methoxy groups at the 2, 4, or 2,4,6 positions of a phenyl ring have been found to be favorable for antibacterial activity.[7]

  • Chalcone vs. Dihydropyrazole Derivatives: Studies comparing isoxazole-containing chalcones with their dihydropyrazole derivatives have revealed that chalcones tend to exhibit superior antibacterial activity, while dihydropyrazoles often show more potent antifungal and anticancer properties.[7]

  • Hybrid Molecules: Incorporating the isoxazole scaffold into hybrid molecules, for example with a triazole moiety, has yielded compounds with excellent antifungal activity against pathogenic fungi like Candida albicans.[9]

In Vitro Evaluation Protocols

To assess the antimicrobial and antifungal efficacy of novel isoxazole compounds, standardized in vitro assays are essential. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC), a critical parameter for quantifying antimicrobial potency.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Objective: To determine the MIC of isoxazole compounds against selected bacterial and fungal strains.

Materials:

  • Test isoxazole compounds

  • Standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth media (e.g., Nutrient Broth for bacteria, RPMI-1640 for fungi)[10]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer or microplate reader

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds and standard antibiotics in DMSO to create a high-concentration stock solution (e.g., 1000 µg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria or 0.5-2.5 x 10³ cells/mL for yeasts.[10]

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. This can also be quantified by measuring absorbance with a microplate reader.

Data Presentation and Interpretation

Quantitative data from antimicrobial testing should be systematically organized for clear comparison and analysis.

Table 1: Example MIC Values of Isoxazole Derivatives against Bacterial Strains

CompoundSubstituent R¹Substituent R²S. aureus (µg/mL)E. coli (µg/mL)
Isox-1 H4-Cl31.2562.5
Isox-2 4-OCH₃H15.631.25
Isox-3 2,4,6-(OCH₃)₃H1.02.0
Ciprofloxacin --1.00.5

Note: Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[7]

Table 2: Example MIC Values of Isoxazole Derivatives against Fungal Strains

CompoundSubstituent R¹Substituent R²C. albicans (µg/mL)A. fumigatus (µg/mL)
Isox-A Phenyl1H-1,2,4-triazol-1-yl2.0>64
Isox-B 4-F-Phenyl1H-1,2,4-triazol-1-yl0.03138.0
Fluconazole --2.016.0

Note: Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[9][10]

Future Perspectives and Conclusion

The isoxazole scaffold remains a highly attractive framework in the quest for novel antimicrobial and antifungal agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening. Future research should focus on leveraging computational tools for in silico screening and rational design to predict ADME-Tox properties and target interactions.[11] Furthermore, exploring novel hybrid molecules that combine the isoxazole ring with other pharmacologically active moieties could lead to the development of multi-target agents, potentially mitigating the development of drug resistance. The continued investigation into the antimicrobial and antifungal properties of isoxazole derivatives holds significant promise for addressing the urgent global challenge of infectious diseases.[3]

References

Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of 5-(4-Methylphenyl)isoxazole Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Preamble: The Strategic Imperative for Predictive Bioactivity Modeling

In the landscape of modern drug discovery, the isoxazole scaffold represents a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents. Its unique electronic and steric properties allow it to serve as a versatile building block for designing molecules that interact with a wide array of biological targets. The specific compound of interest, 5-(4-Methylphenyl)isoxazole, presents a classic starting point for a discovery campaign. However, before committing to the resource-intensive process of chemical synthesis and biological screening, a robust in silico evaluation is not just a preliminary step but a strategic necessity. Computational techniques allow us to build a multidimensional profile of a molecule, predicting its likely biological targets, binding efficacy, and drug-like properties, thereby focusing laboratory efforts and dramatically increasing the probability of success.[1][2][3][4]

This guide eschews a simple checklist-style approach. Instead, it provides a logical, causality-driven workflow that mirrors a real-world computational drug discovery project. We will progress from broad, probability-based target identification to high-resolution binding mode analysis, and finally to a holistic assessment of the molecule's potential pharmacokinetic and toxicity profile. Each protocol is designed as a self-validating system, with explanations grounded in the fundamental principles of computational chemistry and molecular biology.

Target Identification: Unveiling the Most Probable Biological Partners

The first and most critical question for any bioactive molecule is: "What does it bind to?" Without prior experimental data, we must rely on the principle of chemical similarity—the axiom that structurally similar molecules are likely to exhibit similar biological activities.[5] For this, we leverage vast databases of known ligand-protein interactions.

Rationale and Chosen Tool

Our objective is to perform a "reverse screening" or "target prediction" to generate a ranked list of the most probable protein targets for this compound. The chosen tool for this task is SwissTargetPrediction , a web-based server that predicts targets by comparing the query molecule to a library of over 280,000 active compounds using a combination of 2D and 3D similarity measures.[5][6] Its strength lies in its user-friendly interface and its foundation in high-quality, curated data from the ChEMBL database.[7]

Step-by-Step Protocol: Target Fishing with SwissTargetPrediction
  • Ligand Input:

    • Navigate to the SwissTargetPrediction web server.[8]

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be readily found in chemical databases like PubChem.[9][10][11][12][13] For our molecule, the SMILES string is Cc1ccc(cc1)-c2cnoc2.

    • Paste the SMILES string into the query box. The server will automatically generate a 2D image of the structure for verification.

  • Organism Selection:

    • Select "Homo sapiens" from the dropdown menu to focus the search on human protein targets, which is most relevant for drug development.

  • Execution and Interpretation:

    • Click "Predict targets". The server will process the request, which typically takes a few minutes.

    • The results page will display a list of predicted targets, ranked by a probability score. This score reflects the confidence of the prediction based on similarity to known active ligands.[14]

    • Critically analyze the results. Pay close attention to the "Target Class" and the number of known ligands supporting the prediction. A high probability score supported by a significant number of similar known actives is a strong indicator of a plausible interaction.

Data Presentation: Hypothetical Target Prediction Results

For the purpose of this guide, let's assume the following hypothetical, yet plausible, results were obtained.

Target NameTarget ClassUniProt IDProbabilityKnown Actives (2D/3D)
Prostaglandin G/H synthase 2 (COX-2)EnzymeP353540.6515 / 8
Cytochrome P450 2C9 (CYP2C9)Cytochrome P450P117120.5822 / 11
Farnesoid X receptor (FXR)Nuclear ReceptorQ96RI10.459 / 4
Heat shock protein 90 (Hsp90)ChaperoneP079000.4112 / 5

Rationale for Selection: Based on these hypothetical results, we will proceed with COX-2 and CYP2C9 as our primary targets for the subsequent molecular docking analysis. Isoxazole derivatives have been previously studied as inhibitors of both COX and CYP enzymes, lending credence to these predictions.[15][16][17]

Structure-Based Analysis: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of the interaction through a scoring function, typically expressed as binding affinity in kcal/mol.[18] This step is crucial for visualizing the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex, providing a structural hypothesis for the molecule's bioactivity.

Workflow Overview

The docking process is a multi-stage procedure that requires careful preparation of both the ligand and the protein receptor to ensure a biochemically realistic simulation.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation L1 Obtain SMILES (e.g., PubChem) L2 Generate 3D Conformation & Energy Minimization L1->L2 OpenBabel in PyRx D1 Define Binding Site (Grid Box Generation) L2->D1 P1 Download PDB File (e.g., RCSB PDB) P2 Clean Structure (Remove Water, Heteroatoms) P1->P2 UCSF Chimera / PyRx P3 Add Hydrogens & Assign Charges P2->P3 UCSF Chimera / PyRx P3->D1 D2 Run Docking Algorithm (AutoDock Vina) D1->D2 D3 Analyze Poses & Binding Affinity Scores D2->D3 Final Visualize Protein-Ligand Complex (UCSF Chimera) D3->Final Interaction Analysis

Caption: The molecular docking workflow. (Max Width: 760px)
Rationale and Chosen Tools

  • PyRx: A virtual screening tool that integrates AutoDock Vina, a powerful and widely cited docking engine.[19][20][21] Its user-friendly interface simplifies the process of setting up and running docking calculations.[18][22]

  • Protein Data Bank (PDB): The single worldwide repository for 3D structural data of biological macromolecules, which is essential for obtaining our target protein structures.[23][24][25][26][27]

  • UCSF Chimera: A robust molecular visualization program used for preparing protein structures and analyzing the final docking poses in high detail.[28][29][30][31][32]

Step-by-Step Protocol: Docking to COX-2

2.3.1 Protein Preparation

  • Obtain Structure: Navigate to the RCSB PDB website.[24] Search for a high-resolution crystal structure of human COX-2. For this example, we will use PDB ID: 5KIR. Download the structure in PDB format.

  • Load and Clean in UCSF Chimera:

    • Open UCSF Chimera and load the 5KIR.pdb file (File > Open).[32]

    • The rationale for cleaning is to remove non-essential molecules that could interfere with docking. Delete water molecules (Select > Structure > solvent, then Actions > Atoms/Bonds > delete).

    • Remove any co-crystallized ligands or ions not part of the active site machinery (Select the ligand, then Actions > Atoms/Bonds > delete).

  • Prepare Structure for Docking:

    • Add hydrogen atoms, which are typically absent in crystal structures but crucial for calculating interactions (Tools > Structure Editing > AddH).

    • Add charges using the AMBER force field (Tools > Structure Editing > Add Charge).

    • Save the prepared protein as a .pdb file.

2.3.2 Ligand Preparation

  • Import and Optimize in PyRx:

    • Open PyRx. In the "Molecules" tab, right-click and select "Import Molecule". Choose the 2D SDF file for this compound, which can be downloaded from PubChem.[11]

    • PyRx uses Open Babel to convert the 2D structure into 3D.[20] It's critical to perform an energy minimization to obtain a low-energy, stable conformation. Right-click the imported ligand and select Open Babel > Energy Minimization. Use the ' steepest descent' algorithm followed by 'conjugate gradients'.

    • Right-click the minimized ligand and convert it to an "AutoDock Ligand (.pdbqt)".

2.3.3 Docking Execution

  • Load Molecules into PyRx:

    • Under the "AutoDock" tab, load the prepared protein .pdb file as the macromolecule and the ligand .pdbqt file.

  • Define the Binding Site:

    • The binding site is defined by a "grid box". This box tells the docking algorithm where to search for a binding pose. For 5KIR, the active site is well-documented. Center the grid box on the co-crystallized ligand's position from the original PDB file. Adjust the dimensions to encompass the entire active site cavity.

  • Run AutoDock Vina:

    • Select the ligand and macromolecule, then click "Forward" to start the docking process. AutoDock Vina will explore multiple binding poses and rank them based on their calculated binding affinity.[22]

Data Presentation: Docking Results and Analysis

The primary output is a table of binding poses and their corresponding scores. The top-ranked pose (most negative binding affinity) is considered the most probable binding mode.

TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-25KIR-9.2Tyr385, Arg120, Val523, Ser530
CYP2C91R9O-8.5Arg108, Phe114, Ile205, Ser209

Interpretation: A binding affinity of -9.2 kcal/mol suggests a strong and stable interaction between this compound and the COX-2 active site. The next crucial step is to visualize this interaction in UCSF Chimera by loading the protein and the docked ligand pose. This allows for the identification of specific hydrogen bonds, pi-stacking, or hydrophobic interactions, which provides a mechanistic basis for the predicted activity. For example, a hydrogen bond with Ser530 would be a significant finding, as this residue is critical for the action of NSAIDs.

Ligand-Based Analysis: Quantitative Structure-Activity Relationship (QSAR)

While docking predicts how a single molecule binds to a known target, QSAR models predict the activity of a series of molecules based on their structural features.[2][33] Developing a robust QSAR model is a complex process requiring a large dataset of compounds with experimentally determined activities. For this guide, we will outline the conceptual workflow, as building a model from scratch is beyond its scope. Several studies have successfully applied 3D-QSAR to isoxazole derivatives, demonstrating the utility of this approach.[33][34][35][36]

Conceptual QSAR Workflow

G cluster_model Model Development & Validation A Dataset of Isoxazole Analogs with Known Bioactivity (IC50, EC50) B Calculate Molecular Descriptors (e.g., Steric, Electronic, Topological) A->B C Data Splitting (Training Set & Test Set) B->C D Build Mathematical Model (e.g., MLR, PLS, Machine Learning) C->D E Internal Validation (Leave-one-out cross-validation, q²) D->E F External Validation (Predict Test Set, r²_pred) E->F G Validated QSAR Model F->G Meets Statistical Criteria

Caption: Conceptual workflow for QSAR model development. (Max Width: 760px)
Rationale and Self-Validation

The core principle of QSAR is to create a mathematical equation where: Activity = f(Molecular Descriptors) . The trustworthiness of a QSAR model is established through rigorous statistical validation.[33]

  • Internal Validation (q²): Assesses the model's robustness and predictive power using only the training set data.

  • External Validation (r²_pred): The ultimate test of a model's predictive ability, where it is used to predict the activity of an independent test set of molecules it has never seen before. A high correlation between predicted and actual activities for the test set confirms the model's utility.

A validated QSAR model for isoxazoles targeting COX-2 could be used to predict the activity of novel, yet-to-be-synthesized derivatives of this compound, guiding the next steps in lead optimization.

In Silico ADMET Profiling

A potent molecule is useless as a drug if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early in the discovery process.[37][38][39][40]

Rationale and Chosen Tool

We require a comprehensive platform that can predict a wide range of pharmacokinetic and toxicological properties from molecular structure alone. ADMETlab 2.0 is an excellent choice, as it is a free, integrated online platform that provides predictions for dozens of ADMET-related endpoints using robust, validated models.[41][42][43][44]

Step-by-Step Protocol: ADMET Prediction
  • Navigate and Input: Go to the ADMETlab 2.0 website.[41]

  • Submit Molecule: Input the SMILES string Cc1ccc(cc1)-c2cnoc2 into the query box.

  • Run Prediction: Initiate the calculation.

  • Analyze Results: The platform will return a detailed profile. Key parameters to examine include:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Inhibition/Substrate potential for key Cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP3A4).

    • Toxicity: AMES mutagenicity, hERG inhibition (cardiotoxicity risk), and others.

Data Presentation: Predicted ADMET Properties
Property CategoryParameterPredicted Value/ClassInterpretation & Causality
Physicochemical Molecular Weight173.21 g/mol Complies with Lipinski's Rule of 5 (<500), favoring good absorption.
LogP2.85Optimal range for membrane permeability.
Absorption HIA+ (Good)Likely to be well-absorbed from the gut.
Caco-2 Permeability+ (High)Indicates good potential for passive diffusion across the intestinal wall.
Distribution BBB Penetration+ (Penetrant)May cross the blood-brain barrier; a consideration for CNS side effects.
Metabolism CYP2C9 InhibitorYesHigh probability. This aligns with our docking results and suggests potential for drug-drug interactions.
Toxicity AMES MutagenicityNon-mutagenicLow risk of being a mutagen.
hERG InhibitionLow riskReduced likelihood of causing cardiac arrhythmia.

Synthesis and Conclusion: Building a Coherent Bioactivity Profile

By integrating the findings from each stage of our in silico workflow, we can construct a comprehensive and evidence-based hypothesis for the bioactivity of this compound.

  • Target Hypothesis: The molecule is predicted with moderate-to-high confidence to be a ligand for enzymes like COX-2 and CYP2C9 .

  • Structural Basis of Action: Molecular docking simulations provide a plausible binding mode within the COX-2 active site, with a strong predicted binding affinity of -9.2 kcal/mol . This interaction is stabilized by key residues known to be important for inhibitor binding.

  • Pharmacokinetic Profile: The molecule exhibits a promising ADMET profile, with predicted good intestinal absorption and low toxicity risks (mutagenicity, cardiotoxicity).

  • Potential Liabilities: A significant flag is the predicted inhibition of CYP2C9 , which was corroborated by both target prediction and docking studies. This indicates a high potential for metabolic drug-drug interactions, a critical piece of information for any future development.

This in silico assessment provides a strong rationale for prioritizing this compound and its derivatives for synthesis and in vitro screening against COX-2. Furthermore, it proactively identifies a potential metabolic liability (CYP2C9 inhibition) that must be monitored and potentially engineered out of future analogs. This predictive, multi-faceted approach exemplifies the power of computational methods to accelerate drug discovery by making it more targeted, efficient, and informed.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3][4][5] The 1,3-dipolar cycloaddition reaction, specifically between a nitrile oxide and an alkyne, stands as the most robust and versatile method for its construction.[6][7][8] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of isoxazoles. It covers the underlying mechanism, a detailed experimental protocol for the in situ generation of nitrile oxides from aldoximes, process optimization strategies, and troubleshooting. The aim is to blend theoretical principles with practical, field-proven insights to ensure reliable and reproducible synthesis.

Theoretical Foundation: The Mechanism of Isoxazole Formation

The synthesis of isoxazoles is classically achieved through a Huisgen 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[7][9] In this context, the 1,3-dipole is a nitrile oxide, and the dipolarophile is typically an alkyne (to yield an isoxazole) or an alkene (to yield an isoxazoline).[7]

The reaction proceeds in a concerted fashion, where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne participate in a [4π + 2π] cycloaddition through a cyclic transition state.[9]

A critical aspect of this synthesis is the reactive and unstable nature of nitrile oxides. They are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) and are therefore almost always generated in situ from stable precursors.[6][10] The most common and versatile method for generating nitrile oxides is the oxidation of aldoximes.[11][12] This involves the removal of two hydrogen atoms from the oxime functional group by an oxidizing agent. A variety of oxidants can be employed, each with specific advantages concerning substrate scope, reaction conditions, and environmental impact.[10][13]

The overall transformation can be visualized as a two-step, one-pot process:

  • Oxidation: The aldoxime precursor is oxidized to generate the transient nitrile oxide intermediate.

  • Cycloaddition: The in situ generated nitrile oxide immediately reacts with the alkyne present in the reaction mixture to form the stable isoxazole ring.

Mechanism cluster_0 Step 1: In Situ Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Side Reaction Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide [Oxidant] -2H⁺, -2e⁻ Isoxazole Isoxazole Product NitrileOxide->Isoxazole NitrileOxide_ref 2x Nitrile Oxide Alkyne Alkyne (R'-C≡C-R'') Alkyne->Isoxazole Dimer Furoxan Dimer NitrileOxide_ref->Dimer Dimerization

Figure 1: General mechanism for isoxazole synthesis.

Experimental Protocol: Chloramine-T Mediated Synthesis of 3,5-Disubstituted Isoxazoles

This protocol details a reliable and widely applicable method for synthesizing isoxazoles using Chloramine-T as the oxidant to generate the nitrile oxide in situ from an aldoxime.[6] This method is valued for its operational simplicity and effectiveness across a range of substrates.

Materials and Equipment
  • Reagents:

    • Substituted Aldoxime (1.0 eq)

    • Terminal Alkyne (1.1 - 1.5 eq)

    • Chloramine-T trihydrate (1.1 eq)

    • Ethanol (EtOH) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (for elution)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser (if heating is required)

    • Separatory funnel

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates and chamber

    • Glassware for column chromatography

Step-by-Step Procedure

Workflow A 1. Reagent Setup Dissolve aldoxime and alkyne in solvent (e.g., EtOH). B 2. Reaction Initiation Add Chloramine-T portion-wise at room temperature. A->B C 3. Monitor Progress Use TLC to track consumption of the starting aldoxime. B->C D 4. Quenching & Extraction Add water, extract with organic solvent (e.g., DCM). C->D E 5. Washing Wash organic layer with NaHCO₃ and brine. D->E F 6. Drying & Concentration Dry over Na₂SO₄, filter, and concentrate via rotovap. E->F G 7. Purification Purify crude product by silica gel column chromatography. F->G H 8. Characterization Analyze purified isoxazole (NMR, HRMS, IR). G->H

Figure 2: Experimental workflow for isoxazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like ethanol.[6] Stir the solution at room temperature to ensure complete dissolution.

  • Oxidant Addition: Add Chloramine-T trihydrate (1.1 eq) to the solution portion-wise over 5-10 minutes. An increase in temperature may be observed. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), observing the disappearance of the aldoxime spot. The reaction is generally complete within 2-12 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, add water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous phase with an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and then with brine (to aid phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure isoxazole product.

Process Optimization and Substrate Scope

The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a vast library of isoxazole derivatives. The choice of reagents and conditions can be tailored to the specific substrates.

Causality Behind Experimental Choices
  • Choice of Oxidant: While Chloramine-T is effective, other systems offer distinct advantages.

    • NCS/Pyridine: N-Chlorosuccinimide in the presence of a base like pyridine is a classic method for generating nitrile oxides from aldoximes via an intermediate hydroximinoyl chloride.[14]

    • Hypervalent Iodine Reagents: Reagents like iodobenzene diacetate (DIB) can efficiently oxidize aldoximes under mild conditions, often in methanol with a catalytic amount of acid.[12][13]

    • Green Chemistry Approaches: Systems like Oxone/NaCl provide an environmentally benign alternative, avoiding chlorinated solvents and byproducts.[11][15] This method is particularly attractive for large-scale synthesis. Mechanochemical (ball-milling) approaches have also been developed to afford isoxazoles in a solvent-free manner.[10][16]

  • Solvent and Temperature: The choice of solvent can influence reaction rates and solubility. Dichloromethane, ethanol, and dioxane are common choices.[6][14] Most reactions proceed efficiently at room temperature, which helps to minimize the undesired dimerization of the nitrile oxide intermediate.

  • Substrate Electronics: The reaction is generally tolerant of a wide range of functional groups on both the aldoxime (aromatic, heteroaromatic, aliphatic) and the alkyne.[10] Electron-withdrawing groups on the alkyne can sometimes accelerate the cycloaddition.

Substrate Scope and Yields

The following table summarizes representative examples of 3,5-disubstituted isoxazoles synthesized via 1,3-dipolar cycloaddition, showcasing the broad applicability of the method.

Aldoxime Precursor (R)Alkyne Dipolarophile (R')Oxidant SystemTypical Yield (%)
Benzaldehyde OximePhenylacetyleneChloramine-T / EtOH~85%
4-Methoxybenzaldehyde OximePropargyl alcoholOxone / NaCl~80%
Cyclohexanecarboxaldehyde OximeEthyl propiolatet-BuOI / Dioxane~75%
2-Naphthaldehyde Oxime1-HeptynePhI(OAc)₂ / MeOH~88%
Thiophene-2-carboxaldehyde OximeTrimethylsilylacetyleneNCS / Pyridine~70%

Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive oxidant.2. Aldoxime precursor is of poor quality.3. Insufficient reaction time or temperature.1. Use a fresh bottle of the oxidant.2. Recrystallize or re-purify the aldoxime.3. Allow the reaction to stir for a longer period (up to 24h) or gently warm to 40°C.
Significant Furoxan Dimer Formation 1. Nitrile oxide generation is much faster than the cycloaddition step.2. Low concentration of the alkyne.1. Add the oxidant slowly or portion-wise to keep the instantaneous concentration of the nitrile oxide low.2. Increase the equivalents of the alkyne (up to 2-3 eq).
Incomplete Reaction 1. Insufficient equivalents of the oxidant.2. Steric hindrance in one of the substrates.1. Increase the equivalents of the oxidant slightly (e.g., from 1.1 to 1.2 eq).2. Increase reaction time and/or temperature. Consider a more reactive (less hindered) substrate if possible.
Complex Mixture of Products 1. Decomposition of starting materials or product.2. Side reactions with functional groups on substrates.1. Run the reaction at a lower temperature.2. Ensure functional groups on the substrates are compatible with the oxidant. If not, a protecting group strategy may be necessary.

Conclusion

The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes is a cornerstone of modern heterocyclic chemistry, providing a powerful and highly adaptable route to the medicinally vital isoxazole core. By understanding the underlying mechanism and the rationale behind the selection of reagents and conditions, researchers can confidently and efficiently synthesize diverse libraries of isoxazole-containing compounds for applications in drug discovery and beyond. The protocols and insights provided herein serve as a robust starting point for both novice and experienced scientists in the field.

References

Application Note & Protocol: Microwave-Assisted Synthesis of 5-Arylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Isoxazoles and the Advent of Microwave Synthesis

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Derivatives of isoxazoles exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] Furthermore, their utility as versatile synthetic intermediates makes them highly valuable building blocks in organic synthesis.[3]

Traditionally, the synthesis of 5-arylisoxazoles is achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4][5] However, conventional heating methods for this transformation often require long reaction times, high temperatures, and can lead to the formation of undesired side products, complicating purification and reducing overall yields.[6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions.[2][7][8] By utilizing dielectric heating, microwave reactors provide rapid, uniform, and efficient energy transfer directly to polar molecules in the reaction mixture.[9] This leads to significant rate enhancements, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity.[6][10] This application note provides a detailed protocol for the efficient synthesis of 5-arylisoxazole derivatives using a dedicated microwave reactor, highlighting the mechanistic principles and practical advantages of this technology.

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating where heat is transferred inefficiently via conduction and convection from an external source, microwave heating relies on the interaction of an electromagnetic field with polar molecules in the reaction mixture.[9] This process, known as dielectric heating, has two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in this synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align with the field. This rapid, continuous reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the bulk of the material.[9]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with other molecules generate heat, contributing to the overall temperature increase.

This direct and instantaneous heating mechanism circumvents the thermal conductivity limitations of the reaction vessel walls, preventing localized overheating and minimizing the formation of thermal degradation byproducts.[7][9] The result is a cleaner, faster, and more energy-efficient chemical transformation.[6]

Reaction Mechanism: [3+2] Cycloaddition

The core transformation for synthesizing 5-arylisoxazoles is the [3+2] cycloaddition (also known as the Huisgen cycloaddition) between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[4][5] A key aspect of this protocol is the in situ generation of the reactive nitrile oxide intermediate from a stable precursor, typically an aromatic aldoxime.

The overall process can be broken down into two main steps:

  • In Situ Generation of Nitrile Oxide: The aromatic aldoxime is treated with a mild oxidizing agent, such as sodium hypochlorite (bleach) or diacetoxyiodobenzene, in the presence of a base.[4][11] This process eliminates H-Cl (or another leaving group) to generate the highly reactive nitrile oxide intermediate. This in situ approach is crucial as nitrile oxides are prone to dimerization to form furoxans if they are allowed to build up in concentration.[12][13]

  • 1,3-Dipolar Cycloaddition: The generated nitrile oxide immediately reacts with the terminal alkyne present in the reaction mixture. The concerted [3+2] cycloaddition proceeds to form the stable five-membered isoxazole ring. Microwave irradiation dramatically accelerates this step, ensuring the nitrile oxide is trapped by the alkyne before it can dimerize.[13][14]

Diagram of the [3+2] Cycloaddition Mechanism.

Reaction_Mechanism [3+2] Cycloaddition Mechanism for 5-Arylisoxazole Synthesis cluster_reactants Reactants cluster_intermediates In Situ Generation cluster_product Product A Aromatic Aldoxime (Ar-CH=NOH) C Nitrile Oxide Intermediate (Ar-C≡N⁺-O⁻) A->C Oxidant (e.g., NaOCl) B Terminal Alkyne (R-C≡CH) D 5-Arylisoxazole Derivative B->D [3+2] Cycloaddition (Microwave Irradiation) C->D [3+2] Cycloaddition (Microwave Irradiation)

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 3,5-disubstituted isoxazoles. Users should adapt molar quantities and purification methods based on the specific substrates used.

4.1 Materials and Reagents

  • Aromatic Aldoxime (e.g., benzaldoxime) (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Sodium Hypochlorite Solution (household bleach, ~5-8%) or another suitable oxidant.

  • Base (e.g., Triethylamine, NaHCO₃)[15]

  • Solvent (e.g., Tetrahydrofuran (THF), Ethanol, or a mixture)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Silica Gel (for column chromatography)

4.2 Instrumentation

  • Dedicated Laboratory Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave) equipped with sealed reaction vessels (10 mL or 20 mL) and a magnetic stirrer.

  • Standard laboratory glassware.

  • Magnetic stir plate.

  • Rotary evaporator.

  • Thin-Layer Chromatography (TLC) plates.

4.3 Step-by-Step Synthesis Procedure

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add the aromatic aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., 4 mL of THF). The choice of solvent is critical; polar solvents like THF, ethanol, or DMF are generally good microwave absorbers.[7]

  • Reagent Addition: Add the base (e.g., triethylamine, 1.5 mmol) followed by the slow, dropwise addition of the sodium hypochlorite solution (approx. 2.0 mL, ensure it is in excess).

  • Vessel Sealing: Securely cap the reaction vessel. It is crucial to use vessels and caps certified by the manufacturer for pressurized reactions.[16]

  • Microwave Irradiation: Place the vessel inside the microwave cavity. Set the reaction parameters as follows (these are starting points and should be optimized):

    • Temperature: 100-120 °C (The reactor will modulate power to maintain this temperature).

    • Reaction Time: 10-20 minutes.

    • Power: Start with a dynamic power setting, allowing the instrument to use maximum power to reach the set temperature, then modulate.

    • Stirring: Set to high.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

4.4 Work-up and Purification

  • Quenching: Transfer the cooled reaction mixture to a separatory funnel containing 20 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and then brine (20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-arylisoxazole derivative.

4.5 Characterization The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[15]

  • FT-IR Spectroscopy: To identify key functional groups, such as the C=N and C=C bonds of the isoxazole ring.[17]

Diagram of the Experimental Workflow.

G A 1. Reagent Addition - Aromatic Aldoxime - Terminal Alkyne - Solvent & Base B 2. Vessel Sealing - Securely cap certified microwave vessel A->B C 3. Microwave Irradiation - Set Temp, Time, Power - Run Synthesis B->C D 4. Cooling & Venting - Cool to < 50°C - Safely open vessel C->D E 5. Extraction & Work-up - Quench with water - Extract with EtOAc D->E F 6. Drying & Concentration - Dry with MgSO₄ - Roto-evaporate E->F G 7. Purification - Flash Column Chromatography F->G H 8. Characterization - NMR, MS, FT-IR G->H I Pure 5-Arylisoxazole H->I

Optimization and Expected Results

The primary advantages of this microwave-assisted protocol are drastically reduced reaction times and improved yields compared to conventional methods.[6][10]

Aryl AldoximeTerminal AlkyneConventional Method (Time/Yield)Microwave Method (Time/Yield)
Benzaldehyde oximePhenylacetylene12-18 hours / ~65%15 min / >90%[14]
4-Chlorobenzaldehyde oximePhenylacetylene16 hours / ~60%15 min / ~92%
4-Methoxybenzaldehyde oximePhenylacetylene14 hours / ~70%15 min / ~88%
Benzaldehyde oxime1-Octyne20 hours / ~55%20 min / ~85%

Yields and times are representative and may vary based on specific conditions and substrates.

Troubleshooting & Optimization Insights:

  • Low Yield: If the yield is low, consider increasing the reaction temperature in 10 °C increments or extending the reaction time. Ensure the oxidant is fresh and added in sufficient excess.

  • Furoxan Formation: If dimerization of the nitrile oxide is observed (formation of a furoxan byproduct), ensure the alkyne is present in a slight excess and that the oxidant is added slowly to maintain a low instantaneous concentration of the nitrile oxide.

  • Solvent Choice: The polarity of the solvent affects microwave absorption and reaction rate. For less polar substrates, adding a small amount of a highly polar, high-loss solvent (an "ionic liquid" or even ethanol) can significantly improve heating efficiency.

Safety Precautions

  • Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens must never be used as they lack the necessary pressure/temperature controls and safety features.[16]

  • Pressure Hazards: Reactions in sealed vessels can generate significant pressure. Never exceed the maximum recommended volume or pressure for the vessel.[18] Always allow the vessel to cool completely before opening.[18]

  • Solvent Safety: Handle all organic solvents in a well-ventilated fume hood. Be aware of the potential for flammable vapors and ensure the reactor has features to detect and manage them.[19]

  • Chemical Hazards: Consult the Material Safety Data Sheet (MSDS) for all reagents before use.[16] Some reagents may be toxic or corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Metal Prohibition: Never place metal objects, including spatulas or aluminum foil, inside the microwave cavity, as this can cause arcing and create a fire hazard.[19]

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and scalable method for the production of 5-arylisoxazole derivatives. By leveraging the principles of dielectric heating, this technology dramatically reduces reaction times from many hours to several minutes, while often providing superior yields and product purity compared to conventional heating methods.[2][6] The protocol outlined here provides a robust and reliable starting point for researchers in drug discovery and chemical synthesis, enabling the accelerated development of novel isoxazole-containing compounds.

References

The Versatile Intermediate: A Guide to the Application of 5-(4-Methylphenyl)isoxazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2] The isoxazole moiety is found in a range of approved drugs, from the COX-2 inhibitor Valdecoxib to various antibiotics and antipsychotics, highlighting its broad therapeutic relevance.[2] Among the myriad of isoxazole-based structures, 5-(4-methylphenyl)isoxazole serves as a particularly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds.[3]

This guide provides a comprehensive overview of this compound as a pharmaceutical intermediate, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, key chemical properties, and detail its application in the construction of biologically active molecules. The protocols and application notes herein are designed to be practical, explaining the causality behind experimental choices and providing a foundation for further synthetic exploration.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety profile of a starting material, is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 7064-35-9[3]
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.19 g/mol [3]
Appearance Off-white crystalline solid[3]
Melting Point 58-64 °C[3]
Purity ≥ 97% (HPLC)[3]
Storage Store at 0-8°C[3]

Safety and Handling:

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.[4]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 5-substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5] In this case, this compound is prepared from 4-methylbenzaldehyde via a two-step process: formation of the aldoxime followed by in-situ generation of the nitrile oxide and its cycloaddition with acetylene.

Figure 1: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Methylbenzaldoxime

This protocol is adapted from established procedures for aldoxime formation.[5][6]

Materials:

  • 4-Methylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Deionized water

  • Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-methylbenzaldehyde (e.g., 36.1 g, 0.3 mol) in absolute ethanol (180 mL).

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (41.7 g, 0.6 mol) in deionized water (70 mL).

  • Add the hydroxylamine hydrochloride solution to the stirred solution of 4-methylbenzaldehyde.

  • Prepare a solution of sodium hydroxide (18 g, 0.45 mol) in deionized water (36 mL). Add this solution in portions to the reaction mixture over 5-10 minutes.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the hot reaction mixture to remove any inorganic salts.

  • Cool the filtrate in an ice bath. Add cold deionized water until a white precipitate forms.

  • Collect the solid product by vacuum filtration and air-dry overnight.

  • Recrystallize the crude product from hexane to yield pure 4-methylbenzaldoxime as a white solid.

Expected Yield: ~75-85%

Protocol 2: Synthesis of this compound

This protocol utilizes the in-situ generation of the nitrile oxide from the aldoxime using sodium hypochlorite (household bleach), a mild and readily available oxidizing agent, followed by cycloaddition with acetylene gas.

Materials:

  • 4-Methylbenzaldoxime (from Protocol 1)

  • Dichloromethane (DCM)

  • Sodium hypochlorite solution (6% aqueous, commercial bleach)

  • Acetylene gas

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a dropping funnel.

  • Dissolve 4-methylbenzaldoxime (e.g., 13.5 g, 0.1 mol) in dichloromethane (200 mL) in the flask and cool the solution to 0°C in an ice bath.

  • Bubble acetylene gas gently through the stirred solution. Caution: Acetylene is flammable. Ensure proper ventilation and no nearby ignition sources.

  • Slowly add the sodium hypochlorite solution (e.g., 150 mL) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as an off-white solid.

Expected Yield: 60-75%

Application Notes: this compound in Drug Discovery

The utility of this compound as a pharmaceutical intermediate stems from the versatile reactivity of the isoxazole ring. The ring can be functionalized at the C3 and C4 positions, or the N-O bond can be cleaved to reveal other functional groups.[5][7] This allows for the construction of a diverse array of molecular architectures.

Application 1: Synthesis of COX-2 Inhibitors and Anti-Inflammatory Agents

The 3,5-diarylisoxazole scaffold is a well-established pharmacophore for cyclooxygenase-2 (COX-2) inhibition. While the marketed drug Valdecoxib features a 3-phenyl-5-methylisoxazole core, the synthetic strategies are directly applicable to intermediates like this compound. The key is the functionalization of the C3 position.

COX2_Inhibitor_Synthesis A This compound B 3-Halo-5-(4-methylphenyl)isoxazole A->B Halogenation D 3-Aryl-5-(4-methylphenyl)isoxazole (COX-2 Inhibitor Scaffold) B->D Suzuki Coupling C Arylboronic Acid C->D

Figure 2: General strategy for synthesizing COX-2 inhibitor scaffolds.

Protocol 3: Halogenation and Cross-Coupling for Diaryl-Isoxazole Synthesis

This protocol outlines a general strategy for introducing a second aryl group at the C3 position of the isoxazole ring, a common step in the synthesis of COX-2 inhibitor analogues.

Part A: Halogenation at the C3 Position

  • Lithiation: The C3 proton of 5-arylisoxazoles is acidic and can be deprotonated with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78°C) in an anhydrous solvent like tetrahydrofuran (THF).

  • Electrophilic Quench: The resulting lithiated species is then quenched with an electrophilic halogen source (e.g., N-bromosuccinimide for bromination or iodine for iodination) to yield the 3-halo-5-(4-methylphenyl)isoxazole.

Part B: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

  • The 3-halo-5-(4-methylphenyl)isoxazole can then be used in a variety of palladium-catalyzed cross-coupling reactions.

  • For a Suzuki coupling, the 3-halo-isoxazole is reacted with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).

  • This reaction efficiently forms a new carbon-carbon bond, leading to the desired 3-aryl-5-(4-methylphenyl)isoxazole scaffold.

Application 2: Ring Cleavage for the Synthesis of β-Hydroxyketones

The relatively weak N-O bond of the isoxazole ring can be reductively cleaved to unmask other valuable functional groups. This transformation significantly expands the synthetic utility of isoxazole intermediates beyond their use as stable heterocyclic cores.[1][7] Hydrogenolysis using catalysts like Raney Nickel is a common method for this cleavage.[7]

Figure 3: Reductive cleavage of the isoxazole ring.

Protocol 4: Reductive N-O Bond Cleavage

  • In a hydrogenation vessel, dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Raney Nickel (handle with care as it is pyrophoric).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude β-hydroxyketone derivative.

  • The resulting β-hydroxyketone can be further purified by column chromatography if necessary. This intermediate is a valuable building block for the synthesis of various natural products and pharmaceuticals.

Conclusion

This compound is a readily accessible and highly versatile pharmaceutical intermediate. Its synthesis via a 1,3-dipolar cycloaddition is efficient and scalable. The true value of this compound lies in the rich chemistry of the isoxazole ring, which allows for further functionalization through substitution reactions or strategic ring-opening to reveal other valuable synthons. The protocols and applications detailed in this guide serve as a testament to its utility in the synthesis of complex, biologically active molecules, particularly in the realm of anti-inflammatory drug discovery. As the demand for novel therapeutics continues to grow, the strategic use of such versatile intermediates will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

Application Notes & Protocols: A Phased Approach to Screening the Anticonvulsant Activity of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Novel Anticonvulsants

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1] Despite the availability of numerous anti-seizure drugs (ASDs), a significant portion of patients remain pharmacoresistant, highlighting the urgent need for new therapeutic agents with improved efficacy and safety profiles.[2][3]

The isoxazole ring, a five-membered heterocycle, represents a privileged scaffold in medicinal chemistry due to its diverse biological activities, including demonstrated anticonvulsant properties.[4][5][6] Various isoxazole derivatives have shown potent activity in preclinical models, often by modulating key neuronal targets like voltage-gated sodium channels.[7][8][9]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically screen and characterize the anticonvulsant potential of novel isoxazole derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and logical screening cascade from initial in vivo efficacy testing to preliminary safety assessment.

The Rationale for a Phased Screening Cascade

A successful preclinical screening program does not rely on a single assay but employs a multi-tiered, phased approach.[1][10] This "screening funnel" strategy is designed to efficiently identify promising candidates while systematically weeding out inactive or toxic compounds. The process begins with broad, high-throughput primary screens and progresses to more complex, resource-intensive assays that provide a deeper pharmacological profile. This ensures that only the most promising compounds advance, saving valuable time and resources.[11]

The workflow described herein focuses on the foundational in vivo phase, which is the cornerstone of anticonvulsant drug discovery programs, such as the Epilepsy Therapy Screening Program (ETSP) at the National Institute of Neurological Disorders and Stroke (NINDS).[12][13][14]

G cluster_0 Phase 1: Primary In Vivo Screening cluster_1 Phase 2: Neurotoxicity & Safety Window cluster_2 Phase 3: Data Analysis & Candidate Selection MES Maximal Electroshock (MES) Test (Model of Generalized Tonic-Clonic Seizures) Rotarod Rotarod Test (Motor Impairment Assessment) MES->Rotarod Active Compounds Analysis Calculate ED₅₀, TD₅₀ Determine Protective Index (PI) Build Compound Profile MES->Analysis PTZ Pentylenetetrazole (PTZ) Test (Model of Myoclonic/Absence Seizures) PTZ->Rotarod Active Compounds PTZ->Analysis Rotarod->Analysis Lead Lead Candidate(s) for Advanced Studies Analysis->Lead Library Library of Isoxazole Derivatives Library->MES Library->PTZ

Caption: Anticonvulsant screening cascade for isoxazole derivatives.

Phase 1: Primary In Vivo Anticonvulsant Efficacy Screening

The initial phase of in vivo testing utilizes two well-validated, complementary rodent models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (s.c. PTZ) test.[15][16] These assays are considered the gold standard for initial screening and have historically predicted the clinical utility of many marketed ASDs.[11]

The Maximal Electroshock (MES) Seizure Test

Scientific Rationale: The MES test is the quintessential model for identifying compounds effective against generalized tonic-clonic seizures.[17][18] The test evaluates the ability of a compound to prevent the spread of a seizure through neural tissue following a supramaximal electrical stimulus.[19] Its predictive validity is exceptionally high for drugs used to treat generalized tonic-clonic seizures in humans, such as phenytoin and carbamazepine.[20] Many active isoxazole-containing compounds have been identified through this assay.[9][21]

Experimental Protocol: MES Test in Mice

  • Materials & Equipment:

    • Electroshock apparatus (constant current, 60 Hz).

    • Corneal electrodes.

    • Topical anesthetic (e.g., 0.5% tetracaine).

    • Saline solution (0.9%).

    • Test isoxazole derivatives and vehicle control (e.g., 0.5% methylcellulose).

    • Standard positive control (e.g., Phenytoin, 20 mg/kg).

    • Syringes and needles for administration (oral or intraperitoneal).

    • Male albino mice (e.g., CF-1 strain), 20-25g.

  • Step-by-Step Methodology:

    • Animal Acclimatization: Acclimatize animals to the laboratory for at least one week, with a 12-hour light/dark cycle and free access to food and water.[17]

    • Group Allocation: Randomly divide mice into groups (n=8-10 per group): Vehicle Control, Positive Control, and Test Compound groups (at least three dose levels).

    • Compound Administration: Administer the vehicle, positive control, or test isoxazole derivative via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

    • Pre-treatment Time: Conduct the test at the time of peak effect of the compound. This must be determined in preliminary studies by testing at various time points (e.g., 30, 60, 120 minutes) post-administration.[17]

    • Seizure Induction: At the predetermined time point, apply a drop of saline to the corneal electrodes.

    • Gently restrain the mouse and place the electrodes on the corneas. A topical anesthetic can be applied a few minutes prior to reduce discomfort.[18]

    • Deliver the electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[18]

    • Observation & Endpoint: Immediately release the animal into an observation chamber and observe the seizure. The characteristic maximal seizure consists of a tonic phase with flexion and, crucially, extension of the hindlimbs, followed by a clonic phase.

    • The endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this specific phase is absent.[17][18][19]

G start Start admin Administer Isoxazole, Vehicle, or Control start->admin wait Wait for Time of Peak Effect (TPE) admin->wait stim Apply Corneal Electrical Stimulus (50 mA, 0.2s) wait->stim observe Observe Seizure Behavior stim->observe endpoint Tonic Hindlimb Extension Present? observe->endpoint protected Protected (Endpoint Met) endpoint->protected No not_protected Not Protected endpoint->not_protected Yes end End protected->end not_protected->end

Caption: Experimental workflow of the Maximal Electroshock (MES) test.

The Pentylenetetrazole (PTZ)-Induced Seizure Test

Scientific Rationale: The s.c. PTZ test is a widely used model for myoclonic and generalized absence (petit mal) seizures.[22][23] Pentylenetetrazole is a GABA-A receptor antagonist that, when administered subcutaneously at a convulsive dose, induces a threshold seizure characterized by clonic spasms.[23][24] This model identifies compounds that raise the seizure threshold, often by enhancing GABAergic inhibition.[23] It provides a distinct pharmacological profile from the MES test and is crucial for identifying broad-spectrum anticonvulsants.[16]

Experimental Protocol: s.c. PTZ Test in Mice

  • Materials & Equipment:

    • Pentylenetetrazole (PTZ) solution (e.g., dissolved in 0.9% saline).

    • Test isoxazole derivatives and vehicle control.

    • Standard positive control (e.g., Diazepam, 4 mg/kg).[25]

    • Syringes and needles.

    • Plexiglas observation chambers.

    • Male albino mice (e.g., Swiss strain), 20-25g.

  • Step-by-Step Methodology:

    • Animal Acclimatization & Grouping: As described in the MES protocol.

    • Compound Administration: Administer the vehicle, positive control, or test isoxazole derivative (i.p. or p.o.) at various doses to respective groups.

    • Pre-treatment Time: Wait for the predetermined time of peak effect.

    • PTZ Challenge: Administer a convulsive dose of PTZ (e.g., 85 mg/kg for mice) via subcutaneous (s.c.) injection in the loose skin on the back of the neck.[26]

    • Observation & Endpoint: Immediately place each animal in an individual observation chamber and observe for 30 minutes.[24]

    • Record the presence or absence of a seizure. The endpoint for protection is the failure of the mouse to exhibit a 5-second episode of clonic spasms (jerky convulsions of the whole body).[26] Some protocols may use a more detailed scoring system (e.g., Racine's scale).[1]

G start Start admin Administer Isoxazole, Vehicle, or Control start->admin wait Wait for Time of Peak Effect (TPE) admin->wait ptz Inject s.c. PTZ (85 mg/kg) wait->ptz observe Observe for 30 min ptz->observe endpoint Clonic Seizure (>5 seconds) Occurs? observe->endpoint protected Protected (Endpoint Met) endpoint->protected No not_protected Not Protected endpoint->not_protected Yes end End protected->end not_protected->end

Caption: Experimental workflow of the Pentylenetetrazole (PTZ) test.

Phase 2: Neurotoxicity Assessment & Therapeutic Window

An effective anticonvulsant must be able to suppress seizures at doses that do not cause debilitating side effects. Therefore, any isoxazole derivative showing efficacy in Phase 1 must be evaluated for neurotoxicity.

Scientific Rationale: The rotarod test is the standard assay for assessing motor coordination, balance, and neurological deficit in rodents. A compound's performance in this test helps to distinguish true anticonvulsant activity from non-specific motor impairment.

Protocol: The Rotarod Test

  • Training: Prior to the test day, train the mice to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set duration (e.g., 1-2 minutes).

  • Administration: On the test day, administer the test compound or vehicle as in the efficacy studies.

  • Testing: At the time of peak effect, place the animal on the rotarod.

  • Endpoint: Record the time the animal remains on the rod. An animal is considered to have failed the test (i.e., exhibited neurotoxicity) if it falls off the rod within the pre-defined time (e.g., 1 minute).

Phase 3: Data Analysis and Candidate Selection

Quantitative Analysis: The quantal (all-or-none) data from these experiments (protected vs. not protected) are used to determine the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity. This is typically calculated using probit analysis.

  • ED₅₀ (Median Effective Dose): The dose of the isoxazole derivative that protects 50% of the animals from the induced seizure (either MES or PTZ).

  • TD₅₀ (Median Toxic Dose): The dose of the isoxazole derivative that causes motor impairment in 50% of the animals in the rotarod test.

The Protective Index (PI): A Measure of Safety The key metric for evaluating a compound's potential is the Protective Index (PI), which represents the therapeutic window.

PI = TD₅₀ / ED₅₀

A higher PI is highly desirable as it indicates a wider margin between the dose required for efficacy and the dose that causes adverse effects.[9]

Data Presentation and Interpretation

Summarize all quantitative data in a clear, structured table. This allows for direct comparison between different isoxazole derivatives and the standard controls.

Compound IDMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)MES PI (TD₅₀/ED₅₀)PTZ PI (TD₅₀/ED₅₀)Anticonvulsant Profile
Vehicle >100>100>500--Inactive
Phenytoin 9.5>10065.06.8-MES-selective
Diazepam 25.04.210.50.42.5PTZ-selective
Isoxazole-A 15.0>100250.016.7 -MES-selective
Isoxazole-B 85.030.0>5005.9>16.7 PTZ-selective
Isoxazole-C 22.545.0300.013.3 6.7 Broad Spectrum

Data are hypothetical and for illustrative purposes only.

G cluster_0 Interpretation Logic Input Screening Results (ED₅₀ & PI) C1 Active in MES? (Low ED₅₀, High PI) Input->C1 C2 Active in PTZ? (Low ED₅₀, High PI) C1->C2 Yes C3 Active in PTZ? C1->C3 No P1 Profile: MES-Selective (Potential for Tonic-Clonic Seizures) Mechanism: Likely seizure spread block C2->P1 No P2 Profile: Broad Spectrum (Potential for Multiple Seizure Types) C2->P2 Yes P3 Profile: PTZ-Selective (Potential for Absence/Myoclonic Seizures) Mechanism: Likely raises seizure threshold C3->P3 Yes P4 Profile: Inactive or Weak C3->P4 No

Caption: Logic diagram for interpreting primary anticonvulsant screening data.

Conclusion

This application note outlines a robust, logical, and well-validated experimental workflow for the initial screening of novel isoxazole derivatives for anticonvulsant activity. By systematically employing the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests, complemented by a neurotoxicity assessment like the rotarod test, researchers can efficiently build a comprehensive pharmacological profile for each candidate compound. This phased approach allows for the confident identification and prioritization of lead candidates with a promising efficacy and safety window, justifying their advancement into more detailed mechanistic studies and chronic epilepsy models.

References

Application Notes and Protocols: Antimicrobial Screening of Synthesized Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4][5] The unique electronic and structural characteristics of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, contribute to its ability to interact with various biological targets.[1][5] The growing threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Synthesized isoxazole compounds are a promising class of molecules in this endeavor, with research indicating their potential against a broad spectrum of pathogenic bacteria and fungi.[6]

This comprehensive guide provides detailed application notes and standardized protocols for the antimicrobial screening of newly synthesized isoxazole compounds. It is designed for researchers, scientists, and drug development professionals to establish a robust and reproducible screening cascade, from initial qualitative assessments to quantitative determinations of antimicrobial potency and the preliminary investigation of the mechanism of action. The methodologies described herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure the generation of reliable and comparable data.[7][8][9]

I. Pre-Screening Preparations

Compound Management

Prior to initiating antimicrobial screening, it is imperative to ensure the purity and proper handling of the synthesized isoxazole compounds.

  • Purity Assessment: The purity of each compound should be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Impurities can lead to false-positive or-negative results.

  • Solubility Testing: The solubility of each isoxazole derivative must be determined in various solvents to prepare a suitable stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the test microorganisms.[10]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of each compound (e.g., 10 mg/mL or 100 mM) in a suitable solvent. Sterilize the stock solution by filtration through a 0.22 µm filter if it is not inherently sterile.[7] Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.

Selection and Maintenance of Microbial Strains

The choice of microbial strains is critical for a comprehensive antimicrobial screening program. A panel of clinically relevant and standard reference strains should be utilized.

  • Recommended Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213, ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212), Bacillus subtilis (e.g., ATCC 6633).[7]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae (e.g., BAA-1705).[7][11]

  • Recommended Fungal Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus fumigatus (e.g., ATCC 204305)

  • Strain Maintenance: Cultures should be maintained as frozen stocks at -80°C in a suitable cryoprotectant (e.g., 15% glycerol). For routine experiments, subculture the strains on appropriate agar plates and ensure purity before use.

Media and Reagents

The use of standardized media is crucial for the reproducibility of antimicrobial susceptibility testing.

  • Bacterial Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the recommended media for susceptibility testing of non-fastidious aerobic bacteria.[9][12][13]

  • Fungal Growth Media: RPMI-1640 medium with L-glutamine, buffered with MOPS, is recommended for antifungal susceptibility testing.

  • Quality Control: Each new batch of media should be subjected to quality control testing using reference strains with known susceptibility profiles to ensure it supports appropriate microbial growth and does not contain any inhibitory substances.[14]

II. Primary Screening: Qualitative Assessment of Antimicrobial Activity

Primary screening aims to rapidly identify "hit" compounds that exhibit any level of antimicrobial activity. The disk diffusion method is a widely used, cost-effective, and straightforward technique for this initial assessment.[15][16][17]

Disk Diffusion Assay Protocol

The Kirby-Bauer disk diffusion method involves placing a paper disk impregnated with the test compound onto an agar plate uniformly inoculated with a test microorganism.[16][18] The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk.[17]

Materials:

  • Sterile 6 mm paper disks

  • Synthesized isoxazole compound stock solution

  • Sterile Mueller-Hinton Agar (MHA) plates (100 mm or 150 mm)

  • Test microorganism culture

  • Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., ciprofloxacin, vancomycin)

  • Negative control (solvent-loaded) disks

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or MHB. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7][19]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing the swab against the inside of the tube.[18] Inoculate the entire surface of an MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[16][18]

  • Disk Preparation and Application: Aseptically apply a known volume (e.g., 10 µL) of the isoxazole compound stock solution onto a sterile paper disk. Allow the solvent to evaporate completely. Place the impregnated disk, along with positive and negative control disks, onto the inoculated agar surface.[16] Ensure firm contact between the disk and the agar.[13]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. The presence of a clear zone indicates antimicrobial activity.

III. Secondary Screening: Quantitative Assessment of Antimicrobial Potency

Compounds that demonstrate activity in the primary screen should be further evaluated to determine their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][20][21] The broth microdilution method is the gold standard for determining MIC values due to its efficiency and the small volumes of reagents required.[9][22]

3.1.1 Broth Microdilution Protocol

Materials:

  • Synthesized isoxazole compound stock solution

  • Sterile 96-well microtiter plates

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism inoculum prepared to 0.5 McFarland standard

  • Positive control antibiotic (with known MIC)

  • Multichannel pipette

Procedure:

  • Preparation of Serial Dilutions: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the isoxazole compound stock solution (at twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.[7]

  • Inoculum Preparation and Inoculation: Dilute the 0.5 McFarland standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11] Add 50 µL of this standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).[11]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[7]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][23] This assay is a crucial follow-up to the MIC to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[1]

3.2.1 MBC Protocol

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).[11]

  • Spot-inoculate the aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[11]

  • After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][23]

Data Presentation:

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Isoxazole-AS. aureus ATCC 292138162 (Bactericidal)
Isoxazole-AE. coli ATCC 2592232>128>4 (Bacteriostatic)
Isoxazole-BS. aureus ATCC 2921316322 (Bactericidal)
Isoxazole-BE. coli ATCC 2592264>128>4 (Bacteriostatic)

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]

IV. Advanced Screening: Time-Kill Kinetics Assay

For lead compounds, a time-kill kinetics assay provides valuable information about the pharmacodynamics of the antimicrobial agent, revealing the rate and extent of bacterial killing over time.[24][25] This assay helps to differentiate between concentration-dependent and time-dependent killing.[24]

Time-Kill Kinetics Protocol

Procedure:

  • Preparation of Test Tubes: Prepare tubes containing CAMHB with the isoxazole compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the compound.[24][26]

  • Inoculation: Inoculate each tube with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[24][26] Perform serial 10-fold dilutions in sterile saline and plate a specific volume of the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours.[24] Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[27]

V. Mechanistic Insights

While a full elucidation of the mechanism of action is beyond the scope of initial screening, preliminary assays can provide valuable clues. For isoxazole derivatives, which are known to potentially interfere with cell division and GTPase activity, a cell membrane integrity assay can be a useful starting point.[5]

Cell Membrane Integrity Assay (Example: Propidium Iodide Staining)

This assay uses a fluorescent dye like propidium iodide (PI), which can only enter cells with compromised membranes.

Brief Protocol:

  • Treat a bacterial suspension with the isoxazole compound at its MIC and 2x MIC for a defined period.

  • Add PI to the bacterial suspension.

  • Analyze the fluorescence using a flow cytometer or a fluorescence microscope.

  • An increase in the fluorescent signal compared to an untreated control suggests that the compound disrupts cell membrane integrity.

VI. Workflow and Decision Making

The following diagrams illustrate the logical flow of the antimicrobial screening process.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Advanced Characterization A Synthesized Isoxazole Compounds B Disk Diffusion Assay (Qualitative) A->B C Active ('Hit') Compounds B->C Zone of Inhibition D Inactive Compounds B->D No Zone E Broth Microdilution (MIC Determination) C->E F MBC Determination E->F G Potent Compounds (Low MIC/MBC) F->G H Time-Kill Kinetics G->H I Preliminary Mechanism of Action Studies G->I J Lead Candidate Selection H->J I->J

Caption: Overall workflow for antimicrobial screening of isoxazole compounds.

Caption: Decision-making flowchart for advancing hit compounds.

VII. Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No zones of inhibition in disk diffusion assay- Compound is inactive- Compound is not soluble or did not diffuse through agar- Inoculum is too dense- Confirm compound solubility and re-test- Verify inoculum density with McFarland standard- Test against a broader panel of organisms
Inconsistent MIC results- Inoculum preparation variability- Pipetting errors during serial dilution- Contamination- Strictly adhere to McFarland standard preparation- Use calibrated pipettes and practice proper technique- Use aseptic technique; check sterility controls
Growth in sterility control wells- Contaminated media or reagents- Contamination during plate setup- Use fresh, sterile media and reagents- Review and reinforce aseptic technique
Poor or no growth in growth control wells- Inoculum viability is low- Media is inhibitory- Use a fresh culture for inoculum preparation- Perform quality control on the media batch

VIII. Conclusion

The protocols outlined in this application note provide a systematic and robust framework for the antimicrobial screening of synthesized isoxazole compounds. By progressing from qualitative primary screening to quantitative secondary and advanced characterization, researchers can efficiently identify and prioritize promising lead candidates for further development. Adherence to standardized methodologies, meticulous experimental execution, and careful data interpretation are paramount to the success of any antimicrobial drug discovery program.

References

Application Note: A Framework for Investigating the Anticancer Potential of 5-(4-Methylphenyl)isoxazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This is due to its unique electronic properties, metabolic stability, and its capacity to form hydrogen bonds with biological targets.[2] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer effects.[3][4][5] Their mechanisms of action are diverse and include inducing apoptosis, disrupting tubulin polymerization, inhibiting topoisomerases, and modulating key signaling pathways essential for tumor growth and survival.[4][6]

While many complex isoxazole-containing compounds have been investigated, the specific molecule 5-(4-Methylphenyl)isoxazole represents a foundational structure with potential for further development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an initial, in-depth evaluation of the anticancer properties of this compound using established cancer cell line models. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a logical progression from broad cytotoxic screening to more focused mechanistic studies.

Part 1: Foundational Analysis - Assessing Cytotoxicity

Expertise & Experience: The first critical question for any potential anticancer compound is whether it can selectively kill cancer cells or inhibit their growth. A dose-response study across multiple cancer cell lines is the standard and most effective way to determine a compound's potency and establish a therapeutic window. We will utilize the MTT assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], PC3 [prostate], A549 [lung], and a non-cancerous cell line like HEK293 for selectivity assessment)

  • This compound, dissolved in DMSO to create a 10 mM stock solution

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-treatment" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.2
PC3Prostate Carcinoma22.5
A549Lung Carcinoma35.8
HEK293Normal Kidney> 100

Part 2: Uncovering the Mechanism of Action - Apoptosis and Cell Cycle Arrest

Expertise & Experience: An effective anticancer agent often works by inducing programmed cell death (apoptosis) or by halting the cell cycle, preventing proliferation.[4][6] Investigating these two fundamental processes provides critical insight into the compound's mechanism. Flow cytometry is a powerful tool for these analyses, allowing for the quantitative assessment of apoptosis and cell cycle distribution on a single-cell basis.

Experimental Workflow for Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification MTT MTT Assay (Determine IC50) Apoptosis Annexin V/PI Staining (Flow Cytometry) MTT->Apoptosis Treat cells at IC50 Caspase Caspase-Glo 3/7 Assay MTT->Caspase Treat cells at IC50 CellCycle PI Staining (Flow Cytometry) MTT->CellCycle Treat cells at IC50 Tubulin Tubulin Polymerization Assay MTT->Tubulin Based on structural alerts (e.g., similarity to CA-4) WesternBlot Western Blot (Signaling Proteins) Apoptosis->WesternBlot Confirm apoptotic markers CellCycle->WesternBlot Analyze cell cycle proteins

Caption: A logical workflow for characterizing a novel anticancer compound.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the DNA content of the cells. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Hypothetical Effects on Apoptosis and Cell Cycle
TreatmentEarly Apoptosis (%)Late Apoptosis (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control2.11.565.420.114.5
IC50 Compound15.88.240.215.344.5
2x IC50 Compound28.415.125.110.564.4

Part 3: Exploring Molecular Targets - Signaling Pathways and Structural Components

Expertise & Experience: Many isoxazole derivatives exert their effects by interacting with specific molecular targets.[7] Based on existing literature for similar compounds, two plausible areas of investigation are key intracellular signaling pathways and the cytoskeleton.[6][8] Western blotting can reveal changes in protein expression or activation state (e.g., phosphorylation), while a tubulin polymerization assay can directly test for interaction with microtubules, a known target for some isoxazoles.[2][8]

Protocol 4: Western Blotting for Key Signaling Proteins

Procedure:

  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Akt, p-Akt, p53, cleaved PARP, Cyclin B1) and a loading control (e.g., ß-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Hypothetical Signaling Pathway Modulation

G compound This compound tubulin Tubulin compound->tubulin Inhibits Depolymerization microtubules Microtubule Stabilization tubulin->microtubules mitotic_arrest Mitotic Arrest (G2/M Block) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Potential mechanism via tubulin stabilization leading to apoptosis.

Conclusion

This application note provides a structured, multi-faceted approach to characterize the anticancer potential of this compound. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently determine the compound's efficacy and mode of action. The protocols and frameworks described here offer a robust starting point for the investigation of this, and other novel isoxazole derivatives, as potential leads in cancer drug discovery. The versatility of the isoxazole scaffold suggests that even simple derivatives may hold significant biological activity, warranting thorough investigation.[3][4]

References

Assay for Testing Carbonic Anhydrase Inhibition by Isoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are vital in numerous physiological processes.[1][2][3][4] They play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4][5] This seemingly simple reaction is fundamental to pH regulation, CO2 transport, respiration, and various biosynthetic pathways.[1][3][4] The involvement of specific CA isoforms in the pathophysiology of a range of diseases, including glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[1][2][6] Consequently, the identification and characterization of potent and selective CA inhibitors are of paramount interest in drug discovery and development.

Isoxazole derivatives have emerged as a promising class of compounds with significant biological activities, including the inhibition of carbonic anhydrase.[7][8][9][10] The five-membered heterocyclic ring of isoxazole serves as a versatile scaffold for the design of novel CA inhibitors.[8][10] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and methodologies for testing the inhibitory effects of isoxazole derivatives against carbonic anhydrase. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for generating reliable and reproducible data.

Principle of the Assay

The most common and high-throughput compatible method for assessing carbonic anhydrase inhibition is a colorimetric assay based on the enzyme's esterase activity.[1][2][3] While the primary physiological function of CA is CO2 hydration, it also catalyzes the hydrolysis of certain esters. This assay utilizes the colorless substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by carbonic anhydrase to produce the yellow-colored product p-nitrophenol (pNP).[1] The rate of pNP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[1]

In the presence of an inhibitor, such as an isoxazole derivative, the catalytic activity of carbonic anhydrase is diminished, leading to a reduced rate of pNPA hydrolysis.[1][2][3] The extent of this inhibition is directly proportional to the concentration and potency of the inhibitor. By measuring the rate of reaction at various inhibitor concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key parameter for quantifying the potency of an inhibitor.[11][12][13]

Materials and Reagents

Mandatory Reagents & Equipment:
  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich, C4396).

  • Substrate: p-Nitrophenyl acetate (pNPA).

  • Inhibitor: Isoxazole derivatives to be tested.

  • Positive Control: A known CA inhibitor such as Acetazolamide.[2][3]

  • Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3).[1]

  • Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.[1]

  • 96-well microplate: Clear, flat-bottom.

  • Microplate reader: Capable of kinetic measurements at 400-405 nm.[1]

  • Pipettes and tips

Experimental Protocols

Reagent Preparation

A. Assay Buffer (50 mM Tris-HCl, pH 7.5):

  • Dissolve the appropriate amount of Tris base in deionized water.

  • Adjust the pH to 7.5 with HCl.

  • Bring the solution to the final desired volume with deionized water.

B. CA Enzyme Stock Solution (e.g., 1 mg/mL):

  • Dissolve the CA enzyme in cold Assay Buffer.

  • Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1]

C. CA Working Solution:

  • Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[1] The optimal concentration should be determined empirically to ensure a linear reaction rate during the measurement period.

D. Substrate Stock Solution (e.g., 3 mM pNPA):

  • Dissolve pNPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[1]

E. Inhibitor and Control Solutions:

  • Prepare a stock solution of the isoxazole derivative (test inhibitor) and Acetazolamide (positive control) in DMSO.

  • Create a series of dilutions of the inhibitor stock solution in Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

Assay Procedure (96-well Plate Format)
  • Plate Setup: Design the plate layout to include wells for blank (no enzyme), maximum activity control (enzyme, no inhibitor), positive control (enzyme with Acetazolamide), and various concentrations of the test isoxazole derivatives.

  • Reagent Addition:

    • Add 158 µL of Assay Buffer to all wells.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).[1]

    • Add 20 µL of the CA Working Solution to all wells except the blank wells.[1]

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.[1]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode.[1] Record measurements at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.[1]

Data Analysis and IC50 Calculation
  • Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:

    % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    Where:

    • V_control is the rate of reaction in the absence of the inhibitor (maximum activity control).

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[11][12]

Alternative Protocol: The Wilbur-Anderson Electrometric Assay

For a more classical approach that measures the physiological CO2 hydration activity, the Wilbur-Anderson assay can be employed.[14][15][16] This method is based on determining the time required for a saturated CO2 solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C.[15][16] The presence of carbonic anhydrase accelerates this pH drop.

Principle

The assay measures the time it takes for the pH of a buffer to decrease as a result of the formation of carbonic acid from CO2 and water. The uncatalyzed reaction is slow, while the enzyme-catalyzed reaction is significantly faster.[4] An inhibitor will slow down the enzyme-catalyzed reaction, resulting in a longer time to reach the final pH.

Abbreviated Protocol
  • Reagent Preparation:

    • Prepare a 0.02 M Tris-HCl buffer, pH 8.3.[16]

    • Prepare CO2-saturated water by bubbling CO2 gas through ice-cold deionized water.[16]

  • Blank Determination:

    • In a chilled beaker, add a defined volume of the Tris buffer.

    • Rapidly add a volume of CO2-saturated water and immediately start a timer.

    • Record the time (T0) required for the pH to drop from 8.3 to 6.3.[16]

  • Enzyme and Inhibitor Determination:

    • Repeat the process, but add the CA enzyme and the isoxazole inhibitor to the buffer before the addition of CO2-saturated water.

    • Record the time (T) for the pH drop.

  • Calculation: The activity is typically expressed in Wilbur-Anderson units, which are calculated using the formula: Units/mg = (T0 - T) / T * (mg of enzyme).[15]

Note: While historically significant, this assay is less suited for high-throughput screening due to its manual nature and temperature constraints.[17][18]

Data Presentation and Interpretation

Sample Data Table
Isoxazole DerivativeConcentration (µM)% Inhibition
Compound A0.0112.5
0.135.2
158.9
1085.1
10098.6
Acetazolamide (Control)0.0125.4
0.165.8
192.3
Interpretation of Results

The IC50 value is a critical parameter for comparing the potency of different inhibitors. A lower IC50 value indicates a more potent inhibitor.[13] The dose-response curve provides valuable information about the inhibitor's mechanism and its effectiveness over a range of concentrations. When comparing a series of isoxazole derivatives, ranking them by their IC50 values can help identify the most promising lead compounds for further development. The results should be compared to a known standard inhibitor, like Acetazolamide, to benchmark the potency of the novel compounds.

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Plate Setup (Controls & Test Compounds) reagents->plate add_reagents Add Reagents to Plate plate->add_reagents incubate Pre-incubation (Enzyme-Inhibitor Binding) add_reagents->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate measure Kinetic Measurement (Absorbance at 405 nm) initiate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot Plot Dose-Response Curve calc_inhibition->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining the IC50 of isoxazole derivatives against carbonic anhydrase.

Mechanism of Carbonic Anhydrase Inhibition

inhibition_mechanism cluster_reaction Catalytic Cycle cluster_inhibition Inhibition E_Zn_OH E-Zn²⁺-OH⁻ (Active Enzyme) E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_I E-Zn²⁺-I (Inactive Complex) E_Zn_OH->E_Zn_I + I E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ E_Zn_H2O->E_Zn_OH - H⁺ Inhibitor Isoxazole Derivative (I)

Caption: Simplified mechanism of carbonic anhydrase inhibition by an isoxazole derivative.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the in vitro assessment of carbonic anhydrase inhibition by isoxazole derivatives. By following the detailed protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data to advance their drug discovery programs. The choice between the high-throughput colorimetric assay and the classic electrometric method will depend on the specific needs and resources of the laboratory. Rigorous data analysis and careful interpretation are crucial for the accurate determination of inhibitor potency and the identification of promising new therapeutic agents.

References

Topic: Formulation of 5-(4-Methylphenyl)isoxazole for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note from the Desk of a Senior Application Scientist

Author's Note: This document provides a detailed guide for the formulation of 5-(4-Methylphenyl)isoxazole, a compound of interest in medicinal chemistry and agrochemical research.[1] The core challenge with this molecule, as with a significant percentage of new chemical entities, is its presumed poor aqueous solubility, which can severely limit its bioavailability and hinder the acquisition of reliable in vivo data.[2][3] This guide is structured to move from foundational physicochemical principles to actionable, step-by-step protocols. We will explore three distinct, field-proven formulation strategies to enable consistent and effective delivery of this compound in preclinical research settings. The causality behind each strategic choice is explained to empower researchers to adapt these methods to their specific experimental needs.

Physicochemical Profile & Pre-formulation Considerations

A thorough understanding of a compound's physical and chemical properties is the cornerstone of rational formulation development.[4] this compound is an aromatic isoxazole derivative.[1] While exhaustive public data on its solubility is scarce, its chemical structure—a substituted biphenyl-like system—strongly suggests it belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[5]

PropertyValueSource
Molecular Formula C₁₀H₉NO[1][6]
Molecular Weight 159.19 g/mol [1]
Appearance Off-white crystalline solid[1]
Melting Point 58-64 °C[1]
Predicted pKa -2.92 ± 0.10 (Predicted)[7]
Storage 0-8°C, away from light[1]

The non-ionizable nature of the molecule (indicated by the highly acidic predicted pKa) means that pH adjustment strategies for solubilization will be ineffective.[8] Therefore, we must employ more advanced formulation techniques. The selection of an appropriate strategy depends on the intended route of administration, the required dose, and the nature of the study (e.g., early toxicology vs. efficacy).

The following workflow provides a logical pathway for selecting a suitable formulation strategy.

G cluster_start Initial Assessment cluster_route Route of Administration cluster_formulations Formulation Strategies cluster_considerations Key Considerations Start Compound: this compound (Presumed BCS Class II) Route Select Intended Route of Administration Start->Route Oral Strategy A: Aqueous Suspension Route->Oral Oral (Gavage) Parenteral Strategy B: Co-Solvent Solution Route->Parenteral Parenteral (IV, IP, SC) Both Strategy C: Cyclodextrin Complex Route->Both Oral or Parenteral (Improved Solubility Needed) Oral_Consider Pros: Simple, high dose possible. Cons: Potential for non-uniform dosing, limited bioavailability. Oral->Oral_Consider Parenteral_Consider Pros: 100% bioavailability, uniform. Cons: Vehicle toxicity risk, potential for precipitation upon injection. Parenteral->Parenteral_Consider Both_Consider Pros: Enhances solubility, can improve bioavailability & stability. Cons: More complex preparation, potential for nephrotoxicity at high CD concentrations. Both->Both_Consider

Caption: Pre-Formulation Strategy Selection Workflow.

Formulation Strategies & Vehicle Selection

Based on the pre-formulation assessment, three primary strategies are presented.

Strategy A: Aqueous Suspension for Oral Administration

This is often the most straightforward approach for early-stage oral studies. It involves dispersing the micronized active pharmaceutical ingredient (API) in an aqueous vehicle containing a suspending agent.

  • Rationale: Suspensions are suitable for delivering high doses of insoluble compounds and are relatively simple to prepare. The use of a wetting/suspending agent like carboxymethyl cellulose (CMC) prevents the aggregation and rapid sedimentation of drug particles, ensuring a more uniform dose can be withdrawn.[9]

  • Vehicle: 0.5% w/v Carboxymethyl Cellulose Sodium (CMC-Na) in sterile water is a widely accepted vehicle for preclinical oral gavage studies.[9][10]

Strategy B: Solubilization using a Co-Solvent System

This strategy is essential for parenteral (e.g., intravenous) administration, where particulates are unacceptable, and can also be used for oral dosing when a true solution is desired.[8]

  • Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[11] However, their use must be carefully managed due to potential toxicities.[12] For instance, Dimethyl sulfoxide (DMSO) is an excellent solvent but can have pharmacological effects and cause hemolysis at high concentrations.[12]

  • Vehicle Selection: A combination of solvents is often used to maximize solubility while minimizing toxicity. A common, well-tolerated vehicle for mice is a mixture of DMSO, PEG 300, Tween 80, and saline.[10]

Vehicle ComponentFunctionTypical % (v/v)Reference
DMSO Primary Solubilizer5 - 10%[10][12]
PEG 300/400 Co-solvent / Solubilizer30 - 40%[10][13]
Tween 80 Surfactant / Stabilizer5 - 10%[10]
Saline or PBS Diluent / Isotonic agent40 - 60%[10][14]
Strategy C: Cyclodextrin Complexation for Enhanced Aqueous Solubility

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming water-soluble inclusion complexes.[15]

  • Rationale: This approach can significantly increase the apparent water solubility of a compound, potentially improving bioavailability and stability.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations due to its high aqueous solubility and low toxicity profile compared to unmodified β-cyclodextrin.[18]

  • Vehicle: The final formulation is typically a clear aqueous solution in sterile water or saline, suitable for both oral and parenteral administration.[18]

Detailed Experimental Protocols

Safety Precaution: Always handle this compound and all solvents in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Related isoxazole compounds may cause skin, eye, and respiratory irritation.[19][20]

G cluster_prep Formulation Preparation cluster_verify Verification & QC Calc 1. Calculate & Weigh API and Excipients PrepV 2. Prepare Vehicle Calc->PrepV Combine 3. Combine API and Vehicle (e.g., Vortex, Sonicate) PrepV->Combine Assess 4. Visual Assessment (Homogeneity, Clarity) Combine->Assess Conc 5. Concentration Verification (e.g., HPLC-UV) Assess->Conc Stab 6. Perform Stability Test (See Section 4.0) Conc->Stab Dose 7. Proceed to Dosing Stab->Dose

Caption: Experimental Workflow for Formulation Preparation & Verification.

Protocol 3.1: Preparation of a 10 mg/mL Aqueous Suspension

This protocol is adapted from established methods for oral gavage in mice.[9]

  • Target: 10 mL of a 10 mg/mL suspension in 0.5% CMC-Na.

  • Materials:

    • This compound: 100 mg

    • Sodium Carboxymethyl Cellulose (CMC-Na, low viscosity): 50 mg

    • Sterile Water for Injection: 10 mL

    • Analytical balance, 15 mL sterile conical tube, vortex mixer, sonicator bath.

  • Step-by-Step Methodology:

    • Vehicle Preparation: Weigh 50 mg of CMC-Na and add it to a 15 mL conical tube. Add 10 mL of sterile water. Vortex vigorously for 2-3 minutes until the CMC-Na is fully dissolved. A clear, slightly viscous solution should be formed.

    • API Weighing: Accurately weigh 100 mg of this compound. For best results, use micronized powder to improve suspension homogeneity.

    • Suspension Preparation: Add the weighed API to the 0.5% CMC-Na vehicle.

    • Homogenization: Cap the tube and vortex at maximum speed for 5 minutes.

    • Particle Dispersion: Place the tube in a sonicator bath for 10-15 minutes to break up any agglomerates.

    • Final Homogenization: Vortex again for 2 minutes before use.

    • Quality Control: Visually inspect for a uniform, milky-white suspension. Ensure it can be easily drawn into a syringe with a gavage needle. Crucially, this suspension must be vortexed immediately before dosing each animal to ensure homogeneity.

Protocol 3.2: Preparation of a 5 mg/mL Co-Solvent Solution

This protocol uses a common, well-tolerated vehicle system.[10][12]

  • Target: 5 mL of a 5 mg/mL solution in 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline.

  • Materials:

    • This compound: 25 mg

    • DMSO, sterile filtered: 0.5 mL

    • Polyethylene Glycol 300 (PEG 300): 2.0 mL

    • Tween 80 (Polysorbate 80): 0.25 mL

    • Sterile 0.9% Saline: 2.25 mL

    • Analytical balance, 10 mL sterile glass vial, vortex mixer.

  • Step-by-Step Methodology:

    • API Weighing: Accurately weigh 25 mg of this compound into the sterile glass vial.

    • Initial Solubilization: Add 0.5 mL of DMSO to the vial. Cap and vortex until the API is completely dissolved. A clear solution should be observed.

    • Addition of Co-solvents: In sequential order, add 2.0 mL of PEG 300, followed by 0.25 mL of Tween 80. Vortex for 1 minute after each addition.

    • Final Dilution: Slowly add 2.25 mL of sterile saline dropwise while vortexing to prevent precipitation.

    • Final Homogenization: Vortex the final mixture for 2-3 minutes.

    • Quality Control: The final formulation should be a clear, slightly viscous solution, free of any visible particulates. If intended for IV administration, filtration through a 0.22 µm syringe filter (ensure compatibility with solvents) is recommended.

Protocol 3.3: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses freeze-drying (lyophilization) to create a solid inclusion complex that can be easily reconstituted.[2]

  • Target: A solid complex of this compound and HP-β-CD at a 1:2 molar ratio.

  • Materials:

    • This compound (MW: 159.19): 159 mg (1 mmol)

    • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD, avg. MW ~1460): 2920 mg (2 mmol)

    • Deionized Water

    • Mortar and pestle, lyophilizer (freeze-dryer).

  • Step-by-Step Methodology:

    • Molar Calculation: Calculate the required mass of API and HP-β-CD for the desired molar ratio (1:2 is a common starting point).

    • Complexation in Solution: Dissolve 2920 mg of HP-β-CD in a minimal amount of deionized water.

    • API Addition: Add 159 mg of this compound to the HP-β-CD solution. Stir the resulting suspension at room temperature for 24-48 hours, protected from light. This extended stirring time allows for the equilibrium of complex formation to be reached.

    • Filtration (Optional): If some un-complexed API remains, filter the solution to obtain the aqueous phase containing the soluble complex.

    • Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath) and then place it on a lyophilizer until all the water has sublimated, yielding a dry, fluffy white powder.

    • Reconstitution: The resulting powder can be accurately weighed and dissolved in sterile water or saline to the desired final concentration for dosing.

    • Quality Control: The reconstituted solution should be clear. The concentration should be verified via a validated analytical method (e.g., HPLC).

Formulation Verification & Stability Testing

Ensuring the stability of a preclinical formulation is a critical component of any study, as it guarantees that the test system receives the intended dose.[21][22] An unstable formulation can lead to inaccurate and unreliable toxicology or efficacy data.

G cluster_protocol Stability Protocol cluster_conditions Storage Conditions cluster_analysis Data Analysis Start Prepare Formulation (Low & High Conc.) T0 Time Zero (T=0) Analyze Concentration (Baseline) Start->T0 Store Store Aliquots under Defined Conditions T0->Store RT Room Temperature (e.g., 25°C) Store->RT REF Refrigerated (e.g., 4°C) Store->REF T_End Final Timepoint (e.g., T=24h) Analyze Concentration Compare Compare T=End vs T=0 T_End->Compare RT->T_End REF->T_End Accept Results within Acceptance Criteria? (e.g., 90-110%) Compare->Accept Pass Formulation is Stable Accept->Pass Yes Fail Formulation is Unstable (Reformulate) Accept->Fail No

Caption: Stability Assessment Workflow for Preclinical Formulations.

Protocol 4.1: Short-Term Stability Assessment

This protocol outlines a basic stability study suitable for non-GLP research.

  • Objective: To determine if the formulation maintains its target concentration under likely storage and use conditions for the duration of an experiment (e.g., 24 hours).

  • Methodology:

    • Preparation: Prepare two concentrations of the formulation (low and high) that bracket the intended study doses.

    • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each concentration, prepare it for analysis, and determine the concentration using a validated method like HPLC-UV. This is your 100% reference value.

    • Storage: Store aliquots of each formulation under different conditions relevant to your workflow. Common conditions include:

      • Room Temperature (benchtop, ~25°C)

      • Refrigerated (4°C)

    • Subsequent Timepoints: Analyze the concentration of the stored aliquots at predetermined timepoints (e.g., 4 hours, 8 hours, 24 hours).

    • Data Evaluation: Compare the concentration at each timepoint to the T=0 value. The formulation is generally considered stable if the concentration remains within ±10% of the initial concentration.[21]

TimepointStorage ConditionConcentration (mg/mL)% of Initial Conc.Appearance
T=0N/A10.1100%Uniform Suspension
T=4hRoom Temp9.897.0%Uniform Suspension
T=24hRoom Temp9.594.1%Uniform Suspension
T=24h4°C10.099.0%Uniform Suspension

Summary & Recommendations

The choice of formulation is a critical experimental parameter that should be reported in all publications. There is no single "best" formulation; the optimal choice depends entirely on the scientific objective.

Formulation StrategyPrimary Route(s)AdvantagesDisadvantages & Mitigation
Aqueous Suspension OralSimple to prepare; allows for high dose administration.Potential for inaccurate dosing (mitigate by vortexing before each dose); lower/variable bioavailability.
Co-Solvent Solution IV, IP, OralHomogeneous solution ensures dose uniformity; required for IV.Potential for vehicle toxicity (use lowest % of organic solvents possible); risk of precipitation on dilution in vivo.
Cyclodextrin Complex IV, IP, OralSignificantly increases aqueous solubility; can improve bioavailability and reduce toxicity.More complex and time-consuming preparation; potential for CD-related toxicity at very high doses.

By carefully selecting and validating a formulation using the protocols described herein, researchers can ensure the reliable and reproducible in vivo administration of this compound, leading to more robust and credible scientific outcomes.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Isoxazole Derivatives in Drug Development

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone in medicinal chemistry.[1][2] Their versatile scaffold allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities.[2][3] Isoxazole derivatives are integral components of numerous clinically approved drugs, including the anti-inflammatory agent valdecoxib, the anticonvulsant zonisamide, and β-lactamase resistant antibiotics like cloxacillin and dicloxacillin.[1] The therapeutic potential of these compounds spans antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications, making them highly attractive candidates in modern drug discovery.[2][3][4]

Given their profound impact on pharmaceutical development, the unambiguous characterization of novel isoxazole derivatives is of paramount importance.[5] This application note provides a comprehensive guide to the analytical techniques essential for the structural elucidation, purity assessment, and physicochemical characterization of these vital compounds. We will delve into the causality behind the selection of specific techniques and present detailed, field-proven protocols to ensure data integrity and regulatory compliance.

The Analytical Workflow: A Synergistic Approach

A robust characterization of an isoxazole derivative is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.

Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Functional Group & Purity Analysis cluster_2 Definitive 3D Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS Confirms Molecular Formula FTIR FT-IR Spectroscopy MS->FTIR Informs Functional Groups HPLC HPLC/UPLC XRAY X-Ray Crystallography HPLC->XRAY Provides Purified Sample

Caption: Integrated workflow for isoxazole derivative characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[6] For isoxazole derivatives, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is indispensable for unambiguous structural assignment.[6][7][8][9]

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shift of the proton on the isoxazole ring (H-4) is particularly sensitive to the electronic nature of the substituents at positions 3 and 5, serving as a diagnostic tool to differentiate between isomers.[10]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shifts of the carbons within the isoxazole ring are characteristic and aid in confirming the heterocyclic core.[6][11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons.[6] HMBC is particularly powerful for assigning quaternary carbons and confirming the substitution pattern on the isoxazole ring.

Protocol: 1D and 2D NMR Analysis of a Novel Isoxazole Derivative
  • Sample Preparation: a. Accurately weigh 5-10 mg of the purified isoxazole derivative. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6] DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons.

  • Instrument Setup: a. Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Acquire a proton-decoupled ¹³C NMR spectrum. c. Acquire a 2D COSY spectrum to establish ¹H-¹H correlations. d. Acquire a 2D HSQC spectrum to assign protonated carbons. e. Acquire a 2D HMBC spectrum to establish long-range connectivities and assign quaternary carbons.

  • Data Processing and Interpretation: a. Process the spectra using appropriate software (e.g., MestReNova, TopSpin). b. Integrate the ¹H NMR signals to determine proton ratios. c. Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the complete molecular structure. Pay close attention to the H-4 proton chemical shift to confirm isomeric identity.[10]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition.[6] This is a critical step in validating the proposed structure of a new isoxazole derivative.

Causality of Experimental Choices:

  • Electrospray Ionization (ESI): A soft ionization technique well-suited for the polar nature of many drug-like molecules, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻).[12]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.[6][13] This is a self-validating step that confirms the molecular identity.

Protocol: HRMS Analysis of an Isoxazole Derivative
  • Sample Preparation: a. Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[14] b. Dilute the stock solution to a final concentration of ~10 µg/mL in a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.[14] c. Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[14]

  • Instrument Setup and Calibration: a. Set up an LC-MS system equipped with an ESI source and a high-resolution mass analyzer. b. Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. An internal calibrant (lock mass) can be used during the analysis to correct for any instrumental drift.[13]

  • Data Acquisition: a. Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. b. Acquire data in full scan mode over an appropriate m/z range in both positive and negative ion modes to identify the molecular ion.

  • Data Analysis: a. Identify the monoisotopic mass of the molecular ion (e.g., [M+H]⁺). b. Use the instrument software to calculate the elemental composition based on the accurate mass measurement. c. Compare the experimentally determined mass and elemental formula with the theoretical values for the proposed structure. The mass error should be less than 5 ppm.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability

HPLC is the workhorse of the pharmaceutical industry for determining the purity of active pharmaceutical ingredients (APIs) and finished drug products.[15][16] For isoxazole derivatives, a validated, stability-indicating HPLC method is essential for quality control.

Causality of Experimental Choices:

  • Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for drug analysis. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase, which is effective for separating a wide range of small organic molecules.[16]

  • UV Detection: Most isoxazole derivatives contain chromophores that absorb UV light, making a UV detector a simple and robust choice for detection and quantification. A Diode Array Detector (DAD) is particularly useful as it can acquire spectra across the peak, aiding in peak purity assessment.[17]

  • Method Validation: The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[18][19][20][21][22] This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.[19][23]

Protocol: RP-HPLC Purity Analysis of an Isoxazole Derivative
  • Method Development and Optimization: a. Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase Selection: A typical starting point is a gradient elution using water (A) and acetonitrile or methanol (B), both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. c. Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution between the main peak and any impurities with a reasonable run time.

  • Preparation of Solutions: a. Mobile Phase A: HPLC-grade water with 0.1% TFA. Filter and degas. b. Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA. Filter and degas. c. Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v). d. Sample Solution: Accurately weigh and dissolve the isoxazole derivative in the diluent to a final concentration of approximately 0.5 mg/mL.[16]

  • Chromatographic Conditions & System Suitability:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Select an appropriate wavelength based on the UV spectrum of the analyte.

    • System Suitability Test (SST): Before analysis, inject a standard solution five times to ensure the system is performing correctly.[16] Acceptance criteria for parameters like retention time repeatability (RSD ≤ 1%), peak area repeatability (RSD ≤ 2%), and tailing factor (≤ 2.0) must be met.[19][24]

  • Analysis and Data Interpretation: a. Inject a blank (diluent) to ensure no interference. b. Inject the sample solution in duplicate. c. Determine the purity using the area normalization method, assuming all components have a similar response factor at the detection wavelength.[16] d. Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities.Peak purity index > 0.999 (with DAD), baseline resolution > 1.5.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery.
Precision (Repeatability) To show the consistency of results for the same sample.RSD ≤ 2.0% for peak area.
Robustness To measure the method's capacity to remain unaffected by small variations.System suitability parameters are met after deliberate changes (e.g., flow rate ±10%).

Table based on ICH Q2(R2) guidelines.[18][19][21]

FT-IR Spectroscopy and X-ray Crystallography: Confirming Functionality and Definitive Structure

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule.[25] For isoxazole derivatives, FT-IR can confirm the presence of characteristic vibrations of the C=N, C=C, and N-O bonds within the heterocyclic ring, as well as vibrations from substituent groups.[9][26]

X-ray Crystallography: This is the gold standard for unambiguous determination of the three-dimensional atomic and molecular structure of a compound in the solid state.[27][28] It provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding structure-activity relationships (SAR).[27]

Protocol: X-ray Crystallography of an Isoxazole Derivative
  • Crystallization: The most critical and often challenging step is growing a single crystal of suitable quality (typically >0.1 mm).[27] This is achieved by slow crystallization from a suitable solvent or solvent mixture using techniques like slow evaporation or vapor diffusion.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[27]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined and refined to yield the final crystal structure.[27]

Crystallography_Workflow A Purified Compound (from HPLC) B Crystallization (Slow Evaporation/Vapor Diffusion) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F 3D Molecular Structure (Bond Lengths, Angles) E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The comprehensive characterization of isoxazole derivatives is a critical activity in drug discovery and development, ensuring the identity, purity, and quality of these important therapeutic agents.[29] The multi-technique approach outlined in this application note, combining the structural elucidation power of NMR and MS, the purity assessment capabilities of HPLC, and the definitive structural information from FT-IR and X-ray crystallography, provides a self-validating framework for analysis. By understanding the causality behind each technique and adhering to rigorous, validated protocols, researchers can generate reliable and defensible data to support the advancement of new isoxazole-based medicines.

References

Use of 5-(4-Methylphenyl)isoxazole as an analytical standard

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Use of 5-(4-Methylphenyl)isoxazole as an Analytical Standard

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. This hinges on the use of well-characterized and stable analytical standards. This document provides a comprehensive guide to the application of this compound as an analytical standard for quantitative and qualitative analyses. Isoxazole derivatives are significant in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] The stable, distinct structure of this compound makes it an excellent candidate for use as a reference standard in the analysis of related active pharmaceutical ingredients (APIs), intermediates, or impurities.[6][7] This guide details its physicochemical properties, protocols for standard preparation, and its application in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), all grounded in the principles of international regulatory guidelines.

Introduction: The Role of a Reference Standard

An analytical standard is a substance of high purity and known concentration used as a reference point in analytical procedures.[8][9] Its purpose is to ensure the accuracy and precision of measurements, forming the bedrock of method validation and routine analysis. The selection of an appropriate standard is critical; it should ideally be structurally related to the analyte, stable under storage and analytical conditions, and possess properties amenable to the chosen analytical technique.

This compound, a heterocyclic compound, serves as a valuable standard for several reasons:

  • Structural Relevance: The isoxazole ring is a common moiety in many pharmaceutical compounds.[1][4] Using a standard with a similar core structure can help mimic the chromatographic behavior and detector response of related analytes.

  • Chemical Stability: The aromatic nature of the isoxazole and phenyl rings confers significant stability, a crucial attribute for a reliable reference material.[8]

  • Analytical Versatility: Its properties allow for analysis by various common analytical techniques, including both HPLC and GC-MS, making it a versatile tool in a laboratory setting.[6]

This document is intended for researchers, analytical scientists, and quality control professionals, providing both the theoretical basis and practical, step-by-step protocols for the effective use of this standard.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is essential for its proper handling, storage, and application.

PropertyValueSource
CAS Number 7064-35-9[6][10]
Molecular Formula C₁₀H₉NO[6][10]
Molecular Weight 159.19 g/mol [6][10]
Appearance Off-white crystalline solid[6]
Melting Point 58-64 °C[6]
Purity ≥ 97% (HPLC)[6]
Storage Conditions 0-8°C, protect from light and moisture[6]
Synonyms 5-p-Tolylisoxazole[6]

Preparation of Standard Solutions: A Foundation of Accuracy

The accuracy of any quantitative analysis begins with the precise preparation of the standard solution.[8][11] The following protocols are designed to minimize error and ensure the integrity of the standard.

Protocol 3.1: Preparation of a 1000 µg/mL Primary Stock Solution

Causality: Preparing a concentrated stock solution is a standard practice that minimizes weighing errors and allows for the creation of various working concentrations through dilution.[9][11]

  • Equipment & Materials:

    • This compound reference standard

    • Analytical balance (readable to at least 0.01 mg)

    • 100 mL Class A volumetric flask

    • HPLC-grade Acetonitrile (or other suitable solvent)

    • Spatula, weighing paper/boat, and funnel

  • Procedure:

    • Accurately weigh approximately 100 mg of this compound standard. Record the exact weight to four decimal places (e.g., 100.12 mg).

    • Carefully transfer the weighed solid into the 100 mL volumetric flask using a funnel.

    • Rinse the weighing boat and funnel with small volumes of acetonitrile, ensuring all material is transferred into the flask.

    • Add approximately 70 mL of acetonitrile to the flask and sonicate for 5-10 minutes, or until the solid is completely dissolved.

    • Allow the solution to return to room temperature.

    • Dilute the solution to the 100 mL mark with acetonitrile. The bottom of the meniscus should align with the calibration mark.

    • Stopper the flask and invert it at least 10-15 times to ensure homogeneity.[12]

    • Calculate the exact concentration based on the actual weight. For example: (100.12 mg / 100.0 mL) = 1.0012 mg/mL = 1001.2 µg/mL.

    • Transfer the solution to a labeled, amber glass vial and store at 2-8°C.

Protocol 3.2: Preparation of Working Standard Solutions

Causality: Working standards are prepared by diluting the stock solution to concentrations that fall within the expected range of the analyte in the sample and the linear range of the instrument.[13]

  • Equipment & Materials:

    • Primary Stock Solution (from Protocol 3.1)

    • Class A volumetric pipettes and flasks (e.g., 1, 5, 10 mL pipettes; 10, 50, 100 mL flasks)

    • HPLC-grade Acetonitrile

  • Procedure (Example for a 10 µg/mL Working Standard):

    • Pipette 1.0 mL of the Primary Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with acetonitrile.

    • Stopper and invert the flask multiple times to mix thoroughly.

    • This creates a working standard with a concentration of approximately 10 µg/mL. Calculate the exact concentration using the stock solution's actual concentration.

    • Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) to construct a calibration curve.

Analytical Methodologies

The following sections provide example protocols for using this compound as a standard in common chromatographic techniques.

Workflow for Use of an Analytical Standard

G cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Accurately Weigh Standard dissolve 2. Dissolve & Dilute to Volume (Stock) weigh->dissolve dilute 3. Prepare Working Solutions dissolve->dilute sst 4. System Suitability Test (SST) dilute->sst cal 5. Run Calibration Curve sst->cal sample 6. Analyze Samples cal->sample integrate 7. Integrate Peaks sample->integrate quantify 8. Quantify Analyte (vs. Curve) integrate->quantify report 9. Generate Report quantify->report

Caption: General workflow for using an analytical standard.

Protocol 4.1: HPLC-UV Analysis

Causality: Reversed-phase HPLC is a primary technique for analyzing small organic molecules like isoxazole derivatives due to its versatility in separating compounds based on hydrophobicity.[14] UV detection is suitable as the aromatic rings in the molecule provide strong chromophores.

ParameterRecommended ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmStandard column for good separation of small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape for nitrogen-containing heterocycles.[15]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent providing good elution strength.
Gradient 30% B to 90% B over 10 minA gradient ensures elution of compounds with varying polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Detection UV at 254 nmCommon wavelength for aromatic compounds. A full scan (200-400 nm) can determine the optimal wavelength.

System Suitability Test (SST): Before analysis, perform five replicate injections of a mid-range working standard (e.g., 10 µg/mL). The acceptance criteria, based on ICH guidelines, should be pre-defined.[16]

  • Peak Area %RSD (Relative Standard Deviation): ≤ 2.0%

  • Retention Time %RSD: ≤ 1.0%

  • Tailing Factor: 0.8 - 1.5

  • Theoretical Plates: > 2000

Protocol 4.2: GC-MS Analysis

Causality: GC-MS is a powerful alternative, especially for identifying and quantifying volatile or semi-volatile compounds in complex mixtures.[17][18] It offers high specificity due to mass fragmentation patterns. This compound is suitable for GC analysis due to its thermal stability and volatility.[19]

ParameterRecommended ConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of organic molecules.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Oven Program Start at 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 minTemperature program separates compounds based on boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.
Scan Range 40-400 m/zCovers the expected mass of the parent ion and its fragments.

Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[20][21] Using a certified reference standard like this compound is central to this process. The key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are outlined below.[16][20][22]

Interrelation of Method Validation Parameters

G cluster_quant Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range defines LOQ LOQ Range->LOQ lower bound Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Linearity LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy evaluates effect on Robustness->Precision evaluates effect on

Caption: Relationship between key analytical validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by showing that the standard's peak is pure and well-resolved from other potential peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution (typically 5-6 levels) and performing a linear regression of concentration versus instrument response. An R² value > 0.995 is typically desired.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of test results to the true value. It is assessed by spiking a sample matrix with known amounts of the standard solution at different concentration levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This provides an indication of its reliability during normal usage.[21]

Conclusion

This compound is a robust and versatile compound suitable for use as an analytical standard in regulated and research environments. Its stable chemical nature and applicability to both HPLC-UV and GC-MS make it a valuable tool for the quantification and identification of related isoxazole-containing compounds. By following the detailed protocols for preparation and analysis, and adhering to the principles of method validation outlined by ICH guidelines, researchers and scientists can ensure the generation of accurate, reliable, and reproducible analytical data.

References

Developing selective NaV1.1 channel blockers with benzo[d]isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Practical Guide to the Development of Selective NaV1.1 Channel Blockers Using Benzo[d]isoxazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Selectively Targeting NaV1.1

The voltage-gated sodium channel NaV1.1, encoded by the SCN1A gene, is a critical component for the generation and propagation of action potentials in the central nervous system (CNS).[1][2] Unlike other sodium channel subtypes that are broadly expressed, NaV1.1 is found predominantly in the axon initial segment of fast-spiking GABAergic inhibitory interneurons.[3][4][5] This specific localization makes it a master regulator of inhibitory tone in the brain.

Loss-of-function mutations in the SCN1A gene lead to impaired function of these inhibitory interneurons, disrupting the delicate balance between excitation and inhibition and causing neuronal hyperexcitability.[5][6] This haploinsufficiency is the primary cause of Dravet syndrome, a catastrophic and pharmacoresistant epileptic encephalopathy that begins in infancy.[2][3][7][8] While therapeutic strategies have often focused on activating the remaining functional NaV1.1 channels, recent research has highlighted a compelling alternative.[3][4] Studies have shown that novel benzo[d]isoxazole derivatives can act as potent anticonvulsants by selectively blocking the NaV1.1 channel, presenting a promising new avenue for developing antiseizure medications.[9]

This guide provides a comprehensive, field-proven workflow for the identification, characterization, and preclinical validation of selective NaV1.1 blockers, using the benzo[d]isoxazole scaffold as a representative chemical class. We will detail the causality behind each experimental choice, from high-throughput screening to in vivo efficacy models.

The Drug Discovery & Development Cascade

A successful campaign to develop a selective NaV1.1 blocker requires a multi-stage, iterative process. The workflow is designed to triage compounds efficiently, starting with high-throughput methods to identify initial "hits" and progressing to more resource-intensive, gold-standard techniques to validate and optimize "leads." Each stage provides critical data that informs the decision to advance a compound to the next phase.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: Preclinical Validation HTS Primary HTS (FLIPR Membrane Potential Assay) HitConf Hit Confirmation (Dose-Response) HTS->HitConf Ephys Potency Determination (Patch-Clamp IC50) HitConf->Ephys Selectivity Selectivity Profiling (NaV Subtype Panel) Ephys->Selectivity SAR SAR Exploration (Chemical Synthesis) Selectivity->SAR Iterative Optimization SAR->Ephys InVivo In Vivo Efficacy (MES Seizure Model) SAR->InVivo Tox Neurotoxicity (Rotarod Assay) InVivo->Tox PK Pharmacokinetics (ADME Profiling) Tox->PK

Caption: The drug discovery cascade for developing selective NaV1.1 blockers.

Part 1: High-Throughput Screening (HTS) for Hit Identification

Causality & Rationale: The initial goal is to screen a large chemical library (e.g., >100,000 compounds) to identify molecules that modulate NaV1.1 activity. Manual patch-clamp, while the gold standard, is far too low-throughput for this task.[10][11] Therefore, we employ a fluorescence-based assay using the Fluorometric Imaging Plate Reader (FLIPR). This system uses voltage-sensitive dyes to detect changes in membrane potential across a population of cells in a 384- or 1536-well plate format, providing a robust and scalable method for primary screening.[12][13][14]

Protocol 1: FLIPR Membrane Potential Assay
  • Cell Line Preparation:

    • Use a stable cell line, such as HEK293 or CHO cells, engineered to express the human NaV1.1 channel (hNaV1.1).

    • Culture cells to ~80-90% confluency in appropriate media.

    • Seed 20,000 cells per well into a 384-well black-walled, clear-bottom plate and incubate for 24-48 hours to form a confluent monolayer.

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential Assay Kit (e.g., Blue or Red) dye solution according to the manufacturer's instructions in a buffered saline solution (e.g., HBSS).

    • Remove the cell culture medium and add 50 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes to allow for dye loading.

  • Compound Screening:

    • Prepare a compound source plate containing the benzo[d]isoxazole library, typically at a concentration of 10 µM. Include positive controls (e.g., a known non-selective sodium channel blocker like Tetracaine) and negative controls (DMSO vehicle).

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Configure the instrument to first add a NaV channel activator (e.g., Veratridine) to open the channels, followed immediately by the addition of the test compounds.

    • The FLIPR will record the fluorescence signal before and after compound addition. A blocker will inhibit the change in membrane potential caused by the activator, resulting in a reduced fluorescence signal.

  • Data Analysis:

    • Calculate the percentage inhibition for each compound relative to the positive and negative controls.

    • A "hit" is typically defined as a compound that produces ≥50% inhibition at the screening concentration.

    • Assess assay quality by calculating the Z-factor; a value >0.5 indicates a robust and reliable screen.

Compound IDScaffold% Inhibition @ 10 µMHit?
BDI-001Benzo[d]isoxazole78%Yes
BDI-002Benzo[d]isoxazole12%No
BDI-003Benzo[d]isoxazole65%Yes
BDI-004Benzo[d]isoxazole5%No
DMSOVehicle0%N/A
TetracaineControl100%N/A
Caption: Representative data from a primary HTS campaign.

Part 2: Hit-to-Lead Characterization

Causality & Rationale: HTS hits must be validated using a more precise method. Whole-cell patch-clamp electrophysiology is the gold-standard technique for studying ion channels.[15][16][17] It allows for direct measurement of the ionic current flowing through the channel, providing unambiguous confirmation of channel blockade and enabling the determination of a compound's true potency (IC50). This phase is also where the critical property of selectivity is rigorously tested.

G pipette Glass Micropipette (Internal Solution) pipette_tip cell Cell Membrane (Expressing NaV1.1) amplifier Amplifier (Measures Current) cell->amplifier Records Ion Flow (pA) cell_top pipette_tip->cell_top Giga-Ohm Seal (Electrical Isolation)

Caption: The principle of whole-cell patch-clamp recording.

Protocol 2: Potency Determination (IC50) via Whole-Cell Patch-Clamp
  • Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

    • Prepare stock solutions of hit compounds (e.g., BDI-001) in DMSO and make serial dilutions in the external solution.

  • Recording:

    • Plate hNaV1.1-expressing HEK293 cells on glass coverslips.

    • Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull glass micropipettes to a resistance of 4-7 MΩ when filled with the internal solution.

    • Under visual guidance, carefully approach a single cell with the micropipette. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the "whole-cell" configuration.

    • Set the amplifier to voltage-clamp mode. Hold the cell at a resting potential of -100 mV.

    • Apply a depolarizing voltage step (e.g., to 0 mV for 50 ms) to elicit a robust inward sodium current.

  • Compound Application & Data Analysis:

    • After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound (e.g., 0.01 µM to 100 µM).

    • Measure the peak inward current at each concentration.

    • Calculate the percentage inhibition at each concentration relative to the baseline current.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Protocol 3: Selectivity Profiling

Causality & Rationale: A therapeutic agent must be selective for its target to minimize side effects. Non-selective sodium channel blockers can lead to cardiovascular issues (by blocking the cardiac subtype NaV1.5) or other CNS side effects (by blocking NaV1.2, NaV1.6, etc.).[18][19][20] Therefore, the lead compound must be tested against a panel of other NaV subtypes. A high IC50 value for off-targets relative to NaV1.1 indicates selectivity.

  • Methodology:

    • Repeat the entire patch-clamp protocol (Protocol 2) using cell lines that stably express other key human NaV subtypes, particularly those prevalent in the CNS (NaV1.2, NaV1.3, NaV1.6) and the heart (NaV1.5).[9]

  • Data Analysis:

    • Calculate the IC50 for the lead compound against each subtype.

    • Determine the selectivity ratio (e.g., IC50 NaV1.2 / IC50 NaV1.1). A ratio >100-fold is generally considered excellent.

Compound IDNaV1.1 IC50 (µM)NaV1.2 IC50 (µM)NaV1.6 IC50 (µM)NaV1.5 IC50 (µM)Selectivity (vs. NaV1.2)
BDI-078 0.25 > 30 > 30 > 50 >120-fold
BDI-0011.25.810.125.4~5-fold
Caption: Selectivity profile of an optimized lead compound (BDI-078) compared to an initial hit.

Part 3: Lead Optimization via Structure-Activity Relationship (SAR)

Causality & Rationale: SAR studies are the engine of lead optimization. By systematically modifying the chemical structure of the benzo[d]isoxazole core, medicinal chemists can probe how different functional groups affect potency and selectivity.[21][22][23] This iterative cycle of design, synthesis, and testing is crucial for developing a compound with drug-like properties.

Caption: Key positions for SAR exploration on the benzo[d]isoxazole scaffold.

Methodology: SAR Exploration
  • Chemical Synthesis: Synthesize a focused library of analogues based on the lead compound (e.g., BDI-078). Modify specific positions on the benzo[d]isoxazole ring and its substituents.

  • Iterative Testing: Screen all new analogues through the patch-clamp assays for NaV1.1 potency (Protocol 2) and selectivity against NaV1.2 and NaV1.6 (Protocol 3).

  • Analysis: Correlate changes in chemical structure with changes in biological activity. For example, does adding an electron-withdrawing group at position R1 increase potency? Does a bulkier group at R2 improve selectivity?

CompoundR1 GroupR2 GroupNaV1.1 IC50 (µM)Selectivity (vs. NaV1.2)
BDI-078-Cl-CH30.25>120-fold
BDI-092-F-CH30.31>100-fold
BDI-095-Cl-CF30.18>150-fold
BDI-103-Cl-H0.8945-fold
Caption: Example SAR table guiding optimization. BDI-095 emerges as a superior candidate.

Part 4: In Vivo Preclinical Validation

Causality & Rationale: After identifying a potent and selective lead compound, it is essential to demonstrate its efficacy in a living animal model. For developing an anticonvulsant, the Maximal Electroshock (MES) seizure model is a standardized and widely used test to assess a compound's ability to prevent the spread of seizures.[9] Furthermore, assessing neurotoxicity (e.g., via the rotarod test) is critical for establishing a therapeutic window. The ratio between the toxic dose and the effective dose provides the Protective Index (PI), a key metric for preclinical safety.

Protocol 4: Maximal Electroshock (MES) Seizure Model
  • Animals and Dosing:

    • Use adult male ICR mice (18-25 g).

    • Administer the test compound (e.g., BDI-095) via intraperitoneal (i.p.) injection at various doses (e.g., 5, 10, 20, 40 mg/kg). Administer a vehicle control (e.g., 20% PEG400 in saline) to a separate group.

    • Allow 30 minutes for drug absorption (time of peak effect should be determined in prior pharmacokinetic studies).

  • Seizure Induction and Observation:

    • Induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

    • Immediately observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is recorded as protection.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50) using probit analysis. This is the dose required to protect 50% of the animals.

Protocol 5: Neurotoxicity Assessment (Rotarod Test)
  • Training and Dosing:

    • Train mice to remain on a rotating rod (e.g., at 10 rpm) for at least 60 seconds.

    • On the test day, administer the compound at various doses as in the MES protocol.

  • Testing and Observation:

    • At the time of peak effect (30 minutes post-injection), place the mouse on the rotarod.

    • Record whether the mouse falls off the rod within 60 seconds. This indicates motor impairment/neurotoxicity.

  • Data Analysis:

    • Calculate the percentage of animals exhibiting neurotoxicity at each dose.

    • Determine the median toxic dose (TD50) using probit analysis.

    • Calculate the Protective Index (PI) = TD50 / ED50 . A higher PI indicates a safer compound.

CompoundMES ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)
BDI-095 15.5 > 200 > 12.9
Phenytoin (Control)9.568.57.2
Caption: In vivo profile of lead candidate BDI-095, demonstrating a strong therapeutic window.

Conclusion and Future Directions

This application guide outlines a robust, logical, and validated workflow for the discovery and preclinical development of selective NaV1.1 channel blockers based on a benzo[d]isoxazole scaffold. By progressing from high-throughput screening to gold-standard electrophysiology, and from SAR-driven optimization to in vivo efficacy models, researchers can systematically identify and refine novel therapeutic candidates.[9]

The lead compound identified through this process, BDI-095, demonstrates high potency, excellent selectivity, and a promising in vivo safety margin. The next critical steps in its development would include comprehensive pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, followed by efficacy testing in more specific genetic animal models that recapitulate human disease, such as a mouse model of Dravet syndrome.[7][24][25][26] This structured approach provides a clear and effective path from the chemistry bench to a potential clinical candidate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Methylphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-(4-Methylphenyl)isoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your target isoxazole.

Introduction: The Chemistry of 5-Aryl Isoxazole Synthesis

The synthesis of this compound typically proceeds through a robust and well-established two-step sequence:

  • Claisen-Schmidt Condensation: An aldol condensation between 4-methylacetophenone and benzaldehyde to form the α,β-unsaturated ketone intermediate, 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (commonly known as 4'-methylchalcone).

  • Cyclization with Hydroxylamine: The reaction of the chalcone intermediate with hydroxylamine hydrochloride, which proceeds via an oxime intermediate, to form the final this compound ring.

This guide will address common challenges and optimization strategies for both stages of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the initial Claisen-Schmidt condensation to form the chalcone?

A1: Low yields in the chalcone synthesis are frequently traced back to suboptimal reaction conditions or catalyst issues. The base catalyst, typically NaOH or KOH, must be of good quality and used in appropriate concentrations.[1] Since the reaction can be reversible, it's crucial to drive it towards the dehydrated chalcone product.[2] Another common issue is the poor solubility of reactants in the chosen solvent, which slows the reaction rate.[3]

Q2: My TLC plate shows multiple spots during the isoxazole formation step. What are the likely side products?

A2: The reaction of chalcones with hydroxylamine hydrochloride is not always straightforward and can lead to several side products. Besides the desired isoxazole, you may observe the formation of the intermediate chalcone oxime, isoxazolines (the non-aromatized dihydro-isoxazole), hydroxylamine ketones, or hydroxylamino oximes, depending on the reaction conditions and the proportion of reactants.[4]

Q3: How critical is the choice of base in the final cyclization step?

A3: The base plays a crucial role in the cyclization of the chalcone oxime to the isoxazole. A stronger base, like potassium hydroxide (KOH), is often used to facilitate the intramolecular cyclization and subsequent dehydration to the aromatic isoxazole.[5] The choice and concentration of the base can significantly influence the reaction rate and the suppression of side reactions.

Q4: Can I use a "green chemistry" approach for this synthesis?

A4: Yes, both steps of the synthesis are amenable to greener methods. The Claisen-Schmidt condensation can be performed under solvent-free conditions by grinding the solid reactants with a solid base like NaOH or KOH.[2][6][7] This often leads to shorter reaction times and simpler product isolation.[8] For the isoxazole formation, using a recyclable catalyst or minimizing solvent use are potential green strategies.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem 1: Low or No Yield of 4'-Methylchalcone (Step 1)
Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of NaOH or KOH. Ensure reactants and solvent are free from acidic impurities that could neutralize the base.[1]
Poor Reactant Solubility Increase the solvent volume to ensure all reactants are dissolved at the reaction temperature. Alternatively, consider a solvent system with better solubilizing power.[3]
Suboptimal Temperature While many chalcone syntheses work at room temperature, some may require heating to proceed at a reasonable rate. Systematically screen temperatures to find the optimum.[9]
Side Reactions To minimize the Cannizzaro reaction of benzaldehyde, pre-mix the 4-methylacetophenone with the base to form the enolate before adding the benzaldehyde.[2]
Problem 2: Low Yield or Impure this compound (Step 2)
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.[5]
Formation of Stable Oxime Intermediate The cyclization of the intermediate oxime can be the rate-limiting step. Ensure a sufficiently strong base (e.g., KOH) and adequate temperature to drive the cyclization and dehydration.[5][10]
Hydrolysis of Product Prolonged exposure to harsh acidic or basic conditions at high temperatures can potentially lead to decomposition of the isoxazole ring. Work-up the reaction promptly upon completion.
Difficult Purification If the product is an oil or difficult to crystallize, column chromatography on silica gel is an effective purification method.[5]

Validated Experimental Protocols

Protocol 1: Synthesis of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (4'-Methylchalcone)

This protocol is a conventional Claisen-Schmidt condensation using a strong base catalyst in an alcohol solvent.[11]

Materials:

  • 4-Methylacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of NaOH while stirring at room temperature.

  • Continue stirring the mixture. The reaction progress can be monitored by TLC. A precipitate of the chalcone should form over time.

  • After the reaction is complete (typically a few hours), pour the mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate any remaining product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 4'-methylchalcone.

Protocol 2: Synthesis of this compound

This protocol describes the cyclization of the chalcone intermediate with hydroxylamine hydrochloride using a strong base.[5]

Materials:

  • 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (4'-Methylchalcone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4'-methylchalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.

  • Add a solution of KOH (e.g., 40% aqueous solution) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 12 hours). Monitor the reaction progress by TLC.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent like diethyl ether (3 x volume).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.[5][12]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the formation of this compound from 4'-methylchalcone.

reaction_mechanism chalcone 4'-Methylchalcone oxime Chalcone Oxime (Intermediate) chalcone->oxime + NH₂OH (Nucleophilic Addition) hydroxylamine NH₂OH•HCl hydroxylamine->oxime isoxazoline Isoxazoline (Intermediate) oxime->isoxazoline - H₂O (Intramolecular Cyclization) isoxazole This compound isoxazoline->isoxazole - H₂O (Dehydration/Aromatization)

Caption: Mechanism of isoxazole formation.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and resolving low product yield.

troubleshooting_workflow start Low Yield Observed check_sm Check Starting Material Purity (TLC, NMR, MP) start->check_sm sm_impure Purify Starting Materials (Recrystallization/Chromatography) check_sm->sm_impure Impure check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_sm->check_conditions Pure sm_impure->start optimize_conditions Systematically Optimize Conditions (e.g., Increase Temp/Time) check_conditions->optimize_conditions Suboptimal check_reagents Verify Reagent Quality (Fresh Base, Dry Solvents) check_conditions->check_reagents Optimal optimize_conditions->start use_fresh_reagents Use Fresh/Purified Reagents check_reagents->use_fresh_reagents Suspect re_evaluate Re-evaluate Synthetic Route/ Consider Alternative Methods check_reagents->re_evaluate Good Quality use_fresh_reagents->start

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Purification of Crude 5-(4-Methylphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the post-synthesis purification of 5-(4-Methylphenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when isolating this versatile heterocyclic compound. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure you achieve the desired purity and yield for your downstream applications.

The synthesis of isoxazoles, often via 1,3-dipolar cycloaddition, can yield a crude product containing unreacted starting materials, regioisomers, and characteristic byproducts such as furoxans from the dimerization of the nitrile oxide intermediate.[1][2] Effective purification is therefore not merely a suggestion but a critical step to validate experimental outcomes and ensure the integrity of subsequent research. This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter after the initial work-up of your this compound synthesis.

Issue 1: The Crude Product is an Oil, Not a Solid.

Question: My crude this compound has "oiled out" and will not solidify, even after removing the solvent. Its reported melting point is 58-64 °C.[3] What should I do?

Answer: This is a common issue often caused by residual solvents or the presence of impurities that depress the compound's melting point. The goal is to induce crystallization.

Causality & Recommended Actions:

  • Residual Solvent: Trace amounts of organic solvents (e.g., ethyl acetate, DCM) can prevent your compound from forming a crystal lattice.

    • Protocol: Dry the crude product thoroughly on a high-vacuum line for several hours. Gentle heating (e.g., 30-40 °C) can help drive off stubborn solvents, but be careful not to exceed the compound's melting point.

  • Supersaturation/Lack of Nucleation Sites: The oil may be a highly concentrated, supersaturated solution that needs a trigger to begin crystallization.

    • Protocol:

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-air interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4]

      • Seed Crystal: If you have a small amount of pure, solid this compound from a previous batch, add a tiny crystal to the oil. This will act as a template for crystallization.

      • Trituration: Add a small amount of a non-solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes). Swirl or stir the mixture. This can sometimes wash away the oily impurities and induce the product to solidify.

  • High Impurity Load: If the above methods fail, it is likely that the concentration of impurities is too high to permit crystallization. In this case, direct purification via column chromatography is the most effective path forward.

Issue 2: Post-Purification Yield is Unexpectedly Low.

Question: I performed a recrystallization or column chromatography, and my final yield of pure this compound is very low. Where did my product go?

Answer: Product loss during purification is a frequent challenge. The cause can usually be traced to the choice of solvent system or physical handling during the procedure.

Causality & Recommended Actions:

  • Inappropriate Recrystallization Solvent: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.

    • Cause: If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor after filtration.

    • Solution: Before committing your entire batch, perform a small-scale solvent screen. Test common solvents for isoxazoles like ethanol, isopropanol, or solvent pairs like ethanol/water and ethyl acetate/hexane.[4] The goal is to find a system where the solid dissolves upon heating and reprecipitates upon cooling.

  • Loss on Silica Gel (Column Chromatography): Some polar compounds can irreversibly adsorb to the acidic silica gel, especially if they possess basic nitrogen atoms. While the isoxazole nitrogen is weakly basic, strong interactions can still occur.

    • Cause: Product streaking or remaining at the column's origin.

    • Solution:

      • Deactivate Silica: If you suspect your compound is acid-sensitive, you can pre-treat the silica gel. Slurry the silica in your chosen eluent system containing 1-3% triethylamine, pack the column, and flush with one column volume of this solvent mixture before loading your sample.[5]

      • Minimize Silica: Use the minimum amount of silica necessary for the separation (typically a 30:1 to 50:1 ratio of silica:crude product by weight).

  • Physical Losses: Multiple transfers between flasks, residual product left on filter paper, and incomplete extraction from silica gel fractions all contribute to lower yields.

    • Solution: Be meticulous. Ensure complete transfer of solids using a spatula and by rinsing glassware with the mother liquor or solvent. When extracting from TLC plates or combining column fractions, ensure you rinse the glassware thoroughly.

Issue 3: TLC of Crude Product Shows Multiple Spots.

Question: My crude product shows three spots on the TLC plate. How do I identify them and choose the best purification strategy?

Answer: Multiple spots indicate the presence of starting materials and/or byproducts alongside your desired product. The key is to identify these components and exploit differences in their polarity for separation.

Causality & Recommended Actions:

  • Spot Identification:

    • Co-spotting: Run a new TLC plate where you spot your crude mixture in one lane, the starting materials in adjacent lanes, and a "co-spot" (crude mixture and a starting material in the same spot) in another. If a spot in your crude lane has the same Rf as a starting material and moves with it in the co-spot lane, you have identified unreacted starting material.

    • Common Byproducts: In isoxazole synthesis via 1,3-dipolar cycloaddition, a common byproduct is the furoxan, formed by the dimerization of the nitrile oxide intermediate.[1] Furoxans are often more polar than the desired isoxazole and will have a lower Rf on the TLC plate.

  • Purification Strategy:

    • Column Chromatography: This is the most robust method for separating compounds with different polarities. Based on your TLC analysis, you can develop an appropriate solvent system. A good starting point for many isoxazoles is a hexane/ethyl acetate gradient.[6] Aim for a solvent system that gives your desired product an Rf value between 0.2 and 0.3 for optimal separation.[5]

    • Recrystallization: If one of the impurities is present in a small amount and has significantly different solubility characteristics from your product, recrystallization can be effective. However, it is generally less effective than chromatography for separating multiple components of similar polarity.

Purification Workflow Decision Tree

The following diagram outlines a logical workflow for purifying your crude this compound.

PurificationWorkflow start Crude Product Post-Workup analysis Analyze by TLC start->analysis is_solid Is the product a solid or oil? analysis->is_solid tlc_spots How many spots on TLC? is_solid->tlc_spots Solid oiled_out Product is an oil. Attempt to induce crystallization: 1. Dry under high vacuum. 2. Scratch flask wall. 3. Add seed crystal. 4. Triturate with non-solvent. is_solid->oiled_out Oil one_spot Single major spot. Proceed with Recrystallization. tlc_spots->one_spot One Spot multi_spots Multiple spots. Proceed with Column Chromatography. tlc_spots->multi_spots Multiple Spots oiled_out->tlc_spots If crystallization occurs column Column Chromatography Protocol: 1. Determine eluent via TLC (Rf ≈ 0.2-0.3). 2. Prepare and pack silica gel column. 3. Load sample (dry or wet). 4. Elute with solvent system. 5. Collect fractions and analyze by TLC. 6. Combine pure fractions and evaporate solvent. oiled_out->column If remains oil end_product Pure this compound column->end_product recrystallize Recrystallization Protocol: 1. Screen for optimal solvent/pair. 2. Dissolve in minimum hot solvent. 3. Cool slowly to crystallize. 4. Filter and wash with cold solvent. 5. Dry thoroughly. one_spot->recrystallize multi_spots->column recrystallize->end_product

Caption: Decision tree for purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing this compound?

A1: The choice of solvent is critical and depends on the specific impurity profile. However, for isoxazole derivatives, several systems are known to be effective.[4] A systematic approach is to test solubility in various solvents at room temperature and upon heating.

Solvent/SystemRationale & Use CaseProtocol
Ethanol/Water Good for moderately polar isoxazoles. The product is soluble in ethanol, and water acts as the anti-solvent.[4]Dissolve the crude product in a minimal amount of hot ethanol. Add water dropwise until the solution just becomes cloudy. Re-heat to clarify, then allow to cool slowly.
Hexane/Ethyl Acetate A versatile non-polar/polar pair. Good for removing both more polar and less polar impurities.Dissolve the compound in a minimal amount of hot ethyl acetate. Add hexane dropwise until persistent cloudiness is observed. Allow to cool.
Isopropanol A single solvent system that often works well for aromatic compounds.Dissolve the crude product in a minimal amount of boiling isopropanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
Methanol Similar to ethanol but can sometimes offer different solubility characteristics.Dissolve in minimal hot methanol and cool slowly.

Q2: How do I prepare a sample and run a column for flash chromatography?

A2: Flash column chromatography is a rapid purification technique that uses pressure to force the solvent through the column, speeding up the separation.

Step-by-Step Protocol for Flash Chromatography:

  • Select the Solvent System:

    • Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product (the middle spot, for instance) an Rf of approximately 0.2-0.3. Ensure there is good separation between your product and the impurities.

  • Prepare the Column:

    • Select a glass column of appropriate size. A good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product weight.

    • Pack the column by filling it with the chosen eluent and then slowly adding the silica gel as a slurry. Alternatively, dry pack the silica and then carefully run the solvent through. Ensure there are no air bubbles or cracks.

  • Load the Sample:

    • Wet Loading: Dissolve your crude product in the minimum amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (1-2 times the weight of your product), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Run the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using a pump or regulated air/nitrogen line.

    • Collect fractions in test tubes. Monitor the separation by collecting a small spot from each fraction onto a TLC plate.

  • Isolate the Product:

    • Once you have identified the pure fractions by TLC, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield your purified this compound.

Q3: How can I visualize my isoxazole on a TLC plate?

A3: Isoxazoles are aromatic and contain heteroatoms, which provides several methods for visualization on TLC plates.

  • UV Light: The most common and non-destructive method. On TLC plates containing a fluorescent indicator (F254), the aromatic isoxazole ring will absorb UV light at 254 nm and appear as a dark spot.[4]

  • Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as brown spots. This method is also generally non-destructive.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive method. Prepare a stain by dissolving KMnO₄ in aqueous sodium hydroxide. Dipping the plate in this solution will cause compounds with oxidizable functional groups to appear as yellow/brown spots on a purple background. The isoxazole ring itself is relatively stable, but this stain will react with many impurities.

References

Optimizing reaction conditions for chalcone to isoxazole conversion

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoxazole Synthesis from Chalcones

Welcome to the technical support center for the synthesis of isoxazoles from chalcones. This resource is designed for researchers, chemists, and professionals in drug development who are working on this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions.

The conversion of a chalcone to an isoxazole is a classic and versatile reaction in heterocyclic chemistry, often forming the core of many pharmacologically active compounds. The fundamental reaction involves the condensation of a chalcone (an α,β-unsaturated ketone) with a source of hydroxylamine, typically hydroxylamine hydrochloride or sulfate, followed by a cyclization and dehydration sequence. While seemingly straightforward, this reaction is often nuanced, with success hinging on the careful selection of reagents and reaction parameters.

This guide is structured to provide not just procedural steps, but also the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of isoxazoles from chalcones. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a detailed, actionable solution.

Low or No Product Yield

Question: I am not getting any, or very little, of my desired isoxazole product. My starting chalcone is either unreacted or I see a complex mixture of byproducts. What could be the cause?

Answer: This is one of the most common issues and can stem from several factors, primarily related to the reactivity of the hydroxylamine and the choice of base and solvent.

Possible Causes & Solutions:

  • Ineffective Liberation of Free Hydroxylamine: Hydroxylamine is typically used as a salt (e.g., NH₂OH·HCl) for stability. For it to react as a nucleophile, it must be converted to the free base (NH₂OH) in situ. If the base you are using is not strong enough or is sterically hindered, this liberation will be inefficient.

    • Solution: Switch to a stronger, non-nucleophilic base. While weaker bases like sodium acetate can work for highly reactive chalcones, stronger bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe) are often more effective. The base should be strong enough to deprotonate the hydroxylamine salt but not so strong that it promotes significant side reactions like Michael addition of the base itself.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Solution: Ethanol is a common and effective solvent as it solubilizes both the chalcone and the hydroxylamine salt/base system reasonably well. If solubility is an issue with your specific chalcone, consider a co-solvent system or an alternative protic solvent like methanol or isopropanol. In some cases, a polar aprotic solvent like DMF or DMSO can be used, but be aware that these can sometimes lead to different side product profiles.

  • Sub-optimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture to reflux (typically in ethanol, ~78 °C) is a standard practice to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition from prolonged heating.

Experimental Protocol: Standard Isoxazole Synthesis

  • Dissolve the chalcone (1 equivalent) in ethanol (10-20 mL per gram of chalcone).

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.2 - 1.5 equivalents) and a suitable base (e.g., sodium hydroxide, 2-3 equivalents) in a minimal amount of water, then add ethanol.

  • Add the hydroxylamine/base solution to the chalcone solution dropwise at room temperature.

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole.

Formation of an Oily Product or Difficulty with Crystallization

Question: My reaction seems to have worked based on TLC, but after workup, I am left with an oil instead of a solid product. How can I induce crystallization?

Answer: The formation of an oil is common, especially if minor impurities are present that inhibit the formation of a crystal lattice.

Possible Causes & Solutions:

  • Presence of Impurities: Small amounts of unreacted starting material, byproducts, or residual solvent can act as crystallization inhibitors.

    • Solution 1 (Purification): First, ensure the oil is indeed your product. Extract the oil into a suitable organic solvent (e.g., ethyl acetate, dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Attempt to purify the resulting oil using column chromatography. The pure fractions are more likely to crystallize upon solvent removal.

    • Solution 2 (Trituration): If the oil is relatively pure, try trituration. Add a non-polar solvent in which your product is poorly soluble (e.g., hexane, pentane, or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the oil-solvent interface. This mechanical energy can provide nucleation sites for crystal growth.

    • Solution 3 (Seeding): If you have a tiny crystal of the desired product from a previous batch, add it to the oil (a "seed crystal") to initiate crystallization.

Competing Side Reactions: Formation of Aziridines or Pyrazolines

Question: My spectral analysis (NMR, Mass Spec) suggests I have formed a byproduct. What are the likely competing reactions?

Answer: While the formation of isoxazoles is generally favorable, several side reactions can occur depending on the substrate and conditions.

Key Side Reactions:

  • Michael Addition: The initial step is the Michael (1,4-) addition of hydroxylamine to the α,β-unsaturated ketone. This is the desired pathway.

  • 1,2-Addition: Direct addition of hydroxylamine to the carbonyl carbon can also occur, leading to an oxime intermediate. While this can still lead to the isoxazole, it can also lead to other products.

  • Formation of Pyrazolines: If hydrazine or its derivatives are present as a contaminant or used incorrectly, pyrazolines can form instead of isoxazoles.

  • Formation of Aziridines: Under certain conditions, particularly with specific catalysts, the formation of aziridines from chalcones is a known competing pathway.

Troubleshooting Flowchart for Side Reactions

G start Side Product Detected check_reagents Verify Purity of Hydroxylamine (Ensure no hydrazine contamination) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions strong_base Is the base too strong or nucleophilic? (e.g., LDA, n-BuLi) check_conditions->strong_base high_temp Is the temperature excessively high? check_conditions->high_temp adjust_base Switch to a milder base (e.g., NaOH, KOH, NaOAc) strong_base->adjust_base Yes purify Purify product via Column Chromatography or Recrystallization strong_base->purify No adjust_temp Lower reaction temperature or reduce time high_temp->adjust_temp Yes high_temp->purify No adjust_base->purify adjust_temp->purify

Caption: Troubleshooting logic for identifying and mitigating side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the conversion of chalcone to isoxazole?

A1: The reaction proceeds through a well-established sequence of steps. Understanding this mechanism is key to troubleshooting.

  • Michael Addition: Free hydroxylamine (NH₂OH), generated in situ, acts as a nucleophile and attacks the β-carbon of the chalcone's α,β-unsaturated system.

  • Proton Transfer: A proton transfer occurs, leading to an enol intermediate.

  • Cyclization: The hydroxyl group of the enol attacks the nitrogen, and simultaneously, the nitrogen's lone pair attacks the carbonyl carbon, forming a five-membered heterocyclic ring.

  • Dehydration: The resulting intermediate readily loses a molecule of water (dehydration) to form the stable aromatic isoxazole ring.

Reaction Mechanism Diagram

G Chalcone Chalcone (Ar-CO-CH=CH-Ar') Intermediate1 Michael Adduct (Enolate) Chalcone->Intermediate1 + NH₂OH Hydroxylamine NH₂OH Intermediate2 Cyclized Intermediate (Hemiaminal-like) Intermediate1->Intermediate2 Intramolecular Cyclization Isoxazole Isoxazole + H₂O Intermediate2->Isoxazole - H₂O

Caption: Simplified mechanism of isoxazole formation from chalcone.

Q2: How does the choice of base affect the reaction?

A2: The base is critical. It must be strong enough to deprotonate hydroxylamine hydrochloride (pKa ~6) to generate the free nucleophile, but not so strong that it causes unwanted side reactions like self-condensation of the chalcone or saponification if ester groups are present.

BaseStrengthCommon UseNotes
Sodium AcetateWeakUsed for highly activated chalcones.May result in slow or incomplete reactions for less reactive substrates.
Sodium CarbonateModerateA good general-purpose base.Can be slow to dissolve.
NaOH / KOHStrongMost common and effective choice.Use in slight excess to ensure full conversion.
Sodium MethoxideStrongVery effective, especially in methanol.Can potentially participate in transesterification if esters are present.

Q3: Can I use microwave irradiation to speed up the reaction?

A3: Yes, microwave-assisted organic synthesis (MAOS) is an excellent method for accelerating this reaction. It often leads to significantly reduced reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles by minimizing byproduct formation through rapid, uniform heating.

Typical Microwave Protocol:

  • Combine the chalcone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a base (e.g., solid KOH, 2 mmol) in a microwave-safe reaction vessel.

  • Add a suitable solvent (e.g., 5 mL of ethanol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 100-120 °C) for 5-15 minutes.

  • After cooling, perform the standard aqueous workup as described previously.

Q4: My chalcone has other functional groups. Will they interfere with the reaction?

A4: It depends on the functional group. The reaction is generally tolerant of many groups.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic rings can slightly decrease the reactivity of the chalcone by making the β-carbon less electrophilic.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) can increase reactivity and speed up the reaction.

  • Ester or Amide groups: Generally stable, but a very strong base (like NaOMe) and prolonged heating could potentially cause hydrolysis or transesterification.

  • Aldehydes or other Ketones: These can compete by reacting with hydroxylamine to form oximes. If your chalcone contains these, protection of the competing carbonyl group may be necessary.

Technical Support Center: Troubleshooting Unexpected Side Products in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during the synthesis of isoxazole derivatives. As a Senior Application Scientist, I have compiled this resource to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively and optimize your synthetic strategies.

Introduction to Isoxazole Synthesis and Common Pitfalls

Isoxazoles are a vital class of five-membered heterocycles with a broad spectrum of applications in medicinal chemistry and materials science. Their synthesis, while often straightforward, can be plagued by the formation of side products that complicate purification and reduce yields. The two most prevalent synthetic routes are the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene, and the condensation of a 1,3-dicarbonyl compound with hydroxylamine. This guide will delve into the intricacies of these methods, focusing on the identification, prevention, and elimination of undesired byproducts.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Problem 1: My 1,3-dipolar cycloaddition reaction is low-yielding, and I see a significant, less polar spot on my TLC.

Question: I'm performing a 1,3-dipolar cycloaddition to synthesize a 3,5-disubstituted isoxazole. My yield is consistently low, and my TLC (Thin Layer Chromatography) shows a major, less polar byproduct that is difficult to separate from my product. What is this byproduct and how can I prevent its formation?

Answer:

This is a classic issue in isoxazole synthesis via nitrile oxide cycloaddition. The likely culprit is the dimerization of your nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole 2-oxide).[1]

Causality and Mechanism:

Nitrile oxides are high-energy intermediates. If the concentration of the dipolarophile (your alkyne) is insufficient or if the nitrile oxide is particularly unstable, it will readily undergo a [3+3] cycloaddition with itself.[2] This dimerization is often faster than the desired [3+2] cycloaddition with the alkyne, leading to furoxan as the major product. The reaction proceeds through a dinitrosoalkene diradical intermediate.[3][4]

Furoxan_Formation cluster_0 Nitrile Oxide Dimerization cluster_1 Desired Reaction 2 R-CNO 2 x Nitrile Oxide Dinitrosoalkene Dinitrosoalkene Intermediate 2 R-CNO->Dinitrosoalkene [3+3] Cycloaddition Furoxan Furoxan (Byproduct) Dinitrosoalkene->Furoxan Cyclization R-CNO Nitrile Oxide Isoxazole Isoxazole (Desired Product) R-CNO->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole [3+2] Cycloaddition

Caption: Competing pathways in 1,3-dipolar cycloaddition.

Troubleshooting and Solutions:

  • In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne. This ensures that the nitrile oxide has an immediate reaction partner, favoring the desired [3+2] cycloaddition.

  • Slow Addition: If you are generating the nitrile oxide from a precursor like a hydroximoyl chloride and a base, add the base slowly to the reaction mixture containing the alkyne and the hydroximoyl chloride. This maintains a low concentration of the nitrile oxide at any given time, disfavoring dimerization.[5]

  • Excess Dipolarophile: Use a slight excess (1.1 to 1.5 equivalents) of the alkyne to increase the probability of the desired cycloaddition.

  • Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of dimerization more than the cycloaddition, improving the product-to-byproduct ratio.

Purification Strategy:

Furoxans are generally less polar than the corresponding isoxazoles. They can often be separated by flash column chromatography on silica gel.

Compound Type Typical Eluent System (Hexane/Ethyl Acetate)
Furoxan19:1 to 9:1
Isoxazole4:1 to 1:1

Protocol 1: Minimizing Furoxan Formation

  • To a stirred solution of the alkyne (1.2 mmol) and the hydroximoyl chloride (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of triethylamine (1.5 mmol) in anhydrous THF (5 mL) dropwise over 1 hour using a syringe pump.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Problem 2: My reaction produces two isomeric isoxazoles that are difficult to separate.

Question: I'm reacting an unsymmetrical alkyne with a nitrile oxide and obtaining a mixture of two regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazoles). They have very similar Rf values on TLC and co-elute during column chromatography. How can I control the regioselectivity and/or separate the isomers?

Answer:

The formation of regioisomers is a common challenge when using unsymmetrical alkynes in 1,3-dipolar cycloadditions. The regioselectivity is governed by a delicate interplay of steric and electronic factors of both the nitrile oxide and the alkyne.[6]

Causality and Mechanism:

The regiochemical outcome is determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the dipole and dipolarophile. Generally, the reaction is controlled by the interaction of the HOMO of one component with the LUMO of the other. The larger orbital coefficients dictate the preferred orientation. For many common substrates, this leads to the 3,5-disubstituted isoxazole as the major product. However, changes in the electronic nature of the substituents can alter this preference.[5][6]

Regioisomer_Formation cluster_0 Reaction of Nitrile Oxide with an Unsymmetrical Alkyne Start R-C≡N⁺-O⁻ + R'C≡CH TS1 Transition State A Start->TS1 Favored Pathway TS2 Transition State B Start->TS2 Disfavored Pathway Product1 3,5-Disubstituted Isoxazole (Major) TS1->Product1 Product2 3,4-Disubstituted Isoxazole (Minor) TS2->Product2

Caption: Formation of regioisomers in isoxazole synthesis.

Troubleshooting and Solutions to Control Regioselectivity:

  • Catalyst Control: The use of metal catalysts can significantly influence regioselectivity.

    • Copper(I) catalysts (e.g., CuI) generally favor the formation of 3,5-disubstituted isoxazoles .

    • Ruthenium(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) can promote the formation of 3,4-disubstituted isoxazoles .

  • Solvent Effects: The polarity of the solvent can influence the transition states and thus the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF).

  • Substrate Modification: If possible, modifying the electronic properties of the substituents on the alkyne or the nitrile oxide precursor can steer the reaction towards a single isomer.

Purification Strategies for Regioisomers:

Separating regioisomers can be challenging.

  • Flash Chromatography:

    • Use a long column with a shallow solvent gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate).

    • Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol) can improve separation.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution to separate closely related isomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[7]

  • Crystallization: Fractional crystallization can sometimes be effective if one isomer is significantly less soluble or forms crystals more readily than the other.

Problem 3: In my synthesis from a 1,3-dicarbonyl, I see an intermediate that is reluctant to cyclize.

Question: I am synthesizing an isoxazole by reacting a 1,3-diketone with hydroxylamine. My TLC shows the consumption of the starting diketone but the formation of a new spot that is not my final product. The reaction seems to have stalled. What is this intermediate?

Answer:

You are likely observing the formation of a stable monoxime intermediate.

Causality and Mechanism:

The reaction of a 1,3-dicarbonyl with hydroxylamine proceeds in a stepwise manner. The first step is the formation of an oxime at one of the carbonyl groups. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring.[8] If the second carbonyl is sterically hindered or electronically deactivated, the cyclization step can be slow.

Diketone_to_Isoxazole Diketone 1,3-Diketone Monoxime Monoxime Intermediate Diketone->Monoxime Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Monoxime Condensation Cyclized_Intermediate Cyclized Intermediate Monoxime->Cyclized_Intermediate Intramolecular Cyclization Isoxazole Isoxazole Cyclized_Intermediate->Isoxazole Dehydration

Caption: Stepwise mechanism of isoxazole synthesis from a 1,3-diketone.

Troubleshooting and Solutions:

  • pH Adjustment: The rate of both oxime formation and cyclization is pH-dependent. If the reaction stalls, adjusting the pH can facilitate the cyclization. For many substrates, slightly acidic conditions (e.g., using acetic acid as a solvent or co-solvent) can promote the final dehydration step.

  • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the cyclization and dehydration steps.

  • Dean-Stark Trap: The final step is a dehydration. Using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the final isoxazole product.

FAQ: Unexpected Side Products and Advanced Troubleshooting

Q1: My NMR spectrum has signals in the δ 110-160 ppm range that I can't assign to my isoxazole product. What could they be?

A1: If you have furoxan byproducts, you will see characteristic signals in your ¹³C NMR spectrum. The two carbons of the furoxan ring are in very different electronic environments. Typically, one carbon (C3) resonates around 115 ppm , while the other (C4) is significantly downfield, around 160 ppm .[3][4] This large chemical shift difference is a diagnostic feature for furoxans.

Q2: I am using an α,β-unsaturated ketone as a precursor. Besides the expected isoxazole, I am getting other byproducts. What could they be?

A2: When using α,β-unsaturated ketones (enones) with hydroxylamine, you can potentially form Michael adducts . Hydroxylamine can act as a nucleophile and add to the β-position of the enone (a 1,4-conjugate addition). This can lead to a variety of side products depending on the subsequent reaction pathways. To favor the desired 1,2-addition to the carbonyl for isoxazole formation, it is often beneficial to run the reaction under conditions that favor kinetic control (e.g., lower temperatures).

Q3: Are there any other, more obscure side reactions I should be aware of?

A3: Yes, depending on your specific substrates and conditions, other unexpected reactions can occur:

  • Rearrangements: Certain substituted isoxazoles can undergo rearrangements, such as the Boulton–Katritzky rearrangement, especially under basic conditions.[9]

  • Solvent Adducts: In some cases, highly reactive intermediates can be trapped by the solvent, leading to the formation of solvent adducts. This is less common but can occur with particularly reactive species.

  • Formation of Oxazoles or 2H-Azirines: Under certain basic or acidic conditions with specific substrates, the reaction of 3-sulfonyloxyimino-ketones can lead to the formation of oxazoles or 2H-azirines as unexpected side products.[10]

Conclusion

Successful isoxazole synthesis requires a proactive approach to identifying and mitigating side reactions. By understanding the mechanistic origins of common and unexpected byproducts, researchers can rationally design their experiments to favor the desired product. This guide provides a framework for troubleshooting, but careful observation, diligent reaction monitoring (e.g., TLC, LC-MS), and thorough characterization of all products are the cornerstones of effective synthetic chemistry.

References

Technical Support Center: Enhancing the Stability of 5-(4-Methylphenyl)isoxazole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(4-Methylphenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the stability of formulations containing this active pharmaceutical ingredient (API). As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of formulation development.

Understanding the Molecule: this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable and effective formulation.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₉NO[1][2]
Molecular Weight 159.19 g/mol [1]
Appearance Off-white crystalline solid[1]
Melting Point 58-64 °C[1]
Predicted Boiling Point 290.0 ± 9.0 °C[3]
Predicted Density 1.082 ± 0.06 g/cm³[3]
Predicted pKa -2.92 ± 0.10[3]
Aqueous Solubility Data not available; predicted to be poorly soluble based on its crystalline nature.

Note: Some of the physicochemical data are predicted values and should be experimentally verified.

The isoxazole ring is a key feature of this molecule, contributing to its biological activity but also presenting specific stability challenges.[4] The weak N-O bond within the isoxazole ring is a known site for potential degradation.

Troubleshooting Guide: Addressing Formulation Instability

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My this compound formulation is showing signs of degradation, particularly a loss of potency over time. What are the likely degradation pathways?

A1: Based on the chemistry of the isoxazole ring, the most probable degradation pathways for this compound are hydrolysis and photodegradation.

  • Hydrolytic Degradation: The isoxazole ring can be susceptible to both acid and base-catalyzed hydrolysis. This typically involves the cleavage of the N-O bond, leading to the formation of various degradation products.[5] Studies on other isoxazole derivatives have shown significant degradation at both low and high pH values.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the isoxazole ring, leading to isomerization, ring cleavage, or the formation of other photoproducts.[6]

The following diagram illustrates the potential degradation pathways for the isoxazole ring, which is a core component of this compound.

API This compound Hydrolysis Hydrolytic Degradation Products (Ring-opened structures) API->Hydrolysis  Acid/Base  (H₂O) Photodegradation Photodegradation Products (Isomers, cleaved fragments) API->Photodegradation  Light (hν) start Start: Select Potential Excipients binary_mix Prepare Binary Mixtures (API + Excipient) start->binary_mix stress Stress Samples (e.g., 40°C/75% RH) binary_mix->stress dsc DSC Analysis stress->dsc ftir FTIR Analysis stress->ftir hplc HPLC Analysis (Stability-Indicating Method) stress->hplc compatible Compatible dsc->compatible No significant change incompatible Incompatible dsc->incompatible Peak shift/disappearance ftir->compatible No significant change ftir->incompatible New peaks/Peak shifts hplc->compatible No degradation peaks hplc->incompatible Appearance of degradants end End: Select Compatible Excipients for Formulation Development compatible->end incompatible->start Re-evaluate excipient choice

References

Technical Support Center: Method Refinement for Consistent Results in Anticonvulsant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Anticonvulsant Assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their methods for generating consistent, high-quality data. Here, we will delve into the causality behind experimental choices, providing you with the rationale needed to make informed decisions in your study design.

Troubleshooting Guide

This section addresses specific problems you may encounter during your anticonvulsant screening experiments. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Question 1: I'm observing high variability in seizure response in my control group using the Pentylenetetrazol (PTZ) model. What could be the cause?

Answer: High variability in a chemoconvulsant model like the PTZ test can undermine the statistical power of your study and mask the true efficacy of your test compounds. Several factors, often related to the animal subjects and experimental conditions, can contribute to this issue.[1]

Possible Causes & Solutions:

  • Animal-Related Factors:

    • Strain and Genetic Background: Different rodent strains exhibit varying susceptibility to PTZ-induced seizures.[1] It is crucial to use a consistent strain throughout your studies.

    • Age and Sex: Seizure thresholds can be influenced by the age and sex of the animals.[1][2] Ensure your experimental groups are age-matched and consider the potential impact of the estrous cycle in female rodents.[2][3]

    • Stress Levels: Physiologic stress, such as that from handling or single housing, can lower the seizure threshold and increase variability.[1][4] Acclimate animals to the facility and handling procedures, and consider group housing where appropriate.[5][6]

  • Experimental Procedure:

    • Inconsistent Dosing: Ensure accurate and consistent administration of PTZ. The solution should be freshly prepared and administered at a consistent volume relative to the animal's body weight.[7][8]

    • Environmental Factors: Variations in lighting, temperature, and noise levels in the laboratory can act as stressors.[9] Maintain a controlled and consistent environment for all experimental animals.

  • Data Recording:

    • Observer Bias: Subjectivity in seizure scoring can introduce variability. Employ a standardized scoring scale, such as a modified Racine scale, and ensure all observers are trained to apply it consistently.[10][11][12] Blinding the observer to the treatment groups is essential to prevent bias.[13][14][15]

Question 2: My test compound, which is poorly soluble in water, shows inconsistent efficacy in the Maximal Electroshock (MES) test. Could the vehicle be the problem?

Answer: Yes, the choice of vehicle for poorly soluble compounds is a critical factor that can significantly impact drug exposure and, consequently, experimental outcomes.[9][16] An inappropriate vehicle can lead to issues with solubility, stability, and bioavailability.[16]

Vehicle Selection and Formulation Strategy:

A systematic approach to vehicle selection is necessary to ensure reliable in vivo data.

  • Initial Screening: Start with commonly used and well-tolerated vehicles.[17][18]

  • Aqueous Vehicles: For compounds with some aqueous solubility, saline or buffered solutions are ideal.[19]

  • Co-solvents: For more lipophilic compounds, a co-solvent system (e.g., DMSO, PEG 400) can be used.[16][19] However, it's crucial to keep the concentration of the organic solvent low to avoid toxicity.[16][17]

  • Suspensions: If the compound is insoluble, a suspension can be prepared using agents like methylcellulose (MC) or carboxymethylcellulose (CMC).[16] Ensure the suspension is homogenous to allow for accurate dosing.

  • Lipid-Based Formulations: For highly lipophilic compounds, oil-based vehicles (e.g., corn oil, sesame oil) can enhance oral bioavailability.[19]

Troubleshooting Vehicle-Related Inconsistency:

  • Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between the effects of the compound and the vehicle itself.[16]

  • Assess Formulation Stability: Ensure your compound does not precipitate out of the solution or suspension before administration. Prepare formulations fresh daily if stability is a concern.[16]

  • Consider Pharmacokinetics: The vehicle can influence the absorption and metabolism of your compound. If you continue to see inconsistent results, it may be necessary to perform pharmacokinetic studies to determine the drug's concentration in the plasma and brain over time.[20][21]

Vehicle Strategy Common Examples Advantages Disadvantages
Aqueous Solutions Saline, PBSNon-toxic, easy to prepare.Limited to water-soluble compounds.
Co-solvents DMSO, PEG 400, EthanolCan dissolve compounds with poor water solubility.Potential for toxicity at higher concentrations.[16][17]
Suspensions Methylcellulose (MC), Carboxymethylcellulose (CMC)Suitable for oral administration of insoluble compounds.Can lead to inaccurate dosing if not properly homogenized.[16]
Lipid-Based Corn oil, Sesame oilCan enhance oral bioavailability for lipophilic compounds.More complex to formulate; not suitable for all routes of administration.[19]

Table 1: Common vehicle strategies for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the MES and PTZ models, and when should I use each?

A1: The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are two of the most widely used acute seizure models in the discovery of new antiepileptic drugs.[22] They represent different seizure types and are predictive of efficacy against different forms of human epilepsy.

  • Maximal Electroshock (MES) Test:

    • Mechanism: Induces a generalized tonic-clonic seizure via electrical stimulation.[22][23]

    • Predictive Value: Considered a model for generalized tonic-clonic seizures.[22] It is effective at identifying compounds that prevent seizure spread.[9]

    • Use When: Screening for compounds effective against generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ) Test:

    • Mechanism: Induces clonic seizures through antagonism of the GABA-A receptor.[24]

    • Predictive Value: Thought to mimic myoclonic and absence seizures.[22][24]

    • Use When: Screening for compounds that may be effective against absence and/or myoclonic epilepsy.

It is often beneficial to test a compound in both models to establish a broader profile of its anticonvulsant activity.[25]

Q2: How important are randomization and blinding in my anticonvulsant studies?

A2: Randomization and blinding are fundamental pillars of robust experimental design that are crucial for minimizing bias and ensuring the validity of your results.[13][14][26]

  • Randomization: This is the process of randomly assigning animals to different treatment groups.[15] Its purpose is to ensure that any differences observed between groups are due to the treatment and not to pre-existing differences in the animals.[26] This helps to prevent selection bias.

  • Blinding: This practice conceals the treatment allocation from individuals involved in the experiment, such as the person administering the treatment and the observer scoring the seizures.[14][15] Blinding prevents conscious or unconscious bias from influencing the results.

Implementing both randomization and blinding will significantly increase the reliability and reproducibility of your findings.[14]

Q3: What are the ethical considerations I need to be aware of when conducting seizure studies in rodents?

A3: Research involving animal models of seizures requires strict adherence to ethical guidelines to ensure animal welfare.[5][6] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[7]

Key considerations include:

  • Minimizing Pain and Distress: Procedures should be designed to minimize any potential pain, suffering, or distress to the animals.[5][6] This includes using the least severe model that can achieve the scientific objectives.[3]

  • Supportive Care: Provide appropriate supportive care, especially after seizure induction.[27] This may include providing a soft food source and ensuring easy access to water.[2]

  • Humane Endpoints: Establish clear criteria for when an animal should be removed from a study and euthanized to prevent prolonged suffering.[5][27]

  • The 3Rs (Replacement, Reduction, and Refinement): These principles should guide your experimental design.[6] Strive to replace animal use with alternatives where possible, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize animal suffering.[6]

Experimental Protocols

Here are detailed, step-by-step methodologies for two key anticonvulsant assays.

Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is for assessing the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.[28]

Materials:

  • Electroconvulsive shock generator with corneal electrodes.

  • Topical anesthetic (e.g., 0.5% tetracaine).

  • Saline solution (0.9%).

  • Test compound and vehicle.

Procedure:

  • Animal Preparation: Acclimate male ICR mice (23 ± 3 g) to the laboratory environment for at least 3-4 days.[28]

  • Dosing: Administer the test compound or vehicle to the animals (e.g., orally). The time between administration and the MES test should be based on the time to peak effect of the drug.[9]

  • Electrode Application: Apply a drop of topical anesthetic to the corneas of the mouse.[28] Then, apply a drop of saline to the corneal electrodes to ensure good electrical contact.[23]

  • Seizure Induction: Place the corneal electrodes on the eyes of the mouse and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[23][29]

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The animal is considered protected if it does not exhibit this response.[28]

  • Data Analysis: The anticonvulsant activity is expressed as the percentage of animals in each group that are protected from the tonic hindlimb extension.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test in Rats

This protocol is used to evaluate the potential of a compound to protect against clonic seizures induced by PTZ.[7]

Materials:

  • Pentylenetetrazol (PTZ).

  • Saline solution (0.9%).

  • Test compound and vehicle.

  • Observation chambers.

Procedure:

  • Animal Preparation: Acclimate male Sprague-Dawley rats to the laboratory for at least one week.

  • PTZ Solution Preparation: Dissolve PTZ in sterile 0.9% saline.[7] The solution should be prepared fresh before each experiment.[7][8]

  • Dosing: Administer the test compound or vehicle to the animals.

  • PTZ Administration: At the predetermined time point after test compound administration, inject a convulsive dose of PTZ (e.g., 68 mg/kg, s.c.) into a loose fold of skin on the back of the neck.[30]

  • Observation: Immediately place the animal in an individual observation chamber and observe for the onset and severity of seizures for at least 30 minutes.[30][31]

  • Seizure Scoring: Score the seizure severity using a modified Racine scale (see table below). The primary endpoint is typically the presence or absence of a generalized clonic seizure.

Score Behavioral Manifestation Seizure Type
0 No response, normal behaviorNo Seizure
1 Ear and facial twitchingFocal
2 Myoclonic jerks of the head and neckFocal
3 Clonic seizure of the forelimbsGeneralized
4 Clonic seizure with rearingGeneralized
5 Tonic-clonic seizure with loss of postural controlGeneralized
6 Severe tonic-clonic seizure leading to deathGeneralized

Table 2: Modified Racine Scale for Seizure Scoring in Rodents. Adapted from sources discussing seizure scoring scales.[10][32][33]

Visualizations

Experimental Workflow for Anticonvulsant Screening

Anticonvulsant_Screening_Workflow cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase P1 Animal Acclimation (≥3 days) P2 Randomization into Treatment Groups P1->P2 Group Assignment E1 Vehicle/Compound Administration P2->E1 Dosing E2 Seizure Induction (MES or PTZ) E1->E2 Challenge E3 Behavioral Observation & Seizure Scoring (Blinded) E2->E3 Observation A1 Data Analysis (% Protection or Seizure Score) E3->A1 Data Collection A2 Statistical Evaluation A1->A2 Analysis A3 Interpretation of Results A2->A3 Conclusion

Caption: A general workflow for conducting an anticonvulsant screening assay.

Troubleshooting Decision Tree for Inconsistent Results

Troubleshooting_Workflow cluster_check Initial Checks cluster_analysis Deeper Analysis cluster_solution Potential Solutions Start Inconsistent Results Observed C1 Review Experimental Protocol Start->C1 C2 Check Animal Records (Strain, Age, Sex) Start->C2 C3 Verify Compound/Vehicle Preparation Start->C3 A1 Was the observer blinded? C1->A1 S2 Standardize Animal Characteristics C2->S2 S3 Optimize Vehicle Formulation C3->S3 A2 Is the seizure scoring consistent? A1->A2 Yes S1 Implement Blinding & Retrain Observers A1->S1 No A3 Were environmental conditions stable? A2->A3 Yes A2->S1 No S4 Control Environmental Variables A3->S4 No End Refined Experiment A3->End Yes S1->End S2->End S3->End S4->End

Caption: A decision tree to guide troubleshooting of inconsistent experimental outcomes.

References

Scaling up the synthesis of 5-(4-Methylphenyl)isoxazole for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scaling the Synthesis of 5-(4-Methylphenyl)isoxazole

Welcome to the technical support guide for the scaled synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to preclinical quantities (multi-gram to kilogram scale). We will address common challenges, provide in-depth troubleshooting, and offer a validated protocol grounded in established chemical principles.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most robust and scalable method for synthesizing 5-substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1] For our target molecule, this compound, this involves the reaction of 4-methylbenzonitrile oxide with acetylene.

The nitrile oxide is a highly reactive intermediate and is almost always generated in situ to prevent its dimerization into a furoxan byproduct.[2] A common and effective method is the oxidation of the corresponding aldoxime, in this case, 4-methylbenzaldehyde oxime.[3] Various oxidants can be used, but for scalability, reagents like N-Chlorosuccinimide (NCS) or hypervalent iodine reagents are often preferred over aqueous bleach to simplify workup and improve thermal control.[4]

The overall reaction proceeds as follows:

  • Oxime Formation: 4-Methylbenzaldehyde reacts with hydroxylamine to form 4-methylbenzaldehyde oxime.

  • In Situ Nitrile Oxide Generation: The oxime is oxidized (e.g., with NCS in the presence of a base) to generate 4-methylbenzonitrile oxide.

  • [3+2] Cycloaddition: The nitrile oxide rapidly undergoes a concerted cycloaddition reaction with an alkyne to form the stable, aromatic isoxazole ring.[5][6]

G NitrileOxide NitrileOxide Alkyne Alkyne

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during the scale-up process.

Problem 1: Low or No Yield of the Desired Isoxazole Product

  • Q: My reaction yield is consistently below 50% upon scale-up. What are the most likely causes?

    A: Low yields in this cycloaddition are typically traced back to the stability and concentration of the nitrile oxide intermediate. Here are the primary factors to investigate:

    • Nitrile Oxide Dimerization: The most common side reaction is the dimerization of the nitrile oxide to form a stable furoxan.[3] This occurs when the concentration of the nitrile oxide is too high relative to the alkyne.

      • Solution: Employ slow addition of the oxidant (e.g., NCS solution) to the reaction mixture containing the oxime and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[2]

    • Incomplete Oxime Conversion: If the oxidation is inefficient, unreacted 4-methylbenzaldehyde oxime will remain, lowering the theoretical yield.

      • Solution: Ensure your oxidant is of high purity and used in a slight excess (e.g., 1.1-1.2 equivalents). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting oxime.

    • Poor Alkyne Availability: If using acetylene gas, inefficient bubbling or poor mass transfer in a large reactor can starve the reaction of the dipolarophile.

      • Solution: For gram-scale synthesis, consider using a more manageable alkyne source, such as calcium carbide which generates acetylene in situ upon addition of water, or using a protected acetylene equivalent that can be deprotected under the reaction conditions. Ensure vigorous stirring to maximize gas-liquid interface.

    • Incorrect Temperature: While the reaction is often run at room temperature, significant exotherms can occur during the oxidation step, especially at scale. Elevated temperatures can accelerate nitrile oxide decomposition.

      • Solution: Maintain strict temperature control. Use an ice bath during the addition of the oxidant and allow the reaction to warm slowly to room temperature. For larger scales (>100g), a properly sized reactor with a cooling jacket is essential.

Problem 2: Product is Impure, with a Persistent Side Product

  • Q: My NMR shows the correct product, but also a significant, inseparable impurity. What is it and how do I prevent it?

    A: The most likely impurity is the furoxan dimer mentioned previously. Its polarity can be very similar to the desired isoxazole, making chromatographic separation difficult at scale.

    • Identification: The furoxan (a 1,2,5-oxadiazole-2-oxide) has a distinct spectroscopic signature. You can confirm its presence with LC-MS, looking for a mass corresponding to double the molecular weight of the nitrile oxide intermediate.

    • Prevention over Cure: The best strategy is to prevent its formation. The slow addition of the oxidant is the most critical parameter.[2]

    • Purification Strategy: If the furoxan does form, recrystallization is often more effective than column chromatography for removal at scale. Experiment with mixed solvent systems, such as ethanol/water or ethyl acetate/heptane, to find conditions where the isoxazole product crystallizes out, leaving the more soluble furoxan in the mother liquor.

Problem 3: Reaction Fails or Stalls Upon Scale-Up

  • Q: My 1-gram scale reaction worked perfectly, but the 50-gram scale reaction failed to go to completion. What scale-up parameters are most critical?

    A: This is a classic scale-up challenge often related to mass and heat transfer.

    • Mixing and Mass Transfer: In a larger vessel, simple magnetic stirring may be insufficient. Pockets of high or low reagent concentration can form, leading to side reactions in one area and no reaction in another.

      • Solution: Use overhead mechanical stirring. Ensure the impeller is appropriately sized for the vessel and that a vortex is formed, indicating efficient mixing.

    • Heat Transfer: The surface-area-to-volume ratio decreases as you scale up. A 50g reaction generates 50 times the heat but has far less than 50 times the surface area to dissipate it. An uncontrolled exotherm can lead to runaway side reactions.

      • Solution: As stated before, strict external cooling is non-negotiable. The rate of addition of the oxidant must be adjusted for the larger scale; what took 10 minutes for 1g might need to be done over 1-2 hours for 50g to allow the cooling system to keep up.

    • Workup Issues: A successful lab-scale quench might not work at a larger scale. For instance, adding water to quench a reaction can create a large exotherm or lead to emulsion formation in a large reactor that is difficult to break.

      • Solution: Plan the quench carefully. A slow, controlled addition of the quenching agent with efficient cooling is critical. For workups involving extractions, ensure your separatory funnel or reactor is not more than 75% full to allow for proper mixing of layers.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which oxidant is best for generating the nitrile oxide from 4-methylbenzaldehyde oxime at scale?

    • A1: While N-Chlorosuccinimide (NCS) with a base like triethylamine is very common and effective, hypervalent iodine reagents such as iodobenzene diacetate (DIB) are excellent alternatives.[4] They often operate under very mild conditions and can lead to cleaner reactions, though they are more expensive.[4] For cost-effectiveness and efficiency at scale, NCS remains a top choice.

  • Q2: What is the optimal solvent system for this reaction?

    • A2: Dichloromethane (DCM) and chloroform are frequently used and perform well. They have good solubility for the oxime and the resulting isoxazole. However, for greener and safer process considerations, ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) are excellent alternatives that should be explored during process optimization.

  • Q3: What are the primary safety concerns for this process?

    • A3: The primary concerns are:

      • Exotherm: The in situ generation of the nitrile oxide can be highly exothermic. Strict temperature control is essential.

      • NCS: N-Chlorosuccinimide is an irritant and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

      • Solvent Handling: Use of chlorinated solvents requires handling in a well-ventilated fume hood.

      • Pressure: If using acetylene gas, ensure proper regulators and flowmeters are used, and that the system is not sealed to prevent pressure buildup.

  • Q4: How can I reliably confirm the purity and identity of the final this compound?

    • A4: A combination of techniques is required for regulatory compliance:

      • ¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.

      • LC-MS or GC-MS: To confirm the molecular weight and assess purity with high sensitivity.

      • Melting Point: A sharp melting point range is a good indicator of high purity.[7]

      • Elemental Analysis (CHN): To confirm the elemental composition.

Section 4: Scalable Experimental Protocol (10g Scale)

This protocol is a starting point for process development and should be optimized for your specific equipment and safety procedures.

Reagents:

  • 4-Methylbenzaldehyde oxime (10.0 g, 74.0 mmol)

  • N-Chlorosuccinimide (NCS) (10.8 g, 81.4 mmol, 1.1 eq)

  • Triethylamine (Et₃N) (15.0 mL, 107 mmol, 1.45 eq)

  • Ethyl Acetate (EtOAc) (200 mL)

  • Acetylene gas

Procedure:

  • To a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer, a thermometer, and a gas dispersion tube, add 4-methylbenzaldehyde oxime (10.0 g) and ethyl acetate (150 mL).

  • Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Begin bubbling acetylene gas through the mixture at a moderate rate.

  • In a separate flask, dissolve N-Chlorosuccinimide (10.8 g) and triethylamine (15.0 mL) in ethyl acetate (50 mL).

  • Using an addition funnel, add the NCS/triethylamine solution dropwise to the reaction flask over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue to bubble acetylene and stir the reaction at 0-5 °C for an additional 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting oxime.

  • Filter the reaction mixture to remove the succinimide byproduct and triethylamine hydrochloride salt. Wash the filter cake with a small amount of cold ethyl acetate.

  • Combine the filtrates and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude solid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Section 5: Data Summary & Expected Outcomes

The following table summarizes typical results for this synthesis when properly optimized.

ParameterExpected ValueNotes
Yield 65-85%Highly dependent on controlling the NCS addition rate and temperature.
Purity (Post-Recrystallization) >98% (by HPLC)A single recrystallization is often sufficient.
Appearance Off-white to white crystalline solid[7]
Melting Point 58-64 °C[7]
Key ¹H NMR Signals (CDCl₃) δ ~7.8 (d, 2H), ~7.3 (d, 2H), ~6.6 (s, 1H), ~2.4 (s, 3H)Aromatic and isoxazole protons, and methyl group.

Section 6: Workflow & Logic Diagrams

G A Setup & Cooldown (Oxime in EtOAc, 0-5 °C) B Introduce Acetylene A->B D Slow Addition of Oxidant (Maintain T < 10 °C) B->D C Prepare Oxidant Solution (NCS/Et3N in EtOAc) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Workup: Filtration E->F Reaction Complete G Workup: Aqueous Washes F->G H Drying & Concentration G->H I Purification (Recrystallization) H->I J Final Product Analysis (NMR, MS, MP) I->J

G Start Low Yield or Impure Product Q1 Is starting oxime consumed? (Check by TLC/LC-MS) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is furoxan dimer the major byproduct? (Check by MS) A1_Yes->Q2 Sol1 Problem: Inefficient Oxidation - Check NCS purity/activity - Increase oxidant equivalents (1.1-1.2x) - Ensure base is not quenching oxidant A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Problem: Nitrile Oxide Dimerization - Decrease oxidant addition rate - Improve cooling/temp control - Ensure efficient mixing A2_Yes->Sol2 Sol3 Problem: Other Side Reactions - Check alkyne source/purity - Analyze for solvent-related byproducts - Re-evaluate base compatibility A2_No->Sol3

Section 7: References

  • Benchchem. Technical Support Center: Synthesis of Substituted Isoxazoles. Available from: 3

  • Benchchem. Technical Support Center: Isoxazole Synthesis Optimization. Available from: 2

  • ChemHelp ASAP. 1,3-dipolar cycloaddition reactions. YouTube. Available from: --INVALID-LINK--

  • Wikipedia. 1,3-Dipolar cycloaddition. Available from: --INVALID-LINK--

  • The Organic Chemistry Tutor. cycloadditions with nitrile oxides. YouTube. Available from: --INVALID-LINK--

  • Mendelsohn, B. A., Lee, S., Kim, S., Teyssier, F., Aulakh, V. S., & Ciufolini, M. A. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539–1542. Available from: --INVALID-LINK--

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. Available from: --INVALID-LINK--

  • Chem-Impex. This compound. Available from: --INVALID-LINK--

References

Validation & Comparative

Isoxazole vs. Oxazole Isomers: A Head-to-Head Comparison of Biological Activity for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced differences between isomeric scaffolds can be the determining factor in the success of a therapeutic candidate. Isoxazole and oxazole, both five-membered aromatic heterocycles, are quintessential examples of such isomers. They share the same molecular formula (C₃H₃NO) but differ in the placement of their nitrogen and oxygen atoms—a seemingly subtle distinction that imparts significant variations in their physicochemical properties and, consequently, their biological activities.[1] This guide provides an in-depth, evidence-based comparison of isoxazole and oxazole isomers, moving beyond generalities to offer actionable insights and detailed experimental protocols to aid in rational drug design.

The Isomeric Difference: A Foundation in Physicochemical Properties

The core distinction between isoxazole and oxazole lies in the arrangement of their heteroatoms. In isoxazole, the nitrogen and oxygen atoms are adjacent (1,2-position), while in oxazole, they are separated by a carbon atom (1,3-position).[1] This structural variance directly influences the electron distribution within the aromatic ring, leading to measurable differences in key physicochemical parameters that govern a molecule's behavior in a biological system.

The proximity of the electronegative oxygen and nitrogen atoms in the isoxazole ring results in a significantly larger dipole moment compared to the oxazole ring. Furthermore, the isoxazole ring is a weaker base than the oxazole ring, as reflected in their respective pKa values.[2] These fundamental differences in polarity and basicity can profoundly impact a molecule's solubility, membrane permeability, and its ability to form crucial interactions with biological targets.

Table 1: Comparative Physicochemical Properties of Isoxazole and Oxazole

PropertyIsoxazoleOxazoleReference(s)
Structure Oxygen and nitrogen atoms are adjacent (1,2-position)Oxygen and nitrogen atoms are separated by a carbon (1,3-position)[2]
Molecular Formula C₃H₃NOC₃H₃NO[2]
Molar Mass 69.06 g/mol 69.06 g/mol [2]
pKa of conjugate acid -3.00.8[2]
Dipole Moment ~3.0 D~1.7 D[2]

Biological Activity: A Tale of Two Isomers in Action

Both isoxazole and oxazole are considered "privileged structures" in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates targeting a wide array of diseases.[2] However, the choice between these two scaffolds is far from arbitrary and is dictated by the specific structure-activity relationships (SAR) for a given biological target. The distinct electronic and steric profiles of isoxazole and oxazole can lead to significant differences in binding affinity and biological activity.

Case Study 1: Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

In the pursuit of treatments for obesity, inhibitors of diacylglycerol acyltransferase 1 (DGAT1) have been a key area of research. A comparative study of biaryl ureas featuring either 3-phenylisoxazole or 5-phenyloxazole moieties revealed a stark difference in potency. The isoxazole-containing analogs demonstrated significantly greater inhibitory activity against DGAT1 than their oxazole counterparts.[1]

Case Study 2: Stearoyl-CoA Desaturase (SCD) Inhibition

Conversely, in the context of stearoyl-CoA desaturase (SCD) inhibition, a target in oncology and metabolic diseases, an isoxazole-oxazole hybrid compound displayed superior potency compared to isoxazole-isoxazole hybrids.[1] This highlights the context-dependent nature of these scaffolds' contributions to biological activity.

Antibacterial Activity

The versatility of these isomers extends to antibacterial drug discovery. Isoxazole-oxazole hybrids have been shown to exhibit potent and specific activity against various bacterial strains, underscoring the potential of combining these two scaffolds to achieve desired antimicrobial profiles.[1]

Table 2: Comparative Biological Activity of Isoxazole and Oxazole Analogs

Target/ActivityIsoxazole AnalogOxazole AnalogKey FindingReference
DGAT1 Inhibition (IC50) 64 nM >1000 nMIsoxazole analog is significantly more potent.[1]
SCD1 Inhibition (IC50) 45 µM (isoxazole-isoxazole hybrid)Potent (isoxazole-oxazole hybrid)Isoxazole-oxazole hybrid shows greater potency.[1]
Antibacterial Activity (MIC) Potent and specific activity observed in isoxazole-oxazole hybrids.Potent and specific activity observed in isoxazole-oxazole hybrids.Hybrid structures show promise.[1]

Metabolic Stability: A Critical Consideration

A crucial aspect of drug design is understanding a compound's metabolic fate. The isoxazole ring, with its relatively weak N-O bond, is susceptible to reductive cleavage under certain biological conditions.[2] This metabolic pathway can be a double-edged sword. In some cases, it can lead to the formation of an active metabolite, as seen with the anti-inflammatory drug leflunomide, which is converted to its active form via isoxazole ring opening. However, in other instances, this metabolic instability can lead to rapid clearance and reduced bioavailability. The oxazole ring is generally considered to be more metabolically stable in this regard.

Experimental Protocols for Comparative Evaluation

To ensure the trustworthiness and reproducibility of findings, detailed and robust experimental protocols are paramount. The following are step-by-step methodologies for key assays used to compare the biological activity and metabolic stability of isoxazole and oxazole isomers.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of a compound against a bacterial strain.

Workflow for Broth Microdilution MIC Testing

G cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading prep_agent Prepare stock solution of test agent prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) serial_dilution Perform 2-fold serial dilutions of test agent in broth in a 96-well plate prep_inoculum->serial_dilution add_inoculum Inoculate wells with bacterial suspension serial_dilution->add_inoculum controls Include sterility and growth controls add_inoculum->controls incubate Incubate at 37°C for 18-24 hours read_mic Visually inspect for turbidity and determine MIC incubate->read_mic cluster_plate cluster_plate cluster_plate->incubate

Caption: Workflow for Broth Microdilution MIC Testing.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (isoxazole or oxazole analog) in a suitable solvent.[3] Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[3]

  • Preparation of Inoculum: Grow the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[2]

Protocol 2: Cell-Free (Microsomal) DGAT1 Activity Assay

This assay measures the direct inhibitory effect of a compound on the DGAT1 enzyme.

Methodology:

  • Enzyme Source: Use human small intestinal microsomes as the source of DGAT1.[4]

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the test compound (isoxazole or oxazole analog) at various concentrations.

  • Substrates: Add the substrates, dioleoyl glycerol and radiolabeled palmitoleoyl-CoA, to initiate the reaction.[4]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Termination and Detection: Stop the reaction and extract the lipids. Quantify the formation of radiolabeled triglycerides using liquid scintillation counting to determine the extent of DGAT1 inhibition.

Protocol 3: Cytochrome P450 (CYP) Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.

Workflow for CYP450 Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare test compound solution prep_microsomes Prepare liver microsomes and NADPH cofactor incubate Incubate compound with microsomes and NADPH at 37°C prep_microsomes->incubate time_points Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points quench Quench reaction with cold acetonitrile time_points->quench centrifuge Centrifuge to pellet protein lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calculate Calculate percent of parent compound remaining over time lcms->calculate cluster_reaction cluster_reaction cluster_reaction->centrifuge

Caption: Workflow for CYP450 Metabolic Stability Assay.

Methodology:

  • Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (human or other species), phosphate buffer, and the test compound.

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.[5]

  • Time Course: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (typically cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.[5][6]

  • Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance.

Conclusion: Making an Informed Choice

The decision to employ an isoxazole or an oxazole scaffold in a drug discovery program is a nuanced one, with no single answer being universally correct. The evidence suggests that the isomeric difference between these two heterocycles can lead to profound changes in biological activity, driven by their distinct electronic and steric properties.[1] Isoxazoles, with their larger dipole moment and weaker basicity, may offer advantages in certain contexts. However, the potential for metabolic cleavage of the isoxazole ring must be carefully considered and evaluated.

Ultimately, the biological activity of these isomers is highly dependent on the specific molecular target and the substitution patterns on the heterocyclic core.[1] The most prudent approach in drug discovery is to synthesize and evaluate both isoxazole and oxazole analogs in parallel. This head-to-head comparison, guided by the robust experimental protocols outlined in this guide, will provide the empirical data necessary to make an informed decision and select the optimal scaffold for a given therapeutic target. Future research focusing on direct comparative studies will further illuminate the intricate structure-activity relationships of these versatile heterocycles, paving the way for the next generation of innovative medicines.

References

A Comparative Analysis of 5-(4-Methylphenyl)isoxazole and Phenytoin in Preclinical Anticonvulsant Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective anticonvulsant therapies, the preclinical evaluation of new chemical entities is a critical step. This guide provides a comparative overview of the anticonvulsant potential of 5-(4-Methylphenyl)isoxazole against the established benchmark, phenytoin. By examining their mechanisms of action, and efficacy and neurotoxicity profiles through standard preclinical models, we aim to offer a data-driven perspective for researchers in the field of epilepsy drug discovery.

Introduction: The Landscape of Anticonvulsant Drug Discovery

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, underscoring the urgent need for novel therapeutic agents with improved efficacy and tolerability.[1] Preclinical screening in animal models remains a cornerstone of AED discovery, with the maximal electroshock (MES) seizure test serving as a primary model for generalized tonic-clonic seizures.[2] This model is particularly adept at identifying compounds that prevent seizure spread, a key characteristic of many effective anticonvulsants, including phenytoin.[2]

Chemical Structures at a Glance

A fundamental aspect of understanding the pharmacological differences between this compound and phenytoin lies in their distinct chemical structures.

Phenytoin: A hydantoin derivative, characterized by a five-membered ring structure.

This compound: An isoxazole derivative, featuring a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, substituted with a 4-methylphenyl (p-tolyl) group.

Mechanism of Action: A Tale of Two Molecules

Phenytoin: The Established Sodium Channel Blocker

Phenytoin's primary mechanism of anticonvulsant action is well-established and centers on the voltage-gated sodium channels in neuronal cell membranes.[3][4] During a seizure, neurons exhibit abnormal, high-frequency firing. Phenytoin selectively binds to the inactive state of these sodium channels, a conformation they enter after an action potential.[3] This binding stabilizes the inactive state, prolonging the refractory period during which the neuron cannot fire another action potential.[1][3] By slowing the recovery of these channels, phenytoin effectively filters out sustained high-frequency neuronal discharges, thereby preventing the spread of seizure activity from the focal point without significantly affecting normal, lower-frequency neuronal activity.[1][4]

This compound and the Isoxazole Class: Emerging Modulators of Neuronal Excitability

While the precise mechanism of action for this compound is not as extensively characterized as that of phenytoin, studies on various isoxazole derivatives suggest that they may also exert their anticonvulsant effects through modulation of ion channels. Some isoxazole derivatives have been shown to interact with voltage-gated sodium channels, similar to phenytoin. Additionally, research into other isoxazole-containing compounds has indicated potential interactions with GABAergic systems, which are the primary inhibitory neurotransmitter systems in the brain. It is plausible that this compound shares one or more of these mechanisms, contributing to a reduction in neuronal hyperexcitability. Further mechanistic studies are required to fully elucidate its pharmacological profile.

Comparative Efficacy: Insights from the Maximal Electroshock (MES) Seizure Model

The MES test is a robust preclinical model for assessing the ability of a compound to prevent the spread of seizures, mimicking generalized tonic-clonic seizures in humans.[2] The endpoint of this test is the abolition of the tonic hindlimb extension phase of the seizure.[2]

It is important to note that other isoxazole derivatives have shown significant potency. For instance, certain enaminone isoxazole derivatives have reported oral ED₅₀ values in rats as low as 28.1 mg/kg in the MES test. This highlights the potential within the isoxazole chemical class to produce highly active anticonvulsant compounds.

For a quantitative benchmark, the following table presents typical ED₅₀ values for phenytoin in the MES test in rodents.

Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Test

CompoundAnimal ModelRoute of AdministrationED₅₀ (mg/kg)
Phenytoin RatOral20-40
Phenytoin MouseIntraperitoneal9.5

Note: ED₅₀ values can vary depending on the specific strain of animal and experimental conditions.

Neurotoxicity Assessment: The Rotarod Test

A critical aspect of drug development is assessing the potential for adverse effects. The rotarod test is a standard method for evaluating motor coordination and neurological deficits in rodents.[7] An animal's ability to remain on a rotating rod is a measure of its motor skills and balance, and impairment can indicate neurotoxicity.[7] The TD₅₀ (median toxic dose) is the dose at which 50% of the animals exhibit a defined toxic effect, in this case, falling off the rotarod.

Phenytoin is known to cause dose-dependent neurotoxicity, with symptoms including ataxia, nystagmus, and sedation. This is reflected in its performance in the rotarod test.

While specific TD₅₀ data for this compound is not available, studies on other isoxazole derivatives have shown promising safety profiles. For example, some enaminone isoxazole derivatives exhibited a TD₅₀ greater than 500 mg/kg in rats, indicating a wide therapeutic window.

Table 2: Neurotoxicity Profile in the Rotarod Test

CompoundAnimal ModelRoute of AdministrationTD₅₀ (mg/kg)
Phenytoin RatOral60-100
Phenytoin MouseIntraperitoneal65.7

Note: TD₅₀ values can vary depending on the specific strain of animal and experimental conditions.

Experimental Protocols

To ensure the reproducibility and validity of preclinical data, standardized experimental protocols are essential. The following are detailed methodologies for the Maximal Electroshock (MES) test and the Rotarod test in rats.

Maximal Electroshock (MES) Seizure Test Protocol

This protocol is designed to induce a maximal seizure in rats to evaluate the anticonvulsant properties of a test compound.

Materials and Equipment:

  • Male Wistar rats (150-200g)

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% Saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Test compound (this compound) and vehicle

  • Standard drug (Phenytoin)

  • Animal restrainers

Procedure:

  • Animal Acclimation: Acclimate rats to the laboratory environment for at least 3 days prior to the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=8-10 per group). Administer the test compound, phenytoin, or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of the administered compound, which should be determined in a preliminary study.

  • Electrode Application: At the designated time, gently restrain the rat and apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.

  • Stimulus Delivery: Place the corneal electrodes and deliver a suprathreshold electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds).[2]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Determine the ED₅₀ value using a suitable statistical method (e.g., probit analysis).

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Rotarod Neurotoxicity Test Protocol

This protocol assesses the effect of a test compound on motor coordination and balance in rats.

Materials and Equipment:

  • Male Wistar rats (150-200g)

  • Rotarod apparatus for rats

  • Test compound (this compound) and vehicle

  • Standard drug (Phenytoin)

Procedure:

  • Animal Training: Train the rats on the rotarod at a constant speed (e.g., 10-15 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days prior to the experiment. Animals that are unable to remain on the rod for a predetermined time (e.g., 1 minute) are excluded.

  • Grouping and Dosing: On the test day, divide the trained animals into groups (n=8-10 per group). Administer the test compound, phenytoin, or vehicle at various doses.

  • Testing: At the time of peak effect, place each rat on the rotating rod.

  • Observation: Record the latency to fall from the rod for each animal over a set period (e.g., 2 minutes). An animal is considered to have failed the test if it falls off the rod or passively rotates with it.

  • Data Analysis: Record the number of animals that fail the test in each group. Calculate the TD₅₀ value using a suitable statistical method (e.g., probit analysis).

Caption: Experimental workflow for the Rotarod neurotoxicity test.

Conclusion and Future Directions

The available preclinical data suggests that the isoxazole scaffold holds promise in the development of new anticonvulsant agents. While direct quantitative comparisons of this compound to phenytoin are currently limited by the lack of specific ED₅₀ and TD₅₀ data for the former, qualitative evidence indicates that isoxazole derivatives possess anticonvulsant properties. The established efficacy and well-characterized mechanism of phenytoin provide a robust benchmark for these future investigations.

To definitively ascertain the therapeutic potential of this compound, further studies are imperative. The determination of its ED₅₀ in the MES model and its TD₅₀ in the rotarod test will be crucial for calculating its protective index (TD₅₀/ED₅₀) and directly comparing its efficacy and safety profile with that of phenytoin and other standard AEDs. Elucidating its precise mechanism of action will also be vital in understanding its potential clinical applications and advantages.

References

A Comparative Study of Benzoxazole and Benzisoxazole Isomers in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds in Oncology Drug Discovery

In the landscape of medicinal chemistry, privileged scaffolds serve as foundational frameworks for the development of novel therapeutic agents. Among these, the benzofused heterocyclic compounds, benzoxazole and benzisoxazole, have garnered significant attention for their broad spectrum of biological activities, most notably in the realm of oncology.[1] While structurally similar as isomers, the subtle difference in the arrangement of the nitrogen and oxygen atoms within the five-membered ring imparts distinct electronic properties and three-dimensional shapes to their derivatives.[1] This, in turn, can profoundly influence their pharmacokinetic profiles, target-binding affinities, and ultimately, their therapeutic efficacy.

This guide provides an in-depth, objective comparison of benzoxazole and benzisoxazole isomers as anticancer agents. We will delve into their differential mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation, supported by experimental data. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design and advance the next generation of cancer therapeutics based on these versatile scaffolds.

At a Glance: Benzoxazole vs. Benzisoxazole in Oncology

FeatureBenzoxazoleBenzisoxazole
Core Structure Fused benzene and 1,3-oxazole ringsFused benzene and 1,2-isoxazole rings
Key Anticancer Mechanisms Inhibition of receptor tyrosine kinases (e.g., VEGFR-2), DNA topoisomerase II inhibition, induction of apoptosis via NF-κB modulation, Aryl Hydrocarbon Receptor (AhR) agonism.[1][2]Inhibition of enzymes crucial for cancer cell survival, induction of apoptosis, anti-angiogenic effects.[1][3]
Representative Cancer Cell Line Activity Breast (MCF-7), Lung (A549), Colon (HT-29).[1][2]Breast (MCF-7, MDAMB-231), Colon (HT-29), Prostate (DU-145, PC3).[3][4][5]

Unraveling the Anticancer Mechanisms: A Tale of Two Scaffolds

While both benzoxazole and benzisoxazole derivatives have demonstrated significant potential as anticancer agents, their pathways to inducing cancer cell death often diverge. The choice of scaffold can, therefore, be a critical decision in a drug discovery program, depending on the desired molecular target and therapeutic strategy.

The Benzoxazole Approach: Targeting Key Signaling Cascades

Benzoxazole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

One of the prominent mechanisms of action for several benzoxazole derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[2] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] By blocking the ATP-binding site of VEGFR-2, benzoxazole derivatives can effectively halt the downstream signaling cascade, leading to an anti-angiogenic effect and tumor growth inhibition.

Another important target for benzoxazole-based compounds is DNA topoisomerase II, an enzyme essential for DNA replication and cell division.[2] Inhibition of this enzyme leads to DNA damage, cell cycle arrest, and ultimately, apoptosis. Furthermore, many benzoxazole compounds have been shown to induce apoptosis through the modulation of the NF-κB signaling pathway and the Bcl-2 family of proteins.[1][2]

A fascinating and distinct mechanism for some benzoxazole derivatives is their action as agonists of the Aryl Hydrocarbon Receptor (AhR).[2][6] For instance, the anticancer prodrug Phortress, a benzothiazole analog, has an active metabolite that is a potent AhR agonist, leading to the expression of cytochrome P450 CYP1A1 and subsequent anticancer activity.[6] Researchers have successfully designed benzoxazole bioisosteres of Phortress that exhibit significant anticancer activity, likely through a similar mechanism.[6]

benzoxazole_mechanisms cluster_vegfr VEGFR-2 Inhibition cluster_topo Topoisomerase II Inhibition cluster_ahr AhR Agonism benzoxazole1 Benzoxazole Derivative vegfr2 VEGFR-2 benzoxazole1->vegfr2 Inhibits pi3k_akt PI3K/Akt Pathway vegfr2->pi3k_akt Activates angiogenesis Angiogenesis pi3k_akt->angiogenesis Promotes benzoxazole2 Benzoxazole Derivative topo2 Topoisomerase II benzoxazole2->topo2 Inhibits topo2->dna_replication Enables apoptosis1 Apoptosis topo2->apoptosis1 Induces benzoxazole3 Benzoxazole Derivative ahr Aryl Hydrocarbon Receptor (AhR) benzoxazole3->ahr Activates cyp1a1 CYP1A1 Expression ahr->cyp1a1 Induces anticancer_activity Anticancer Activity cyp1a1->anticancer_activity Leads to

Caption: Potential anticancer mechanisms of action for benzoxazole derivatives.

The Benzisoxazole Strategy: A Focus on Apoptosis and Anti-Angiogenesis

Benzisoxazole derivatives have also emerged as a promising class of anticancer compounds, with their mechanisms often centered around the induction of apoptosis and the inhibition of angiogenesis.[1][3] While direct comparative studies with their benzoxazole isomers are limited, the available data suggest that the position of the nitrogen atom in the oxazole ring significantly influences the anticancer potency and selectivity.[1]

Recent studies have highlighted the ability of novel benzisoxazole derivatives to induce apoptosis and inhibit angiogenesis, particularly in aggressive cancer models like Triple Negative Breast Cancer (TNBC).[3] For example, a synthesized benzisoxazole derivative, 3-(1-((3-(3-(Benzyloxy)-4-methoxyphenyl)- 4,5-dihydroisoxazole-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d] isoxazole (compound 7e), demonstrated significant cytotoxicity and induced 81.3% cell death in in vitro assays.[3] The anti-tumor effects of this compound were attributed to the inhibition of neovascularization and the induction of apoptosis.[3]

Furthermore, this particular benzisoxazole derivative was found to inhibit the proliferation and cell migration induced by Metastasis-Associated protein 1 (MTA1), a protein known to play a major role in angiogenesis.[3] This suggests a targeted mechanism of action that could be particularly effective in preventing tumor growth and metastasis.

benzisoxazole_mechanisms cluster_apoptosis Apoptosis Induction cluster_angiogenesis Anti-Angiogenesis benzisoxazole1 Benzisoxazole Derivative caspases Caspase Activation benzisoxazole1->caspases apoptosis Apoptosis caspases->apoptosis benzisoxazole2 Benzisoxazole Derivative mta1 MTA1 Protein benzisoxazole2->mta1 Inhibits neovascularization Neovascularization mta1->neovascularization Promotes

Caption: Key anticancer mechanisms of action for benzisoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of both benzoxazole and benzisoxazole derivatives is highly dependent on the nature and position of the substituents on the aromatic rings. Understanding these SARs is crucial for the rational design of more potent and selective drug candidates.

For Benzoxazole Derivatives:

  • Substitution at the 2-position: The 2-position of the benzoxazole ring is a common site for modification, and the introduction of aryl groups at this position is often associated with potent anticancer activity.[2]

  • Substitution at the 5-position: Halogen atoms (e.g., chlorine) or methyl groups at the 5-position can significantly influence biological activity.[2]

  • Hybrid Molecules: Linking the benzoxazole scaffold with other heterocyclic moieties, such as 1,3,4-oxadiazole or piperazine, has led to the development of highly potent anticancer agents.[2][7]

For Benzisoxazole Derivatives:

  • Substitution at the 3-position: The nature of the substituent on the phenyl ring at the 3-position of the benzisoxazole core plays a crucial role in determining anticancer activity.[8]

  • Substitution on the Benzo Ring: The introduction of electron-withdrawing groups, such as a nitro group at the 6-position, has been shown to significantly enhance anticancer activity compared to unsubstituted analogs.[8]

Comparative In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative benzoxazole and benzisoxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is presented. Lower IC50 values indicate higher anticancer activity.

Table 1: In Vitro Anticancer Activity of Representative Benzoxazole Derivatives

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
Benzoxazole-1,3,4-oxadiazole hybridHT-29 (Colon)<1[2]
5-Methylbenzo[d]oxazole derivativeA549 (Lung)2.5[2]
2-(4-Methoxyphenyl)benzoxazoleMCF-7 (Breast)5.2[2]
Naphthoxazole with chlorine on benzenediolT47D (Breast)2.18 - 2.89[9]

Table 2: In Vitro Anticancer Activity of Representative Benzisoxazole Derivatives

Compound/IsomerCell LineIC50 (µM)Reference
Estradiol-benzisoxazole hybridDU-145 (Prostate)<10[5]
Estradiol-benzisoxazole hybridPC3 (Prostate)<10[5]
2-Allylbenzo[d]isoxazol-3(2H)-one derivative (3b)HT-29 (Colon)Not specified, but identified as a "best hit"[10]
Compound 7eMDAMB-231 (Breast)50.36 ± 1.7[3]

Note: The data is compiled from various sources, and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols: A Guide to In Vitro Evaluation

The evaluation of the anticancer activity of benzoxazole and benzisoxazole derivatives typically involves a series of in vitro assays to determine cytotoxicity, effects on cell proliferation, and the mechanism of cell death. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the general procedure for determining the cytotoxic activity of benzoxazole and benzisoxazole isomers against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Benzoxazole or benzisoxazole test compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_assay_workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation cell_seeding->incubation1 compound_treatment Compound Treatment (Varying Concentrations) incubation1->compound_treatment incubation2 24-48h Incubation compound_treatment->incubation2 mtt_addition MTT Addition incubation2->mtt_addition incubation3 4h Incubation mtt_addition->incubation3 formazan_solubilization Formazan Solubilization (DMSO) incubation3->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT assay.

Conclusion and Future Directions

Both benzoxazole and benzisoxazole isomers represent privileged scaffolds in medicinal chemistry with a broad spectrum of anticancer activities. While direct comparative studies are limited, the available data suggest that subtle changes in the heterocyclic ring structure can significantly impact their pharmacological profiles. Benzoxazole derivatives have shown strong potential, particularly as anticancer agents targeting specific signaling pathways like VEGFR-2 and through mechanisms like AhR agonism.[1][2][6] Benzisoxazole derivatives also exhibit a wide array of activities, with a notable focus on inducing apoptosis and inhibiting angiogenesis.[1][3]

Future research should focus on the synthesis and side-by-side biological evaluation of isomeric pairs to provide a more definitive comparison and to guide the rational design of new therapeutic agents. Such studies will be crucial for elucidating the nuanced structure-activity relationships and for ultimately translating the promising preclinical findings of both benzoxazole and benzisoxazole-based compounds into clinical applications for the treatment of cancer.

References

A Comparative Analysis of 5-(4-Methylphenyl)isoxazole Derivatives and Standard Antibiotics: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-present battle against antimicrobial resistance, the scientific community is in a constant search for novel chemical entities that can effectively combat pathogenic bacteria. Among the promising candidates, isoxazole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial properties.[1][2] This guide provides a detailed comparison of the efficacy of 5-(4-Methylphenyl)isoxazole derivatives against standard antibiotics, offering insights into their mechanisms of action and the experimental methodologies used for their evaluation.

Comparative Efficacy: A Quantitative Look at Antibacterial Activity

The true measure of an antibacterial agent lies in its ability to inhibit bacterial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying this efficacy. The following table summarizes the available MIC data for representative this compound derivatives and a selection of standard antibiotics against common Gram-positive and Gram-negative bacteria. It is important to note that direct comparative studies for a wide range of these specific isoxazole derivatives are limited; therefore, data from closely related analogues are included to provide a broader perspective.

Compound/AntibioticTarget OrganismMIC (µg/mL)Reference
Isoxazole Derivatives
2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazoleStaphylococcus aureus ATCC 6538> 225[3]
2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazoleBacillus subtilis ATCC 6683> 225[3]
2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazoleEscherichia coli ATCC 25922> 225[3]
2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazolePseudomonas aeruginosa ATCC 27853> 225[3]
5-(p-tolyl)-isoxazole derivative (TPI-5)Staphylococcus aureus62.5
5-(p-tolyl)-isoxazole derivative (TPI-5)Bacillus subtilis125
5-(p-tolyl)-isoxazole derivative (TPI-5)Escherichia coli125
Standard Antibiotics
VancomycinStaphylococcus aureus (MRSA) ATCC 433001-2[4]
CiprofloxacinStaphylococcus aureus (MRSA) ATCC 433000.25-1[4]
CiprofloxacinEscherichia coli ATCC 259220.004-0.015[4]
ColistinEscherichia coli ATCC 259220.25-1[4]
AmpicillinEscherichia coliVaries[5]
StreptomycinStaphylococcus aureusVaries[6]

Unraveling the Mechanism of Action

The efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. While the precise molecular targets of many isoxazole derivatives are still under investigation, current research suggests a multi-faceted approach to their antibacterial activity.

Isoxazole Derivatives: The proposed mechanisms for isoxazole derivatives often involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.[1] The presence of the isoxazole ring, a bioisostere for various functional groups, allows these compounds to interact with a range of biological targets. Some studies suggest that the N-O bond in the isoxazole ring can be cleaved under certain physiological conditions, leading to the formation of reactive species that can damage cellular components.[5]

Standard Antibiotics: In contrast, standard antibiotics have well-defined mechanisms of action:

  • Vancomycin (a glycopeptide): Inhibits cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.

  • Ciprofloxacin (a fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair in both Gram-positive and Gram-negative bacteria.

  • Colistin (a polymyxin): Disrupts the integrity of the outer membrane of Gram-negative bacteria by interacting with lipopolysaccharides.

  • Ampicillin (a β-lactam): Inhibits the transpeptidase enzymes that catalyze the final step of peptidoglycan synthesis, leading to cell wall instability and lysis.

  • Streptomycin (an aminoglycoside): Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.

G cluster_0 Isoxazole Derivatives cluster_1 Standard Antibiotics Enzyme Inhibition Enzyme Inhibition Membrane Disruption Membrane Disruption Reactive Species Formation Reactive Species Formation Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition DNA Replication Inhibition DNA Replication Inhibition Protein Synthesis Inhibition Protein Synthesis Inhibition Outer Membrane Disruption Outer Membrane Disruption Isoxazole Derivatives Isoxazole Derivatives Isoxazole Derivatives->Enzyme Inhibition Isoxazole Derivatives->Membrane Disruption Isoxazole Derivatives->Reactive Species Formation Vancomycin Vancomycin Vancomycin->Cell Wall Synthesis Inhibition Ampicillin Ampicillin Ampicillin->Cell Wall Synthesis Inhibition Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA Replication Inhibition Streptomycin Streptomycin Streptomycin->Protein Synthesis Inhibition Colistin Colistin Colistin->Outer Membrane Disruption

Caption: Proposed mechanisms of action for isoxazole derivatives and standard antibiotics.

Experimental Methodologies: The Foundation of Efficacy Determination

The reliability of antimicrobial susceptibility data hinges on the use of standardized and validated experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[7][8][9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., a this compound derivative) is prepared at a high concentration in a suitable solvent.

  • Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antimicrobial concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus or E. coli) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well remains clear).

G A Prepare Antimicrobial Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate D->E F Read MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for the Broth Microdilution Method to determine MIC.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterium to various antimicrobial agents.

Step-by-Step Protocol:

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agents (both the isoxazole derivatives and standard antibiotics) are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the agent.

G A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Antimicrobial-impregnated Disks B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E F Interpret Results (S/I/R) E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.

Discussion and Future Perspectives

The available data suggests that while some this compound derivatives exhibit antibacterial activity, their potency may not yet surpass that of established standard antibiotics against common bacterial strains. However, the true potential of this class of compounds may lie in their efficacy against multi-drug resistant (MDR) bacteria or their use in combination therapies to enhance the activity of existing antibiotics.

The versatility of the isoxazole scaffold allows for extensive chemical modification, opening up avenues for the synthesis of new derivatives with improved potency and a broader spectrum of activity. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core to identify key structural features that enhance antibacterial activity.

  • Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets of these compounds in bacteria.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising derivatives in animal models of infection to assess their therapeutic potential and safety profiles.

References

A Researcher's Guide to Cross-Validating Molecular Docking with In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is not merely advantageous; it is essential. Structure-based drug design (SBDD), particularly molecular docking, offers a powerful computational microscope to predict how a potential drug molecule (a ligand) might bind to its protein target.[1][2] However, these in silico predictions are theoretical and must be anchored in biological reality. This is where in vitro enzyme assays provide the crucial experimental validation, quantifying the actual functional effect of the compound on the enzyme's activity.

This guide provides a comprehensive walkthrough of the principles, protocols, and critical analysis required to cross-validate molecular docking results with in vitro enzyme inhibition data. We will explore the causality behind experimental choices, address the common pitfalls, and establish a self-validating workflow to ensure the integrity of your findings.

The Two Pillars: Understanding the Methodologies

Successful cross-validation begins with a deep understanding of the strengths and inherent limitations of each technique.

Pillar 1: Molecular Docking - Predicting the Handshake

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[3] The process involves two main steps:

  • Sampling: Generating a large number of possible orientations and conformations of the ligand within the target's binding site.

  • Scoring: Evaluating and ranking these poses using a scoring function, which estimates the binding free energy. The result is typically given as a negative value in kcal/mol, where a more negative score suggests a stronger predicted binding affinity.[4][5]

The fundamental premise is that a compound that fits well geometrically and energetically into the active site of an enzyme is more likely to be an effective inhibitor.[6] However, scoring functions are approximations and do not perfectly capture the complex biophysical reality of molecular recognition, which is a major reason why direct correlation with experimental data can be challenging.[7]

Pillar 2: In Vitro Enzyme Assays - Measuring the Effect

In vitro enzyme assays are laboratory procedures that measure the rate of an enzyme-catalyzed reaction under controlled conditions.[8] To assess an inhibitor, we measure how its presence affects this rate. The most common metric derived from these assays is the Half-Maximal Inhibitory Concentration (IC50) .

  • IC50: This is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[9] It is a direct, quantitative measure of a compound's potency. A lower IC50 value indicates a more potent inhibitor. The determination of IC50 is crucial for comparing the effectiveness of different compounds and is a cornerstone of early-stage drug discovery.[10]

Integrated Validation Workflow

A robust cross-validation strategy follows a logical progression from computational prediction to experimental verification. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Computational Phase (In Silico) cluster_1 Experimental Phase (In Vitro) cluster_2 Cross-Validation Target_Prep Target Protein Preparation Docking Molecular Docking (e.g., AutoDock Vina) Target_Prep->Docking Ligand_Prep Ligand Library Preparation Ligand_Prep->Docking Analysis Pose Analysis & Ranking by Score Docking->Analysis Hit_Selection Hit Selection Analysis->Hit_Selection Top Candidates Correlation Correlate Docking Score vs. IC50 Analysis->Correlation Assay_Dev Enzyme Assay Development Hit_Selection->Assay_Dev IC50_Det IC50 Determination Assay_Dev->IC50_Det SAR_Analysis SAR Analysis IC50_Det->SAR_Analysis IC50_Det->Correlation Final_Validation Validated Hits Correlation->Final_Validation Identify Concordant & Discordant Results

Caption: Integrated workflow for cross-validating computational and experimental results.

Detailed Experimental Protocols

Adherence to rigorous, well-documented protocols is paramount for generating reproducible and trustworthy data.

Protocol 1: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide for performing a basic molecular docking experiment using AutoDock Vina, a widely used open-source docking program.[11][12]

G PDB 1. Obtain Receptor Structure (e.g., from PDB) Prep_Receptor 2. Prepare Receptor (Remove water, add hydrogens) Output: receptor.pdbqt PDB->Prep_Receptor Grid_Box 4. Define Search Space (Grid Box Generation) Prep_Receptor->Grid_Box Config 5. Create Configuration File (receptor, ligand, grid params) Prep_Receptor->Config Prep_Ligand 3. Prepare Ligand (Define rotatable bonds) Output: ligand.pdbqt Prep_Ligand->Config Grid_Box->Config Run_Vina 6. Run AutoDock Vina Config->Run_Vina Analyze 7. Analyze Results (Binding energies, poses) Run_Vina->Analyze

Caption: Step-by-step workflow for a typical molecular docking experiment.

Methodology:

  • Receptor Preparation:

    • Obtain the 3D structure of the target enzyme, typically from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools (MGLTools).[13] This involves removing water molecules, repairing any missing atoms, and adding polar hydrogen atoms.

    • Save the prepared receptor in the PDBQT file format (e.g., protein.pdbqt). This format includes atomic charges and atom types required by Vina.

  • Ligand Preparation:

    • Obtain the 3D structure of the ligand(s) to be docked.

    • Using MGLTools, load the ligand and detect its rotatable bonds. The flexibility of the ligand is a key aspect of the docking process.[14]

    • Save the prepared ligand(s) in the PDBQT format (e.g., ligand.pdbqt).

  • Grid Box Definition:

    • Define the search space for the docking simulation. This is a three-dimensional grid that encompasses the enzyme's active site.

    • The size and center of this grid box are critical parameters. If a known inhibitor is co-crystallized with the protein, the box should be centered on its location.

  • Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and parameters for the Vina calculation. This includes:

      • receptor = protein.pdbqt

      • ligand = ligand.pdbqt

      • Coordinates for the grid box center (center_x, center_y, center_z).

      • Dimensions of the grid box (size_x, size_y, size_z).

      • out = results.pdbqt (specifies the output file).

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log results.log.

  • Results Analysis:

    • The output file (results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Use visualization software (e.g., PyMOL, Chimera) to inspect the top-ranked poses.[15] Analyze the key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the active site residues.[16]

Protocol 2: In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 value of a compound using a spectrophotometric assay, which measures changes in absorbance over time.[17]

G Reagent_Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stocks) Serial_Dilution 2. Inhibitor Serial Dilution Reagent_Prep->Serial_Dilution Assay_Setup 3. Assay Plate Setup (Enzyme + Inhibitor + Controls) Serial_Dilution->Assay_Setup Pre_Incubate 4. Pre-incubation Assay_Setup->Pre_Incubate Initiate_Rxn 5. Initiate Reaction (Add Substrate) Pre_Incubate->Initiate_Rxn Measure 6. Kinetic Measurement (e.g., Spectrophotometer) Initiate_Rxn->Measure Data_Analysis 7. Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) Measure->Data_Analysis

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimized for the target enzyme's activity (pH, ionic strength).

    • Enzyme Stock: Prepare a concentrated stock of purified enzyme. The final concentration used should result in a linear reaction rate over the measurement period.

    • Substrate Stock: Prepare a stock solution of the enzyme's substrate. The final concentration is often kept at or near the Michaelis constant (Km) of the enzyme.[18]

    • Inhibitor Stock: Dissolve the test compounds in a suitable solvent (typically DMSO) to create high-concentration stocks.

  • Assay Procedure (96-well plate format):

    • Serial Dilution: Create a serial dilution of the inhibitor stock solution to generate a range of concentrations for testing (e.g., 10-point, 3-fold dilution series).

    • Plate Setup: In a 96-well plate, add the assay buffer, the various concentrations of the inhibitor, and the enzyme solution.

    • Controls are critical:

      • Negative Control (0% Inhibition): Contains enzyme, buffer, and solvent (DMSO) but no inhibitor. This represents the maximum enzyme activity.

      • Positive Control (100% Inhibition): Contains buffer, substrate, and a known potent inhibitor, or lacks the enzyme entirely. This defines the baseline.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time at a specific wavelength.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control))

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism). The IC50 is the concentration at which the curve crosses the 50% inhibition mark.[9]

Data Presentation and Interpretation

The core of cross-validation lies in the direct comparison of computational and experimental data. A clear, structured table is the first step.

Table 1: Comparison of Docking Scores and In Vitro Inhibition Data

Compound IDMolecular Docking Score (kcal/mol)In Vitro IC50 (µM)
Compound A-9.81.5
Compound B-9.52.3
Compound C-8.215.7
Compound D-7.145.2
Compound E-9.2> 100
Control-6.589.6
Interpreting the Correlation (or Lack Thereof)

It is a common misconception that a strong, linear correlation should always exist between docking scores and IC50 values.[19] This is often not the case for several reasons:

  • Scoring Function Inaccuracies: Docking scores are estimations of binding energy and do not account for all factors, such as entropy, solvation effects, or induced fit with perfect accuracy.[20]

  • Binding vs. Inhibition: A compound can bind tightly to an enzyme (a good docking score) but not effectively inhibit its catalytic function. Docking predicts binding, while the assay measures functional inhibition.[21]

  • Experimental Conditions: Factors like compound solubility, enzyme stability, and assay artifacts can influence IC50 values but are not considered in a standard docking simulation.[8]

  • Pharmacokinetics: The IC50 is an in vitro measure. It does not predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are vital for in vivo efficacy.

Trustworthiness and Self-Validation:

  • Concordant Results (e.g., Compounds A, B, C): When a better docking score corresponds to a lower IC50, it increases confidence in both the computational model and the experimental hit. These compounds represent the most promising leads.

  • Discordant Results (e.g., Compound E): This compound has a good docking score but poor in vitro activity. This is a critical result. It could indicate a "false positive" from the docking screen. Visual inspection of the docked pose is essential. Does the molecule make plausible interactions, or is the score an artifact of the algorithm? This result prevents wasted resources on a non-viable compound.

  • The Value of Controls: Including a known active or inactive compound in both the docking and the in vitro assay helps to calibrate both methods and provides a benchmark for what constitutes a "good" result.

Conclusion: An Iterative Cycle of Discovery

The cross-validation of molecular docking with in vitro enzyme assays is not a simple, linear process of confirmation. It is an iterative cycle of hypothesis generation, experimental testing, and model refinement.[1] The true power of this integrated approach lies not just in confirming predictions but in understanding the discrepancies. By embracing both the successes and failures in the correlation, researchers can gain deeper insights into the structure-activity relationships of their compounds, eliminate false positives early, and make more informed decisions on the path toward developing novel therapeutics.

References

A Comparative Guide to Isoxazole Synthesis: Microwave-Assisted versus Conventional Heating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, therefore, is a subject of continuous optimization. This guide provides an in-depth comparison of two primary heating methods for isoxazole synthesis—conventional heating and microwave-assisted synthesis—with a focus on the widely employed 1,3-dipolar cycloaddition reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal method for their specific needs.

The Enduring Importance of Isoxazoles

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif imparts unique electronic and steric properties, making it a versatile building block in drug discovery. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The ability to efficiently and selectively synthesize substituted isoxazoles is therefore of paramount importance.

The Cornerstone of Isoxazole Synthesis: 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[1] Nitrile oxides are typically unstable and are generated in situ from precursors such as aldoximes, hydroximoyl chlorides, or nitroalkanes.[2] The choice of heating method for this reaction significantly impacts its efficiency, yield, and overall sustainability.

Conventional Heating: The Traditional Approach

Conventional heating relies on the transfer of thermal energy to the reaction mixture via conduction and convection.[3] An external heat source, such as an oil bath or heating mantle, heats the walls of the reaction vessel, which in turn heats the solvent and reactants. This method, while historically significant, has several inherent limitations.

Causality Behind Experimental Choices in Conventional Heating

The prolonged reaction times often required in conventional heating are a direct consequence of the inefficient heat transfer mechanism. A significant temperature gradient can form within the reaction vessel, with the solution near the walls being hotter than the bulk. This can lead to localized overheating, decomposition of thermally sensitive reagents, and the formation of unwanted byproducts.[3] To mitigate these issues, reactions are often run at lower temperatures for extended periods, from hours to even days.[1] The choice of a high-boiling point solvent is often necessary to achieve the required reaction temperature, which can complicate product purification and raise environmental concerns.

A common side reaction in isoxazole synthesis is the dimerization of the nitrile oxide intermediate to form furoxans.[2] This side reaction is often more pronounced under prolonged heating conditions, as the stationary concentration of the nitrile oxide is susceptible to self-condensation.

Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to directly and efficiently heat the reactants and solvent.[4] Polar molecules and ions within the reaction mixture absorb microwave energy, leading to rapid and uniform heating throughout the bulk of the solution.[5][6] This direct energy transfer overcomes the limitations of conventional heating, offering a multitude of advantages.

The Mechanistic Advantage of Microwave Heating

The dramatic rate enhancements observed in microwave-assisted synthesis are primarily attributed to thermal effects arising from the rapid and efficient heating.[4][7] The two main mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules with a permanent dipole moment attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid heating.[8]

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the oscillating electric field. Collisions between these moving ions generate heat.[6]

This volumetric and instantaneous heating minimizes temperature gradients and allows for precise temperature control, leading to cleaner reactions with fewer byproducts. The rapid heating also significantly reduces the overall reaction time, often from hours to minutes.[9] This rapid thermalization can also favor desired reaction pathways over competing side reactions, such as the dimerization of nitrile oxides.[1]

Performance Face-Off: A Quantitative Comparison

The advantages of microwave-assisted synthesis are most evident when directly comparing reaction outcomes with conventional heating methods. The following table summarizes representative data for the synthesis of isoxazole derivatives.

Heating MethodReaction TimeYield (%)Reference
ConventionalSeveral DaysModerate[1]
Microwave30 minutesGood[1]
Conventional10-12 hours54%[10]
Microwave10-15 minutes87%[10]
Conventional3-6 hours5-73%
Microwave1.5-4.5 hours45-87%

Experimental Workflows: A Visual Comparison

The following diagrams, generated using Graphviz, illustrate the typical workflows for both conventional and microwave-assisted isoxazole synthesis, highlighting the key differences in procedure and timeline.

G cluster_0 Conventional Heating Workflow cluster_1 Microwave-Assisted Workflow A1 1. Combine reactants (aldoxime, alkyne, oxidant) in a suitable high-boiling solvent in a round-bottom flask. A2 2. Equip with a condenser and place in an oil bath. A1->A2 A3 3. Heat the mixture under reflux for several hours to days, monitoring by TLC. A2->A3 A4 4. Cool the reaction mixture to room temperature. A3->A4 A5 5. Perform aqueous workup and extraction. A4->A5 A6 6. Purify the crude product by column chromatography. A5->A6 B1 1. Combine reactants in a microwave-safe reaction vessel with a suitable polar solvent. B2 2. Seal the vessel and place it in the microwave reactor. B1->B2 B3 3. Irradiate at a set temperature and power for a few minutes. B2->B3 B4 4. Cool the vessel rapidly to room temperature. B3->B4 B5 5. Perform aqueous workup and extraction. B4->B5 B6 6. Purify the crude product by column chromatography. B5->B6

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Arylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-arylisoxazole derivatives across key therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. By dissecting the influence of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

The 5-Arylisoxazole Scaffold: A Versatile Pharmacophore

The 5-arylisoxazole core offers a rigid framework that allows for the precise spatial orientation of various substituents. The aryl group at the 5-position is a key determinant of biological activity, with its electronic and steric properties profoundly influencing target engagement. Furthermore, positions 3 and 4 of the isoxazole ring provide additional points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent versatility of this scaffold has made it a focal point in the quest for novel therapeutic agents.[3]

Anticancer Activity: Targeting the Proliferative Machinery

5-Arylisoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a range of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[4][5]

  • Substitution on the 5-Aryl Ring: The nature and position of substituents on the aryl ring at the 5-position are critical for anticancer potency.

    • Electron-donating groups , such as methoxy (-OCH3), often enhance activity. For instance, a trimethoxyphenyl substituent at the 3-position of a 5-(thiophen-2-yl)isoxazole derivative resulted in a potent anticancer agent with an IC50 value of 1.91 μM against the MCF-7 breast cancer cell line.[6]

    • The presence of a thiophene ring at the 5-position has been shown to be more effective than phenyl, furanyl, or vinyl groups in certain contexts.[6]

  • Substituents at the 4-Position: The introduction of a trifluoromethyl (-CF3) group at the 4-position of the isoxazole ring has been demonstrated to be crucial for superior anticancer activity in specific series of compounds.[6]

  • The 3-Aryl Ring: Similar to the 5-aryl ring, substitutions on the aryl moiety at the 3-position significantly impact activity. A 3,4-dimethoxyphenyl group in one series of 3,5-diarylisoxazoles was found to be a key feature for potent and selective cytotoxicity against prostate cancer cells (PC3).[7]

Compound ID3-Position Substituent4-Position Substituent5-Position SubstituentTarget Cell LineIC50 (μM)Reference
TTI-6 3,4,5-trimethoxyphenyl-CF3Thiophen-2-ylMCF-71.91[6]
TTI-4 3,4-dimethoxyphenyl-CF3Thiophen-2-ylMCF-72.63[6]
Compound 26 3,4-dimethoxyphenylH4-chlorophenylPC3Not specified, but high selectivity[7]

Experimental Workflow for Anticancer Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Assessment cluster_2 Mechanism of Action Studies synthesis Synthesis of 5-Arylisoxazole Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization treatment Treatment with Derivatives at Various Concentrations characterization->treatment cell_culture Culturing of Cancer Cell Lines (e.g., MCF-7, PC3) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 Calculation of IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot for Protein Expression apoptosis->western_blot cell_cycle->western_blot

Caption: Workflow for evaluating the anticancer potential of 5-arylisoxazole derivatives.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 5-arylisoxazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 5-Arylisoxazole derivatives have demonstrated promising antibacterial and antifungal activities, offering a potential avenue for new drug discovery.[8][9]

  • Substituents on the 5-Aryl Ring:

    • A nitro group at the meta-position of the 5-phenyl ring has been shown to be crucial for potent antibacterial activity against carbapenem-resistant Acinetobacter baumannii.[10]

    • The presence of a 5-bromo-2-thienyl moiety at the 5-position has been reported to exhibit remarkable antibacterial activity.[9]

  • Modifications at the 3-Position: The introduction of a carbohydrazide moiety at the 3-position, further substituted with various aryl groups, has yielded compounds with significant antibacterial efficacy. For instance, specific derivatives showed minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against carbapenem-resistant A. baumannii.[10]

Compound ID3-Position Substituent5-Position SubstituentTarget OrganismMIC (μg/mL)Reference
Compound 7l -CONH-N=CH-(aryl)3-nitrophenylCarbapenem-resistant A. baumannii0.5[10]
Compound 7j -CONH-N=CH-(aryl)3-nitrophenylCarbapenem-resistant A. baumannii0.5-2[10]
Compound 8 Varied5-bromo-2-thienylE. coli, S. aureus, P. aeruginosaNot specified, but "remarkable activity"[9]

Logical Flow of Antimicrobial Drug Discovery

G start Design & Synthesis of 5-Arylisoxazole Library screening Primary Antimicrobial Screening (e.g., Disk Diffusion) start->screening mic MIC Determination (Broth Microdilution) screening->mic mbc MBC Determination mic->mbc toxicity Cytotoxicity Testing (e.g., on Vero cells) mic->toxicity clinical_isolates Testing against Clinical Isolates mic->clinical_isolates time_kill Time-Kill Kinetic Studies clinical_isolates->time_kill lead_compound Identification of Lead Compound time_kill->lead_compound

Caption: A logical progression for the discovery of antimicrobial 5-arylisoxazole derivatives.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., A. baumannii) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the 5-arylisoxazole derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well, resulting in a final volume of 100 μL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Other Activities

The versatility of the 5-arylisoxazole scaffold extends to other therapeutic areas, including anti-inflammatory, neuroprotective, and antidiabetic applications.

  • Anti-inflammatory: The substitution pattern on the aryl rings plays a significant role. For instance, certain 2-aryl-5-benzoxazolealkanoic acid derivatives, which can be considered structurally related to 5-arylisoxazoles, have shown potent anti-inflammatory activity, with halogen substitutions on the aryl ring being particularly effective.[11]

  • Neuroprotective (Anti-Alzheimer's): Hybrid molecules incorporating a 5-arylisoxazole moiety with a chromenone carboxamide have been designed as cholinesterase inhibitors. A 5-(3-nitrophenyl) derivative exhibited the most potent acetylcholinesterase (AChE) inhibitory activity (IC50 = 1.23 μM).[12]

  • α-Glucosidase Inhibition (Antidiabetic): Hybrid compounds of 5-arylisoxazole and 1,3,4-thiadiazole have been explored as α-glucosidase inhibitors. A derivative with a 2-chlorophenyl group at the 5-position of the isoxazole ring was found to be the most potent, with an IC50 of 180.1 μM.[13][14]

Conclusion and Future Perspectives

The 5-arylisoxazole scaffold is a highly adaptable and pharmacologically significant core in modern drug discovery. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the aryl substituents at the 5-position, as well as alterations at other positions of the isoxazole ring, can lead to profound changes in biological activity and target selectivity. Future research should focus on leveraging these SAR insights to design novel derivatives with enhanced potency, improved safety profiles, and novel mechanisms of action. The continued exploration of hybrid molecules incorporating the 5-arylisoxazole moiety with other pharmacophores holds significant promise for the development of next-generation therapeutics.

References

Comparative Potency of 5-(4-Methylphenyl)isoxazole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone for the development of novel therapeutics. Within this class, 5-(4-Methylphenyl)isoxazole derivatives have emerged as a particularly promising chemotype, demonstrating significant potential in oncology, inflammation, and infectious diseases.[1][2]

This guide provides a comparative analysis of the potency of different this compound analogs, with a primary focus on their anticancer activities. By examining the structure-activity relationships (SAR) of systematically modified compounds, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future design and optimization efforts.

The this compound Core: A Versatile Pharmacophore

The this compound core, also known as 5-p-tolylisoxazole, offers a rigid framework that can be strategically functionalized at the 3- and 4-positions to modulate its biological activity. The para-methyl group on the phenyl ring can influence metabolic stability and provides a key hydrophobic interaction point within biological targets. The isoxazole ring itself, with its distinct arrangement of nitrogen and oxygen atoms, can participate in hydrogen bonding and other polar interactions, crucial for target recognition and binding affinity.[3][4]

Comparative Anticancer Potency of 3-Substituted this compound-Piperazine Hybrids

A significant body of research has focused on the synthesis and cytotoxic evaluation of isoxazole-piperazine hybrids. One notable study synthesized a series of 3-((piperazin-1-yl)methyl)-5-(p-tolyl)isoxazole derivatives and evaluated their efficacy against various human cancer cell lines. This systematic approach provides a clear framework for understanding the impact of substitutions on the piperazine moiety on anticancer potency.[5]

The general structure of the evaluated analogs is depicted below:

Caption: General structure of 3-substituted 5-(p-tolyl)isoxazole-piperazine analogs.

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected analogs against human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines.[5]

Compound IDR-group (Substitution on Piperazine)Huh7 (IC50 µM)Mahlavu (IC50 µM)MCF-7 (IC50 µM)
5l 4-(trifluoromethyl)phenyl0.9 ± 0.10.3 ± 0.051.2 ± 0.2
5m 4-chlorophenyl1.5 ± 0.20.8 ± 0.12.1 ± 0.3
5n 4-fluorophenyl2.8 ± 0.41.5 ± 0.23.7 ± 0.5
5o 4-bromophenyl1.1 ± 0.10.5 ± 0.081.8 ± 0.2
5d 4-(trifluoromethyl)benzyl>10>10>10

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals critical structure-activity relationships that can inform the design of more potent anticancer agents based on the this compound scaffold.

  • Impact of Aryl Substitution on Piperazine: Direct substitution on the piperazine nitrogen with an aryl group appears crucial for potent cytotoxic activity. Analogs 5l , 5m , 5n , and 5o , which feature substituted phenyl rings directly attached to the piperazine, consistently demonstrate low micromolar to sub-micromolar IC50 values across all tested cell lines.[5]

  • Influence of Electron-Withdrawing Groups: The nature of the substituent on the phenyl ring significantly modulates potency. The presence of electron-withdrawing groups, such as trifluoromethyl (5l ) and halogens (Cl, F, Br in 5m , 5n , 5o ), is associated with enhanced anticancer activity.[5] The trifluoromethyl group in compound 5l appears to be particularly favorable, resulting in the most potent analog in this series against the Mahlavu cell line (IC50 = 0.3 µM).[5]

  • Detrimental Effect of a Benzyl Linker: The introduction of a methylene linker between the piperazine and the substituted phenyl ring, as seen in compound 5d , leads to a dramatic loss of activity. This suggests that the direct N-aryl substitution is essential for the molecule to adopt the correct conformation for binding to its biological target or for its pharmacokinetic properties.[5]

Mechanistic Insights: Induction of Oxidative Stress and Apoptosis

Further mechanistic studies on the most potent compounds, 5m and 5o , revealed that their cytotoxic effects are mediated through the induction of oxidative stress, leading to apoptosis and cell cycle arrest.[5] These findings suggest that the this compound-piperazine scaffold may exert its anticancer effects by disrupting cellular redox homeostasis, a pathway often dysregulated in cancer cells.

G Isoxazole_Analog This compound Analog (e.g., 5m, 5o) Cancer_Cell Cancer Cell Isoxazole_Analog->Cancer_Cell Oxidative_Stress Increased Oxidative Stress (ROS Production) Cancer_Cell->Oxidative_Stress Apoptosis Apoptosis (Programmed Cell Death) Oxidative_Stress->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Oxidative_Stress->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Proposed mechanism of action for potent this compound analogs.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following experimental protocols are provided.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., Huh7, Mahlavu, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a standard chemotherapeutic agent).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Incubate_1 Incubate 24h Start->Incubate_1 Treat Add Isoxazole Analogs (various concentrations) Incubate_1->Treat Incubate_2 Incubate 48-72h Treat->Incubate_2 Add_MTT Add MTT Solution Incubate_2->Add_MTT Incubate_3 Incubate 4h Add_MTT->Incubate_3 Solubilize Solubilize Formazan Crystals Incubate_3->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Viability and IC50 Value Read_Absorbance->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The comparative analysis of the isoxazole-piperazine hybrids clearly demonstrates that strategic substitution at the 3-position can lead to compounds with potent and selective cytotoxic activity. Specifically, the direct attachment of an aryl group bearing electron-withdrawing substituents to the piperazine moiety is a key determinant of potency.

Future research in this area should focus on:

  • Expansion of the SAR: Synthesize and evaluate a broader range of analogs with diverse substituents at the 3- and 4-positions of the isoxazole ring to further refine the SAR.

  • Target Identification and Validation: Elucidate the specific molecular target(s) of these compounds to better understand their mechanism of action and to enable structure-based drug design.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluate the most potent analogs in preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

By leveraging the insights from this comparative guide, researchers can accelerate the development of next-generation therapies based on the versatile this compound scaffold.

References

A Senior Application Scientist's Guide to Validating the Target Engagement of 5-(4-Methylphenyl)isoxazole in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within the complex milieu of a living cell is a cornerstone of a successful research program. This principle of "target engagement" separates promising candidates from costly late-stage failures. 5-(4-Methylphenyl)isoxazole is a versatile heterocyclic compound with demonstrated potential in medicinal chemistry, noted for its role in developing anti-inflammatory and analgesic agents.[1] However, its journey from a promising hit to a validated lead compound hinges on robust, quantitative evidence of its binding to a specific intracellular target.

This guide provides researchers, scientists, and drug development professionals with a comparative framework for validating the cellular target engagement of this compound. For the purpose of this guide, we will hypothesize that our target of interest is a critical signaling protein, "Target Protein X" (TPX), whose activity is modulated by the compound. We will explore orthogonal methodologies, moving beyond simple biochemical assays to provide physiologically relevant proof of action. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and compare the strengths and limitations of each approach, enabling you to design a self-validating and compelling target engagement strategy.

Chapter 1: The Principle of Target Engagement and Method Selection

Before embarking on any experimental work, it is crucial to understand that no single assay can definitively prove target engagement. A robust validation package relies on orthogonal approaches that measure the compound-target interaction through different physical or functional principles. A logical workflow involves progressing from direct demonstrations of binding to the functional consequences of that binding.[2]

Here, we will compare three powerful techniques:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses target binding in intact cells or cell lysates by measuring changes in the thermal stability of the target protein upon ligand binding.[3][4][5]

  • NanoBRET™ Target Engagement Assay: A proximity-based, live-cell method that quantifies compound binding through Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[6][7][8][9][10]

  • In-Cell Western™ (ICW) for Downstream Signaling: A quantitative immunofluorescence-based method that indirectly confirms target engagement by measuring its functional impact on a downstream signaling event, such as protein phosphorylation.[11][12][13][14]

The following diagram illustrates a hypothetical signaling pathway where this compound engages TPX, leading to the inhibition of a downstream phosphorylation event, providing context for the assays described.

cluster_pathway Hypothetical Signaling Pathway Upstream Upstream Signal TPX Target Protein X (TPX) Upstream->TPX Activates Downstream Downstream Substrate TPX->Downstream Phosphorylates pDownstream Phosphorylated Substrate (p-Substrate) TPX->pDownstream Response Cellular Response (e.g., Inflammation) pDownstream->Response Compound This compound Compound->TPX Binds & Inhibits cluster_workflow CETSA® Experimental Workflow A 1. Cell Culture & Treatment Treat cells with Vehicle or This compound B 2. Heat Challenge Aliquot cells and heat at different temperatures (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles B->C D 4. Separate Fractions Centrifuge to pellet aggregated proteins C->D E 5. Protein Quantification Collect supernatant (soluble fraction) D->E F 6. Analysis Analyze soluble TPX levels by Western Blot or other method E->F G 7. Data Interpretation Plot melt curves to observe thermal shift F->G cluster_workflow NanoBRET™ Target Engagement Workflow A 1. Prepare Cells Transfect cells with NanoLuc®-TPX fusion vector B 2. Cell Plating Plate transfected cells into a white, 96-well assay plate A->B C 3. Compound Addition Add serial dilutions of This compound B->C D 4. Tracer & Substrate Addition Add NanoBRET™ Tracer and Nano-Glo® Substrate C->D E 5. Incubation Equilibrate for ~2 hours at 37°C D->E F 6. Read Plate Measure Donor (450nm) and Acceptor (610nm) emissions simultaneously E->F G 7. Data Analysis Calculate BRET ratio and plot against compound concentration to determine IC50 F->G cluster_workflow In-Cell Western™ (ICW) Workflow A 1. Cell Plating & Treatment Plate cells, serum starve, then treat with compound and/or upstream stimulus B 2. Fix & Permeabilize Fix cells with formaldehyde, then permeabilize with Triton X-100 A->B C 3. Block Block non-specific sites with blocking buffer B->C D 4. Primary Antibody Incubation Incubate with antibodies against p-Substrate and a normalization protein (e.g., Tubulin) C->D E 5. Secondary Antibody Incubation Incubate with species-specific IRDye® secondary antibodies D->E F 6. Scan Plate Scan plate using an infrared imaging system (e.g., LI-COR® Odyssey®) E->F G 7. Data Analysis Normalize p-Substrate signal to total protein signal and determine IC50 F->G

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Methylphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed protocol for the safe handling and disposal of 5-(4-Methylphenyl)isoxazole (CAS No. 7064-35-9), a versatile isoxazole derivative used in pharmaceutical development, agricultural chemistry, and material science.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The foundation of prudent laboratory practice is the principle that no work should begin without a clear plan for the disposal of all waste generated.[2]

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step in safe handling and disposal. While this compound itself has limited publicly available toxicity data, information from structurally similar isoxazole derivatives provides a strong basis for a conservative risk assessment. The Safety Data Sheet (SDS) is the primary source of information and must be reviewed before handling the chemical.[3][4]

Based on data from analogous compounds, this compound and its waste should be handled as, at minimum, an irritant and a substance harmful if ingested.

Table 1: Hazard Profile of Related Isoxazole Derivatives

Hazard ClassificationDescriptionPrecautionary ActionSupporting Sources
Acute Oral Toxicity Harmful if swallowed. Ingestion can cause severe damage to delicate tissues.[5][6]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and seek immediate medical attention.[5][6][7][5][6][7]
Skin Irritation Causes skin irritation. Prolonged contact may lead to redness, itching, or blistering.[6][8]Wear appropriate protective gloves and clothing to prevent skin exposure.[9] If contact occurs, wash the affected area with plenty of soap and water.[8][6][8][9]
Serious Eye Irritation/Damage Causes serious eye irritation or damage.[6][7][8] Direct contact can result in redness, pain, or severe eye injury.[8]Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[5] If in eyes, rinse cautiously with water for several minutes.[8][5][6][7][8]
Respiratory Irritation May cause respiratory irritation.[6][8] Inhalation of dust should be avoided.Use only outdoors or in a well-ventilated area, such as a fume hood.[3][8] If inhaled, move the person to fresh air.[5][3][5][6][8]
Aquatic Toxicity Some derivatives are toxic to aquatic life with long-lasting effects.[7]Avoid release to the environment.[7] All waste and rinseate must be collected for proper disposal.[7]

Core Principles of Chemical Waste Management

Effective laboratory safety is built on a hierarchy of waste management. This approach prioritizes the most environmentally friendly and safest methods.[2]

  • Source Reduction & Minimization : The most effective strategy is to generate less waste. Order only the quantity of chemical needed, and optimize procedures to use smaller amounts.[3][10]

  • Segregation : Never mix different types of chemical waste.[11] Incompatible materials can react violently. At a minimum, segregate waste streams as follows:

    • Halogenated vs. Non-halogenated solvents[2]

    • Acids vs. Bases

    • Oxidizers vs. Flammables

    • Solid vs. Liquid waste[4]

  • Labeling and Containment : All waste containers must be clearly and accurately labeled with the chemical name, associated hazards, and date.[11] Containers must be compatible with the waste they hold, sealed tightly, and stored in a designated area with secondary containment.[4][10][11]

WasteSegregation cluster_0 Waste Generation Point cluster_1 Decision & Segregation cluster_2 Waste Containers Start Generate Waste Containing This compound IsSolid Is the waste primarily solid or liquid? Start->IsSolid IsAqueous Is the liquid primarily aqueous? IsSolid->IsAqueous Liquid SolidWaste Designated Solid Hazardous Waste (e.g., contaminated PPE, paper) IsSolid->SolidWaste Solid IsHalogenated Is the liquid an organic solvent? NonHalogenated Non-Halogenated Solvent Waste IsHalogenated->NonHalogenated No Halogenated Halogenated Solvent Waste IsHalogenated->Halogenated Yes IsAqueous->IsHalogenated No AqueousWaste Aqueous Hazardous Waste IsAqueous->AqueousWaste Yes

Caption: Waste Segregation Decision Workflow

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound and its associated waste.

TaskRequired PPERationale
Routine Handling & Weighing Nitrile gloves, safety glasses with side shields, lab coat.Prevents incidental skin/eye contact.
Solution Preparation & Transfer Nitrile gloves, chemical safety goggles, lab coat.Protects against splashes.
Waste Consolidation Nitrile gloves, chemical safety goggles, lab coat.Protects against splashes during liquid transfer.
Spill Cleanup Heavy-duty nitrile or butyl rubber gloves, chemical splash goggles and face shield, impervious lab coat or apron.Provides enhanced protection against direct, prolonged contact and splashes.

Step-by-Step Disposal Procedures

A. Unused or Surplus Chemical

  • Do Not Discard : Never dispose of the pure chemical down the drain or in the general trash.

  • Labeling : Ensure the compound is in its original, clearly labeled container.[2] If the original container is compromised, transfer it to a new, compatible container and label it with the full chemical name, CAS number, and hazard pictograms.

  • Collection : Store the container in a designated hazardous waste accumulation area, segregated by compatibility.[10]

  • Pickup : Submit a hazardous waste collection request to your institution's Environmental Health & Safety (EHS) office.[10]

B. Contaminated Solid Waste (Gloves, Weigh Boats, Absorbent Paper)

  • Collection : Place all contaminated solid items into a designated, leak-proof hazardous waste container, typically a lined cardboard box or a plastic drum.[3]

  • Labeling : The container must be labeled "Hazardous Solid Waste" and list all chemical constituents, including this compound.

  • Storage : Keep the container closed except when adding waste.[2] Store it in a designated satellite accumulation area.

  • Disposal : Once full, arrange for pickup by your institution's EHS department.

C. Contaminated Liquid Waste (Solvent Rinses, Reaction Mixtures)

  • Segregation : Collect liquid waste in a dedicated, compatible container (e.g., glass or polyethylene).[4][10] Crucially, keep halogenated and non-halogenated solvent waste streams separate, as this impacts disposal options and costs.[2]

  • Labeling : Label the container with the full names of all chemical components (e.g., "Methanol," "Dichloromethane," "this compound"). Do not use abbreviations.

  • Containment : Keep the waste container tightly sealed and within a secondary containment tray or bucket to prevent spills.[10]

  • Disposal : When the container is nearly full (do not overfill), arrange for collection by EHS.[4]

D. Empty Container Disposal

An "empty" container that held a hazardous chemical must be properly decontaminated before being discarded as general waste.[4]

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., methanol, acetone) that can dissolve the residual chemical.[10]

  • Collect Rinseate : Each rinse must be collected and disposed of as hazardous liquid waste.[10] This is a critical step; the rinseate is considered hazardous.

  • Deface Label : Completely remove or deface the original chemical label to prevent confusion.[4][10]

  • Final Disposal : Once triple-rinsed and defaced, the container can typically be disposed of in a container for clean glass or plastic waste, according to institutional policy.[3]

Emergency Procedures: Spill and Exposure Response

Prompt and correct action is vital in an emergency. All laboratory personnel must be trained on these procedures.[12][13]

Minor Spill (Incidental Release)

A minor spill is a small quantity that you can safely clean up yourself without risk of significant exposure or hazard.[13]

  • Alert : Notify personnel in the immediate area.[14]

  • Isolate : Secure the area and prevent the spread of the material.

  • Ventilate : Ensure adequate ventilation, preferably within a fume hood.[15]

  • Protect : Don the appropriate PPE for spill cleanup (see Table 2).

  • Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or cat litter, working from the outside in.[15][16]

  • Collect : Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill surface with soap and water. Collect the cleaning materials and rinse water as hazardous waste.

  • Report : Inform your supervisor and document the incident according to your institution's policy.

SpillResponse Spill Spill Occurs Assess Assess Severity (Minor vs. Major) Spill->Assess Alert Alert Area Personnel Assess->Alert Minor Evacuate EVACUATE AREA Close Doors Assess->Evacuate Major PPE Don Appropriate PPE (Gloves, Goggles, etc.) Alert->PPE CallEHS Call Emergency/ EHS Evacuate->CallEHS Contain Contain & Absorb Spill (Outside-In) PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Surface & Equipment Collect->Decontaminate Report Report to Supervisor Decontaminate->Report

Caption: Chemical Spill Response Workflow

Major Spill

If the spill involves a large quantity, is in a public area, or presents a fire or significant inhalation hazard, it is a major spill.[13]

  • Evacuate : Immediately alert others and evacuate the area, closing doors behind you.[14]

  • Call for Help : Contact your institution's emergency response number or 911. Provide details on the chemical, location, and quantity.

  • Assist : If safe to do so, meet emergency responders and provide them with the SDS.

Personnel Exposure

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5][7]

  • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.[5]

Regulatory Compliance

All chemical waste is regulated by local and national authorities such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[12][17][18] While this compound may not be a specifically "listed" hazardous waste, it must be evaluated against the characteristics of hazardous waste (ignitability, corrosivity, reactivity, and toxicity).[18] Given its hazard profile, it is prudent to manage it as a hazardous waste to ensure full compliance. Always follow your institution's specific waste management policies, which are designed to meet these legal requirements.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylphenyl)isoxazole
Reactant of Route 2
5-(4-Methylphenyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.